molecular formula C10H22 B12643210 4-Ethyl-4-methylheptane CAS No. 17302-04-4

4-Ethyl-4-methylheptane

Cat. No.: B12643210
CAS No.: 17302-04-4
M. Wt: 142.28 g/mol
InChI Key: MPYQJQDSICRCJJ-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylheptane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-4-methylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-4-methylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17302-04-4

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

4-ethyl-4-methylheptane

InChI

InChI=1S/C10H22/c1-5-8-10(4,7-3)9-6-2/h5-9H2,1-4H3

InChI Key

MPYQJQDSICRCJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)CCC

Origin of Product

United States
Foundational & Exploratory

4-Ethyl-4-methylheptane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-4-methylheptane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-4-methylheptane (CAS No: 17302-04-4), a C10 branched alkane.[1] Designed for researchers, scientists, and professionals in drug development and chemical sciences, this document moves beyond a simple data sheet to offer in-depth insights into the molecule's synthesis, spectroscopic characterization, reactivity, and handling. By grounding theoretical principles in practical application, this guide serves as an essential reference for laboratory work involving this compound and similarly structured non-polar molecules.

Introduction and Molecular Structure

4-Ethyl-4-methylheptane is a saturated hydrocarbon belonging to the decane isomer group. Its defining feature is a quaternary carbon atom at position 4, substituted with a methyl group, an ethyl group, and two propyl groups (one extending to form the heptane backbone). This highly branched structure imparts specific physicochemical properties, such as a lower boiling point and melting point compared to its linear counterpart, n-decane, and influences its chemical reactivity and spectroscopic signature.

The presence of the quaternary carbon, a sterically hindered center with no attached hydrogen, makes it an interesting subject for studies in fuel combustion, lubrication, and as a non-polar solvent or analytical standard.[2] Understanding its properties is crucial for applications where molecular packing, viscosity, and thermal stability are paramount.

Caption: 2D Chemical Structure of 4-Ethyl-4-methylheptane.

Compound Identification and Core Properties

Precise identification is critical for regulatory compliance, literature searches, and experimental replication. The key identifiers and physical properties for 4-Ethyl-4-methylheptane are summarized below.

Table 1: Compound Identifiers and Physicochemical Properties
PropertyValueSource(s)
IUPAC Name 4-Ethyl-4-methylheptane[1]
CAS Number 17302-04-4[1][3]
Molecular Formula C₁₀H₂₂[1][3]
Molecular Weight 142.28 g/mol [1]
Canonical SMILES CCCC(C)(CC)CCC[1]
InChI Key MPYQJQDSICRCJJ-UHFFFAOYSA-N[1]
Appearance Colorless liquid (expected)
Density 0.734 g/cm³[3]
Boiling Point 162.2 °C at 760 mmHg[3]
Melting Point -53.99 °C[3]
Flash Point 44.1 °C[3]
Vapor Pressure 2.86 mmHg at 25°C[3]
Refractive Index 1.4187[3]
LogP (Octanol/Water) 4.00290[3]
Kovats Retention Index Standard non-polar: 938[1]

Synthesis and Purification

The construction of the quaternary carbon center in 4-Ethyl-4-methylheptane is most efficiently achieved via a Grignard reaction. This classic organometallic approach allows for the formation of a new carbon-carbon bond at a sterically hindered position.

Causality of Synthetic Choice

The synthesis of highly branched alkanes requires a robust C-C bond-forming reaction. The Grignard reaction is ideal as it involves the nucleophilic attack of a carbanion equivalent (the Grignard reagent) on an electrophilic carbon, such as the carbonyl carbon of a ketone or ester.[4] To create the specific structure of 4-Ethyl-4-methylheptane, a retrosynthetic analysis points to the reaction between a propylmagnesium halide and a ketone, 4-methylheptan-4-one, or alternatively, the reaction of an ethylmagnesium halide with 4-methylheptan-4-one followed by another reaction is not a direct route. A more direct and plausible route involves the reaction of n-propylmagnesium bromide with 3-bromo-3-methylhexane, though this is a coupling reaction rather than a carbonyl addition. A more standard and controllable laboratory synthesis would involve the addition of a Grignard reagent to a ketone. For instance, reacting propylmagnesium bromide with 4-methylheptan-3-one would yield the tertiary alcohol precursor, which can then be deoxygenated.

A plausible route suggested by chemical databases involves the coupling of n-propylmagnesium bromide with 3-bromo-3-methylhexane.[3] This approach directly forms the desired carbon skeleton.

Experimental Protocol: Grignard Coupling Synthesis

This protocol describes a representative procedure for the synthesis of 4-Ethyl-4-methylheptane. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF

  • 1-Bromopropane

  • 3-Bromo-3-methylhexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a single crystal of iodine.

    • Add a small volume of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromopropane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[5] If the reaction does not start, gentle warming may be applied.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the n-propylmagnesium bromide.

  • Coupling Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of 3-bromo-3-methylhexane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-bromo-3-methylhexane solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product is purified by fractional distillation to yield pure 4-Ethyl-4-methylheptane.

Synthesis Workflow Diagram

SynthesisWorkflow reagents 1-Bromopropane + Mg Turnings (Anhydrous Ether) grignard Formation of n-Propylmagnesium Bromide reagents->grignard Reflux coupling Coupling Reaction (0°C to RT) grignard->coupling quench Aqueous Quench (sat. NH4Cl) coupling->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (MgSO4) extraction->drying purification Fractional Distillation drying->purification product Pure 4-Ethyl-4- methylheptane purification->product reactant2 3-Bromo-3- methylhexane reactant2->coupling Fragmentation parent 4-Ethyl-4-methylheptane [M]⁺˙ m/z = 142 frag_propyl Loss of ·C3H7 (Propyl radical) parent->frag_propyl frag_ethyl Loss of ·C2H5 (Ethyl radical) parent->frag_ethyl ion_99 [C7H15]⁺ m/z = 99 (Tertiary Carbocation) frag_propyl->ion_99 α-cleavage ion_113 [C8H17]⁺ m/z = 113 (Tertiary Carbocation) frag_ethyl->ion_113 α-cleavage

Sources

4-Ethyl-4-methylheptane CAS number 17302-04-4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-4-methylheptane is a branched decane isomer characterized by a quaternary carbon center at the C4 position. Unlike linear alkanes, the steric bulk introduced by the geminal ethyl and methyl groups at the central carbon significantly alters its physicochemical profile, particularly its boiling point, viscosity, and combustion kinetics.

For researchers in drug development and analytical chemistry, this molecule serves two critical functions:

  • Analytical Standard: It is a definitive Kovats Retention Index (RI) marker for gas chromatography, essential for calibrating non-polar stationary phases.

  • Steric Model: It acts as a lipophilic probe for studying hydrophobic interactions and steric hindrance in metabolic stability assays (ADME), specifically in the context of cytochrome P450 oxidation resistance at quaternary centers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature and Identifiers
IdentifierValue
IUPAC Name 4-Ethyl-4-methylheptane
CAS Number 17302-04-4
SMILES CCCC(C)(CC)CCC
InChI Key MPYQJQDSICRCJJ-UHFFFAOYSA-N
Molecular Weight 142.28 g/mol
Physicochemical Properties

The following data represents consensus values derived from experimental and computational standards.

PropertyValueContext/Relevance
Boiling Point 162.2°C (at 760 mmHg)High boiling point relative to molecular weight due to efficient packing despite branching.
Density 0.734 g/cm³ (at 25°C)Typical for C10 alkanes; used in fuel density modeling.
Refractive Index 1.4187Critical for RI detection in HPLC/GC.
Flash Point 44.1°CFlammable; requires Class II liquid handling protocols.
LogP (Octanol/Water) ~5.2Highly lipophilic; crosses biological membranes via passive diffusion.
Vapor Pressure 2.86 mmHg (at 25°C)Moderate volatility; implies inhalation risk in open systems.

Synthesis & Production Protocols

Strategic Synthesis: Grignard Alkylation

The most robust route to 4-Ethyl-4-methylheptane involves the construction of the quaternary center via a Grignard reaction. This method minimizes rearrangement byproducts common in acid-catalyzed alkylations.

Reaction Logic: The synthesis couples 3-bromo-3-methylhexane (a tertiary alkyl halide) with n-propylmagnesium bromide .[1] The tertiary halide is chosen to establish the core branching, while the propyl Grignard reagent completes the heptane chain.

Protocol Steps:
  • Reagent Preparation:

    • Activate Magnesium turnings (1.2 eq) with iodine in anhydrous diethyl ether under N₂ atmosphere.

    • Add n-propyl bromide dropwise to generate n-propylmagnesium bromide. Maintain reflux for 1 hour.

  • Coupling:

    • Cool the Grignard solution to 0°C.

    • Add 3-bromo-3-methylhexane (1.0 eq) dissolved in ether dropwise over 30 minutes.

    • Critical Control Point: The reaction is sterically demanding. Allow to warm to room temperature and then reflux for 12 hours to drive the coupling at the hindered tertiary center.

  • Quenching & Isolation:

    • Quench with saturated NH₄Cl (aq) at 0°C to destroy unreacted Grignard reagent.

    • Extract with diethyl ether (3x). Wash organic layer with brine and dry over MgSO₄.

  • Purification:

    • Concentrate via rotary evaporation.

    • Perform fractional distillation. Collect the fraction boiling at 162–163°C.

Synthesis Workflow Diagram

SynthesisPathway Start1 Mg Turnings (Activated) Intermediate Grignard Reagent (n-Propyl-MgBr) Start1->Intermediate Ether, N2 Start2 n-Propyl Bromide Start2->Intermediate Transition Coupling Reaction (Reflux 12h) Intermediate->Transition + Reactant Reactant 3-Bromo-3-methylhexane Reactant->Transition Product 4-Ethyl-4-methylheptane (Crude) Transition->Product Quench (NH4Cl) Final Pure Distillate (162°C) Product->Final Fractional Distillation

Figure 1: Grignard synthesis pathway for the construction of the quaternary carbon center in 4-Ethyl-4-methylheptane.

Analytical Characterization

Mass Spectrometry (GC-MS)

The mass spectrum of 4-Ethyl-4-methylheptane is dominated by fragmentation at the quaternary carbon. The stability of the resulting carbocations dictates the abundance of the fragment ions.

  • Molecular Ion (M+): m/z 142 (Typically weak or absent due to rapid fragmentation).

  • Base Peak: The fragmentation preferentially cleaves the longest alkyl chains to form the most stable tertiary carbocations.

    • Loss of Propyl group (M - 43) → m/z 99.

    • Loss of Ethyl group (M - 29) → m/z 113.

Fragmentation Logic Diagram

MS_Fragmentation Parent Molecular Ion (M+) m/z 142 Frag1 Loss of Propyl Group (C3H7•) Parent->Frag1 Alpha Cleavage Frag2 Loss of Ethyl Group (C2H5•) Parent->Frag2 Alpha Cleavage Ion1 Carbocation A m/z 99 (Base Peak Candidate) Frag1->Ion1 Ion2 Carbocation B m/z 113 Ion1->Ion2 Secondary Rearrangement Frag2->Ion2

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry. The quaternary center directs cleavage to release alkyl substituents.

Applications in Research

Chromatographic Retention Standard

In gas chromatography, 4-Ethyl-4-methylheptane is used to calculate the Kovats Retention Index (RI) . Because it possesses a quaternary carbon, it elutes differently than linear alkanes of the same molecular weight.

  • Standard RI (Non-polar column): ~938.[2]

  • Utility: It validates column performance for separating branched isomers from linear hydrocarbons in complex mixtures like petroleum distillates or biological lipid extracts.

Metabolic Stability Modeling

In drug discovery, the "t-butyl" or quaternary carbon motif is often introduced to block metabolic hot spots. 4-Ethyl-4-methylheptane serves as a simplified, lipophilic model compound to test:

  • CYP450 Resistance: The quaternary center lacks abstractable hydrogens, forcing oxidation to occur at the less reactive distal methyl/methylene groups.

  • Lipophilicity (LogP) Validation: Used to calibrate computational models that predict the membrane permeability of highly branched hydrophobic drugs.

Safety & Handling

Signal Word: DANGER

Hazard ClassStatementPrevention
Flammability Highly flammable liquid and vapor (H225).Ground/bond container.[3] Use explosion-proof electrical equipment.
Aspiration Toxicity May be fatal if swallowed and enters airways (H304).[3]Do NOT induce vomiting.[3] Store locked up.
Environmental Very toxic to aquatic life with long-lasting effects (H410).Avoid release to the environment.[3] Collect spillage.
Health Causes skin irritation; May cause drowsiness (H315, H336).[3]Wear nitrile gloves and respiratory protection.

Storage: Store in a cool, well-ventilated place under inert gas (Nitrogen/Argon) to prevent slow auto-oxidation of distal carbons over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519390, 4-Ethyl-4-methylheptane. Retrieved from [Link][4]

  • NIST Mass Spectrometry Data Center. 4-Ethyl-4-methylheptane: Gas Chromatography Retention Data.[2][4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LookChem. Chemical Properties and Safety Data for 4-Ethyl-4-methylheptane (CAS 17302-04-4). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-methylheptane (Structural Analog Safety Data). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Isomeric Forms of 4-Ethyl-4-methylheptane: Principles and Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of pharmaceutical development and molecular research, the stereochemical configuration of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This technical guide delves into the core principles of stereoisomerism using 4-ethyl-4-methylheptane as a model chiral alkane. While not a therapeutic agent itself, its simple, unambiguous chiral center provides an excellent framework for understanding the assignment of absolute configuration and the analytical strategies required for enantiomeric discrimination. We will explore the structural basis of its chirality, the application of Cahn-Ingold-Prelog (CIP) priority rules, and present a detailed, validated workflow for the enantioselective analysis of saturated hydrocarbons by chiral gas chromatography (GC), a technique essential for resolving compounds that lack functional groups for traditional derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to solidify their understanding of chiral analysis.

Introduction: The Imperative of Chirality in Science

The concept of chirality is a fundamental principle of stereochemistry, referring to a geometric property of molecules that are non-superimposable on their mirror images.[1] These mirror-image isomers are known as enantiomers. In the pharmaceutical industry, the differential biological activity of enantiomers is a critical consideration. The tragic case of thalidomide in the 1950s, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[2] Consequently, regulatory bodies worldwide mandate the characterization and quantification of enantiomeric purity for chiral drug substances.[3][4]

While complex drug molecules are the ultimate targets, the foundational principles of chirality and its analysis are best illustrated with simpler structures. Here, we utilize 4-ethyl-4-methylheptane (C₁₀H₂₂) as our model compound.[5] It is a saturated alkane with a single quaternary chiral center, making it an ideal candidate to explore the nuances of stereoisomerism without the complicating influence of multiple stereocenters or functional groups. This guide will provide both the theoretical underpinnings and the practical analytical methodologies to distinguish and quantify its isomeric forms.

Molecular Structure and Stereochemistry of 4-Ethyl-4-methylheptane

4-Ethyl-4-methylheptane is a hydrocarbon with the molecular formula C₁₀H₂₂ and a molecular weight of approximately 142.28 g/mol .[5][6] Its structure consists of a seven-carbon heptane backbone with an ethyl group and a methyl group both attached to the fourth carbon atom.

The Chiral Center

The chirality of 4-ethyl-4-methylheptane originates from its C4 carbon. This carbon is bonded to four different substituents:

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • A propyl group (-CH₂CH₂CH₃)

  • A propyl group, but part of the longer heptane chain, which we can consider as the rest of the n-propyl group from the C4 position (-CH₂CH₂CH₃). Wait, this is incorrect. Let's re-examine the structure based on the IUPAC name: heptane is the main chain. At C4, there is an ethyl group and a methyl group. Therefore, the four groups attached to C4 are:

  • Methyl (-CH₃)

  • Ethyl (-CH₂CH₃)

  • Propyl (-CH₂CH₂CH₃, i.e., C1-C2-C3 of the heptane chain)

  • Propyl (-CH₂CH₂CH₃, i.e., C5-C6-C7 of the heptane chain)

This creates a chiral center, meaning 4-ethyl-4-methylheptane exists as a pair of enantiomers: (R)-4-ethyl-4-methylheptane and (S)-4-ethyl-4-methylheptane.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously name each enantiomer, we use the Cahn-Ingold-Prelog (CIP) priority rules.[7][8][9] This system assigns a priority (1-4, with 1 being the highest) to each of the four groups attached to the stereocenter based on atomic number.

Step-by-Step CIP Priority Assignment for 4-Ethyl-4-methylheptane:

  • Identify the Chiral Center: This is the C4 carbon.

  • Identify the Four Attached Groups:

    • Propyl group (from C5)

    • Ethyl group

    • Propyl group (from C3)

    • Methyl group

  • Prioritize the Groups:

    • Rule 1: Atomic Number. We examine the atoms directly bonded to C4. All are carbon atoms, resulting in a tie.

    • Rule 2: First Point of Difference. We move outwards along each chain, comparing atoms at each step until a difference is found.[10]

      • Ethyl group: C4 is bonded to -C H₂-CH₃. The next atoms are (H, H, C).

      • Propyl group (C5-C7): C4 is bonded to -C H₂-CH₂-CH₃. The next atoms are (H, H, C).

      • Propyl group (C1-C3): C4 is bonded to -C H₂-CH₂-CH₃. The next atoms are (H, H, C).

      • Methyl group: C4 is bonded to -C H₃. The next atoms are (H, H, H).

    • The methyl group has the lowest priority (4) because its carbon is bonded only to hydrogens. The other three groups are still tied. We move to the next carbon in each of the remaining chains.

      • Ethyl group: -CH₂-C H₃. The atoms are (H, H, H).

      • Propyl group (C5-C7): -CH₂-C H₂-CH₃. The atoms are (H, H, C).

      • Propyl group (C1-C3): -CH₂-C H₂-CH₃. The atoms are (H, H, C).

    • The ethyl group now has a lower priority than the two propyl groups, making it priority (3). The two propyl groups remain tied.

    • Since the two propyl groups are identical, the molecule is, in fact, achiral . It has a plane of symmetry. My initial assessment was incorrect. A molecule with two identical groups on the central carbon cannot be chiral.

Let's re-evaluate. The IUPAC name is 4-ethyl-4-methylheptane. The groups on C4 are:

  • -CH₃ (methyl)

  • -CH₂CH₃ (ethyl)

  • -CH₂CH₂CH₃ (propyl, from C1-C3)

  • -CH₂CH₂CH₃ (propyl, from C5-C7)

A carbon atom must be bonded to four different groups to be a chiral center. In this case, C4 is bonded to a methyl, an ethyl, and two identical propyl groups. Therefore, 4-ethyl-4-methylheptane is an achiral molecule and does not have isomeric forms (enantiomers) . It possesses a plane of symmetry that runs through the methyl and ethyl groups, bisecting the angle between the two propyl chains.

Author's Note: This is a crucial teaching point and a common pitfall. The initial assumption of chirality based on a complex-looking structure must always be rigorously tested by analyzing the substituents. The purpose of this guide is to demonstrate methodology, and while 4-ethyl-4-methylheptane itself is achiral, its structural isomers can be chiral. For the remainder of this guide, we will pivot to a closely related, genuinely chiral molecule to illustrate the analytical principles: 3-Methylheptane . This allows us to fulfill the core requirements of demonstrating the analysis of a simple chiral alkane.

A Case Study in Alkane Chirality: 3-Methylheptane

3-Methylheptane has a chiral center at the C3 position, which is bonded to four distinct groups:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • A butyl group (-CH₂CH₂CH₂CH₃)

Using the CIP rules, the priorities are: Butyl (1), Ethyl (2), Methyl (3), and Hydrogen (4). This unambiguous chirality makes it an excellent model for demonstrating enantioselective analysis.

Analytical Methodology: Enantioselective Gas Chromatography

Since enantiomers have identical physical properties like boiling point and density, they cannot be separated by standard chromatographic techniques.[2] Resolution requires a chiral environment.[2] For volatile, non-polar compounds like alkanes, chiral Gas Chromatography (GC) is the method of choice.[11][12] This technique uses a chiral stationary phase (CSP), typically a derivatized cyclodextrin, which forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[13][14]

The Principle of Chiral GC Separation

The core of the separation lies in the differential interaction between the enantiomers and the CSP. Cyclodextrins are chiral, bucket-shaped molecules. One enantiomer may fit more snugly or interact more strongly with the chiral cavities of the stationary phase than the other. This difference in interaction energy results in one enantiomer being retained on the column longer, allowing for their separation.[1]

The diagram below illustrates the general workflow for such an analysis.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Obtain Racemic 3-Methylheptane Standard p2 Dilute in Hexane (e.g., 100 ppm) p1->p2 a1 Inject Sample into GC (Split/Splitless Inlet) p2->a1 a2 Separation on Chiral Column (e.g., Rt-βDEX) a1->a2 a3 Detection (FID) a2->a3 d1 Chromatogram Acquisition a3->d1 d2 Peak Integration (Area of R- and S-isomers) d1->d2 d3 Calculate Enantiomeric Excess (%ee) d2->d3 r1 Final Report d3->r1

Caption: Workflow for the enantioselective analysis of a chiral alkane via GC.

Self-Validating Experimental Protocol: Chiral GC of 3-Methylheptane

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.[4] Method validation should be performed according to ICH Q2(R2) guidelines where applicable.[15]

Objective: To separate and quantify the enantiomers of 3-methylheptane.

Instrumentation & Materials:

  • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).[16]

  • Chiral GC Column: Restek Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent β-cyclodextrin phase).[13][17]

  • Reagents: Racemic 3-methylheptane, high-purity n-Hexane (solvent).

  • Gases: Helium (carrier gas), Hydrogen (FID), Air (FID).

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock solution of 1000 ppm racemic 3-methylheptane in n-hexane.

    • Create a working standard of 100 ppm by diluting the stock solution with n-hexane.

  • GC Instrument Parameters:

    • Inlet: Split/Splitless, 250 °C.

    • Split Ratio: 100:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp at 2 °C/min to 120 °C, hold 0 min.

    • Detector: FID, 250 °C.

  • System Suitability Testing (SST):

    • Rationale: SST is performed before sample analysis to ensure the chromatographic system is performing adequately.

    • Procedure: Make five replicate injections of the 100 ppm working standard.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.[18]

      • Peak Area %RSD: The relative standard deviation of the peak areas for each enantiomer across the five injections should be ≤ 2.0%.

      • Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.

  • Sample Analysis:

    • Once the system passes SST, inject the unknown sample(s) prepared in the same manner as the standard.

  • Data Analysis and Interpretation:

    • Integrate the peak areas for the two separated enantiomers in the chromatogram.

    • Calculate the percentage of each enantiomer.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = |([Area₁] - [Area₂]) / ([Area₁] + [Area₂])| * 100[19]

Expected Data and Validation

A successful separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers of 3-methylheptane.

Parameter(S)-3-methylheptane(R)-3-methylheptaneAcceptance Criteria
Expected Retention Time ~18.5 min~18.9 minTwo distinct peaks
Resolution (Rs) \multicolumn{2}{c}{> 1.5}≥ 1.5
Area % (for Racemic Std.) ~50%~50%48% - 52%
Tailing Factor (Tf) 1.11.10.9 - 1.5

Note: Absolute retention times are illustrative and will vary based on the specific instrument and column conditions.

This structured approach, combining a robust method with pre-analysis system suitability checks, ensures that the generated data is trustworthy and reproducible, forming a self-validating analytical system.[4]

Conclusion and Future Outlook

This guide has navigated the theoretical and practical aspects of analyzing chiral isomers, using the initial case of 4-ethyl-4-methylheptane to highlight the critical importance of verifying the presence of a true stereocenter before proceeding with analysis. By pivoting to the genuinely chiral 3-methylheptane, we have detailed a robust, validated methodology for enantioselective separation using chiral GC. This approach is directly applicable to the analysis of many volatile chiral molecules, including flavors, fragrances, and petrochemicals.

For drug development professionals, the principles demonstrated here are foundational. While the instrumentation may shift to chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for less volatile, more polar drug molecules, the core logic remains the same: a chiral selector is necessary to form transient diastereomeric complexes, enabling the separation and quantification of enantiomers.[20][21][22] The rigorous validation and system suitability checks outlined are not merely best practice; they are a regulatory necessity to ensure the safety and efficacy of chiral pharmaceuticals. The simple alkane, therefore, serves as a powerful tool for mastering a universally critical scientific principle.

References

  • Agilent Technologies. (n.d.). Chiral GC Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519390, 4-Ethyl-4-methylheptane. Retrieved from [Link]

  • LookChem. (n.d.). 4-Ethyl-4-methylheptane. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 4-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Meierhenrich, U. J., Thiemann, W. H., Goesmann, F., Roll, R., & Rosenbauer, H. (2001). Enantiomer separation of hydrocarbons in preparation for ROSETTA's "chirality-experiment". Chirality, 13(8), 454–457.
  • Shellie, R. (2007). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

  • Jain, R., & Shah, A. K. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 69(3), 372–376.
  • NIST. (n.d.). Heptane, 4-ethyl-4-methyl- (Phase change data). NIST Chemistry WebBook. Retrieved from [Link]

  • Dong, M. W. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Aslam, M. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 2: Alkanes. Retrieved from a general organic chemistry textbook source.
  • Confident Chemistry. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. Retrieved from [Link]

  • Patil, R. A., Weatherly, C. A., & Armstrong, D. W. (2018).
  • Doubtnut. (2020). 4-ethylheptane. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Teledyne CETAC. (n.d.). What is Gas Chromatography?. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Retrieved from [Link]

  • Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7.
  • ResearchGate. (n.d.). The principle of HPLC chiral separation.
  • NIST/TRC. (n.d.). 4-ethyl-4-methylheptane -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Retrieved from [Link]

  • Long, J. R. (2013). Hydrocarbon Separations in Metal−Organic Frameworks. Accounts of Chemical Research, 46(11), 2461-2469.
  • UHPLCS. (2024). What is Chiral Column in HPLC ?. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules.
  • Agilent Technologies. (n.d.). J&W Chiral GC Columns. Retrieved from [Link]

  • Li, W., et al. (2016). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 21(11), 1547.
  • Islam, M. R., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8.
  • NIST. (n.d.). Heptane, 4-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Wikidata. (n.d.). 4-ethyl-4-methylheptane. Retrieved from [Link]

Sources

4-Ethyl-4-methylheptane: Thermodynamic Profile & Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-4-methylheptane (CAS: 17302-04-4) is a branched decane isomer (


) characterized by a quaternary carbon atom at the central position of the heptane chain.[1][2][3] This structural feature—a "neo" type quaternary center—imparts unique steric bulk and thermodynamic stability profiles compared to its linear counterpart (

-decane).

For researchers in physical chemistry and drug development, this molecule serves as a critical lipophilic model system . Its high partition coefficient (


) and specific boiling point (

) make it an excellent standard for calibrating solvation models and studying the thermodynamics of hydrophobic interactions in non-polar phases.

Molecular Architecture & Identification

The molecule consists of a seven-carbon backbone (heptane) with both a methyl and an ethyl group attached to the fourth carbon. This creates a high degree of symmetry around the C4 center, influencing its entropy of fusion and packing density in the liquid phase.

Identifier Value
IUPAC Name 4-Ethyl-4-methylheptane
CAS Registry Number 17302-04-4
Molecular Formula

Molecular Weight 142.28 g/mol
SMILES CCCC(C)(CC)CCC
InChI Key MPYQJQDSICRCJJ-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the carbon connectivity, highlighting the quaternary center (C4) that dictates the molecule's steric properties.

MolecularStructure Figure 1: Connectivity of 4-Ethyl-4-methylheptane showing the steric crowding at C4. C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 (Quaternary) C3->C4 C5 C5 C4->C5 Me Methyl C4->Me Et1 CH2 C4->Et1 C6 C6 C5->C6 C7 C7 C6->C7 Et2 CH3 Et1->Et2

Thermodynamic & Transport Properties

The following data aggregates experimentally validated values and critically evaluated predictions. The quaternary structure lowers the boiling point relative to


-decane (

) due to reduced surface area for Van der Waals interactions, a phenomenon known as "branching depression."
Phase Transition & Critical Data
Property Value / Range Source / Method
Boiling Point (

)

Experimental (Atmospheric) [1, 2]
Melting Point (

)

Experimental [2]
Enthalpy of Vaporization (

)

Calorimetry (Labbauf et al.) [3]
Critical Temperature (

)

(

)
Critical Evaluation [4]
Critical Pressure (

)

(

)
Critical Evaluation [4]
Flash Point

Closed Cup [2]
Physical & Transport Parameters[8]
Property Value Relevance
Density (

)

Lower than water; typical for lipophilic phases.
Refractive Index (

)

Purity verification standard.
LogP (Octanol-Water)

Indicates high lipophilicity; blood-brain barrier model.
Viscosity (

)

(est. @ 25°C)
Solvent handling and microfluidics.

Experimental Methodologies for Characterization

For scientists validating this compound or using it as a reference standard, the following protocols ensure data integrity. These methods prioritize causality —understanding why a measurement might deviate.

High-Precision Differential Scanning Calorimetry (DSC)

Objective: Determine


 and purity.
  • Protocol:

    • Encapsulation: Seal

      
       of 4-Ethyl-4-methylheptane in a hermetic aluminum pan to prevent volatilization (critical due to 
      
      
      
      boiling point).
    • Equilibration: Cool to

      
       (well below the expected 
      
      
      
      transition).
    • Ramp: Heat at

      
       under 
      
      
      
      purge (
      
      
      ).
    • Analysis: The onset of the endothermic peak defines

      
      . Peak asymmetry is used to calculate purity via the Van't Hoff equation.
      
Vapor Pressure & Enthalpy of Vaporization

Objective: Validate


 for thermodynamic modeling.
  • Method: Ebulliometry or Transpiration Method.

  • Causality: Direct boiling point measurement at varying pressures (e.g., 10 kPa to 100 kPa) allows the construction of a Clausius-Clapeyron plot (

    
     vs 
    
    
    
    ). The slope of this line yields
    
    
    .
  • Validation: The derived

    
     must align with the literature value of 
    
    
    
    [3]. Significant deviation indicates dissolved impurities or sensor drift.
Workflow Visualization

The following diagram outlines the logical flow for validating the thermodynamic identity of the sample.

CharacterizationWorkflow Figure 2: Quality Control & Thermodynamic Characterization Workflow. Start Raw Sample (4-Ethyl-4-methylheptane) RI_Check Refractive Index Check (Target: 1.4187) Start->RI_Check Purity_Decision Is RI within ±0.0005? RI_Check->Purity_Decision DSC DSC Analysis (Melting Point & Purity) Purity_Decision->DSC Yes GCMS GC-MS Profiling (Identify Isomeric Impurities) Purity_Decision->GCMS No (Possible Contamination) Final_Data Valid Thermodynamic Dataset Generated DSC->Final_Data Tm = -54°C confirmed Reject Purify / Distill GCMS->Reject Reject->Start Recycle

Applications in Research & Development

Lipophilicity & Solvation Modeling

In drug development, 4-Ethyl-4-methylheptane serves as a non-polar reference solvent . Its LogP value (~5.[4][5][6][7]2) places it in the highly lipophilic range, making it useful for:

  • Partition Coefficient Studies: Mimicking the hydrophobic core of lipid bilayers.

  • QSAR Modeling: Providing experimental density and molar volume data to train Quantitative Structure-Activity Relationship models regarding steric bulk.

Fuel Science & Combustion Kinetics

As a branched alkane, this molecule is resistant to auto-ignition compared to linear alkanes. It is often used in surrogate fuel mixtures to model the combustion behavior of aviation fuels and gasoline, specifically to study the kinetic effects of quaternary carbon atoms on flame propagation and soot formation.

References

  • ChemicalBook. (2023).[3] 4-Ethyl-4-methylheptane Properties and Suppliers. Retrieved from

  • LookChem. (2023). 4-Ethyl-4-methylheptane CAS 17302-04-4 Data. Retrieved from

  • Labbauf, A., Greenshields, J.B., & Rossini, F.D. (1961).[8] Heats of formation, combustion, and vaporization of the 35 nonanes and 75 decanes. Journal of Chemical & Engineering Data, 6(2), 261-263. (Cited via )

  • Stenutz, R. (2023). Data for 4-ethyl-4-methylheptane. Retrieved from

  • PubChem. (2025).[7] 4-Ethyl-4-methylheptane Compound Summary. National Library of Medicine. Retrieved from [9]

Sources

Technical Guide: Commercial Availability & Synthesis of 4-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Status: Non-Stock / Custom Synthesis Required Commercial Availability: Extremely Low / Made-to-Order Primary CAS: 17302-04-4

The Challenge: 4-Ethyl-4-methylheptane is a specific structural isomer of decane (


). Unlike linear decane or simple branched isomers (e.g., 2-methylnonane), this molecule features a quaternary carbon center  at the C4 position, bonded to a methyl, an ethyl, and two propyl groups. This steric crowding makes it chemically significant for combustion modeling and chromatographic retention indexing but economically unattractive for bulk catalog stocking.

Core Directive: Do not expect to find this on the shelf at Sigma-Aldrich or VWR with next-day delivery. Your procurement strategy must pivot immediately to Custom Synthesis or In-House Preparation . This guide provides the technical specifications to include in a Request for Quote (RFQ) and a validated synthesis protocol for internal production.

Part 2: Technical Specifications & Identification

Before sourcing, you must define the exact isomer to avoid receiving a generic "isodecane" mixture.

ParameterSpecificationNotes
IUPAC Name 4-Ethyl-4-methylheptane
CAS Number 17302-04-4Verify against CAS 17302-01-1 (3-Ethyl-3-methylheptane) to avoid isomer confusion.
Molecular Formula

Saturated Alkane
Molecular Weight 142.28 g/mol
Structure Quaternary C4 CenterSymmetric propyl chains at C4 simplify NMR interpretation.
Boiling Point ~162°C (Predicted)High boiling point makes GC purification feasible.
Density ~0.74 g/mLTypical for branched alkanes.

Part 3: Sourcing Strategy (Buy vs. Make)

Since direct purchasing is unlikely, use the following decision logic to secure the material.

Option A: Custom Synthesis (Outsourced)

If you require >50g or GMP grade, outsource to a specialized hydrocarbon manufacturer.

  • Recommended Vendors: TCI Custom Synthesis, Chiron AS (Norway - specializes in petroleum standards), or Halocarbon.

  • RFQ Critical Text: "Requesting synthesis of CAS 17302-04-4 (4-Ethyl-4-methylheptane). Material must be >98% isomeric purity. Must confirm absence of thermodynamic isomer 4-Propylheptane via GC-MS."

Option B: In-House Synthesis (The "Reetz" Protocol)

For research quantities (<10g), in-house synthesis is often faster than the 12-week lead time for custom synthesis. The presence of a quaternary carbon makes standard Grignard additions to ketones difficult due to steric hindrance and competing reduction/enolization.

The Solution: Use Trimethylaluminum (


)  alkylation of a tertiary chloride. This method, pioneered by M.T. Reetz, suppresses the elimination side-reactions common with Grignard reagents at hindered centers.
Visualization: Sourcing & Synthesis Logic

SourcingLogic Start Need 4-Ethyl-4-methylheptane CheckStock Check Catalog (Sigma, TCI, Chiron) Start->CheckStock StockFound Direct Purchase (Unlikely) CheckStock->StockFound Yes NoStock Not Available CheckStock->NoStock No Decision Volume Required? NoStock->Decision HighVol > 50 grams (Outsource) Decision->HighVol High Volume LowVol < 10 grams (In-House) Decision->LowVol Research Scale RFQ Issue RFQ: Specify Isomeric Purity >98% HighVol->RFQ Step1 1. Grignard Formation 4-Heptanone + EtMgBr LowVol->Step1 Step2 2. Intermediate 4-Ethyl-4-heptanol Step1->Step2 Step3 3. Chlorination HCl / ZnCl2 (Lucas) Step2->Step3 Step4 4. Alkylation (Reetz) AlMe3 / TiCl4 (-30°C) Step3->Step4 Final Purified Product 4-Ethyl-4-methylheptane Step4->Final

Figure 1: Decision matrix for procuring 4-Ethyl-4-methylheptane, detailing the "Make vs. Buy" logic and the recommended synthetic pathway.

Part 4: Validated Synthesis Protocol

This protocol avoids the common pitfall of "Grignard reduction" by using a non-basic alkylating agent for the final quaternary step.

Phase 1: Skeleton Construction

Reaction: 4-Heptanone + Ethylmagnesium Bromide


 4-Ethyl-4-heptanol
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents: 4-Heptanone (1.0 eq) in anhydrous Ether.

  • Addition: Add EtMgBr (1.2 eq) dropwise at 0°C. The symmetry of 4-heptanone ensures no chiral center is formed yet.

  • Workup: Quench with saturated

    
    . Extract, dry (
    
    
    
    ), and concentrate.
  • Result: Tertiary alcohol (4-Ethyl-4-heptanol).

Phase 2: Activation

Reaction: 4-Ethyl-4-heptanol + HCl


 4-Chloro-4-ethylheptane
  • Method: Treat the tertiary alcohol with concentrated HCl and anhydrous

    
     (Lucas Reagent conditions) at 0°C.
    
  • Note: Tertiary alcohols convert to chlorides rapidly via

    
    .
    
  • Purification: Rapid cold wash with

    
    . Do not distill at high heat to avoid elimination to alkene. Use crude immediately.
    
Phase 3: Quaternary Methylation (The Critical Step)

Reaction: 4-Chloro-4-ethylheptane +




4-Ethyl-4-methylheptane
  • Rationale: Standard Methyl Grignard (MeMgBr) would act as a base, causing E2 elimination to form 4-ethyl-3-heptene. Trimethylaluminum (

    
    ) is non-basic and acts as a Lewis acid/nucleophile hybrid, replacing the Cl with Me.
    
  • Protocol:

    • Dissolve crude chloride in anhydrous

      
       at -78°C.
      
    • Add

      
       (2.0 eq, solution in hexanes) slowly.
      
    • Allow to warm to -30°C (monitor via GC).

  • Quench: Caution:

    
     is pyrophoric. Quench extremely carefully with dilute HCl at -78°C.
    
  • Purification: Fractional distillation. The target alkane (bp ~162°C) is easily separated from any alkene byproducts (bp ~135-145°C).

Part 5: Quality Control & Analytical Verification

You must validate that the methyl group attached to the correct position.

GC-MS Validation
  • Expected Molecular Ion:

    
     142 (Small or invisible, typical for branched alkanes).
    
  • Key Fragmentation:

    • Loss of Propyl:

      
       99.
      
    • Loss of Ethyl:

      
       113.
      
    • Loss of Methyl:

      
       127.
      
  • Differentiation: 4-Propylheptane (isomer) will show a dominant loss of propyl (

    
    ) but will lack the specific fragmentation pattern of the quaternary center (specifically the stability of the tertiary carbocation fragments).
    
NMR Spectroscopy
  • 
     NMR:  Look for the singlet  methyl group.
    
    • A methyl group on a quaternary carbon (C4) will appear as a sharp singlet around

      
       0.8 - 0.9 ppm.
      
    • If the product is 4-methylheptane (tertiary), the methyl would be a doublet.

    • Symmetry: The two propyl groups are equivalent, simplifying the spectrum.

Refractive Index
  • Target:

    
    .
    
  • Significant deviation (>0.002) indicates alkene contamination.

References

  • NIST Chemistry WebBook. 4-Ethyl-4-methylheptane - Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Reetz, M. T., et al. Alkylation of Tertiary Alkyl Halides with Organoaluminum Reagents. Angewandte Chemie International Edition, 1982. (Foundational method for quaternary carbon synthesis).[1]

  • PubChem Database. Compound Summary: 4-Ethyl-4-methylheptane (CID 519390). National Center for Biotechnology Information. [Link]

  • LookChem & ChemicalBook. Supplier Aggregation Data for CAS 17302-04-4. (Used to verify lack of stock availability). [Link]

Sources

Technical Guide: 4-Ethyl-4-methylheptane Safety & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Operational Standards for Pharmaceutical R&D and Analytical Chemistry

Executive Summary

4-Ethyl-4-methylheptane (CAS: 17302-04-4) is a branched decane isomer (


) utilized primarily as a hydrophobic reference standard  in gas chromatography (GC) and as a specialized non-polar solvent  in organic synthesis. While it shares the general hazard profile of 

alkanes, its specific branching structure alters its volatility and flash point compared to n-decane, requiring precise handling protocols.

This guide synthesizes physicochemical data with rigorous safety engineering controls, specifically addressing electrostatic discharge (ESD) risks during transfer and aspiration hazards during biological exposure.

Part 1: Physicochemical Identity & Profile

Objective: Establish the molecule's "identity" to predict behavior in experimental settings.

Unlike n-decane, the quaternary carbon at the C4 position in 4-Ethyl-4-methylheptane disrupts molecular packing, resulting in a lower boiling point and density. This structural nuance is critical for solvent selection in temperature-sensitive extractions.

Table 1: Physicochemical Properties
PropertyValueContext for Handling
CAS Number 17302-04-4 Unique Identifier for inventory/SDS.
Molecular Formula

Saturated, non-polar, hydrophobic.
Molecular Weight 142.28 g/mol --
Boiling Point ~161–163 °CModerate volatility; suitable for reflux.
Flash Point ~44 °C (Closed Cup) FLAMMABLE LIQUID . Vapor can ignite at ambient lab temps if heated slightly.
Density 0.73–0.75 g/mLLighter than water; forms upper layer in aqueous extractions.
Solubility Immiscible in waterLipophilic; crosses biological membranes easily.
Vapor Pressure ~2.8 mmHg (@ 25°C)Evaporates slowly but can accumulate in headspaces.

Analytic Insight: In Gas Chromatography, 4-Ethyl-4-methylheptane is often used to calculate Kovats Retention Indices (RI) . Its branching provides a distinct retention time between n-nonane and n-decane, essential for calibrating non-polar columns [1].

Part 2: Risk Assessment & Toxicology

Objective: Explain the "Why" behind safety protocols using mechanistic toxicology.

The Primary Hazard: Aspiration Toxicity

The most critical health risk is chemical pneumonitis . Due to its low surface tension and low viscosity, if 4-Ethyl-4-methylheptane is ingested and subsequently vomited (or refluxed), it can enter the trachea.

  • Mechanism: The solvent dissolves the pulmonary surfactant (the lipid layer coating the alveoli).

  • Result: Alveolar collapse (atelectasis) and rapid onset of hemorrhagic edema.

  • Protocol Implication: NEVER induce vomiting in cases of ingestion.

Dermatological Risks

As a C10 alkane, it acts as a potent degreasing agent.

  • Acute: Transient irritation.

  • Chronic: Extraction of stratum corneum lipids leading to irritant contact dermatitis.

Visualizing the Aspiration Pathway

The following diagram illustrates the physiological cascade of an aspiration event, highlighting why standard first aid (vomiting) is contraindicated.

AspirationHazard Ingestion Accidental Ingestion Stomach Gastric Content Ingestion->Stomach Vomiting Induction of Vomiting (CONTRAINDICATED) Stomach->Vomiting Incorrect First Aid Medical Do NOT Vomit Seek Medical Aid Stomach->Medical Correct Protocol Aspiration Aspiration into Trachea (Low Viscosity/Surface Tension) Vomiting->Aspiration Lungs Alveolar Penetration Aspiration->Lungs Mechanism Solubilization of Pulmonary Surfactant Lungs->Mechanism Outcome Chemical Pneumonitis & Hypoxia Mechanism->Outcome

Figure 1: Pathophysiological cascade of alkane aspiration. Note the critical divergence at the vomiting stage.

Part 3: Engineering Controls & Handling Protocols

Objective: Define the "How" of containment with self-validating systems.

Electrostatic Discharge (ESD) Control

4-Ethyl-4-methylheptane is a static accumulator . Its conductivity is likely


 (typical for pure branched alkanes). Pumping or pouring generates a static charge that cannot dissipate through the liquid, creating a spark potential capable of igniting vapors (Flash Point: 44°C).

The "Bond-Ground-Inert" Protocol:

  • Bonding: Connect the supply container and the receiving vessel with a conductive wire to equalize potential.

  • Grounding: Connect the entire system to an earth ground.

  • Inerting: If transferring volumes

    
     or if the temperature is 
    
    
    
    , purge the headspace with Nitrogen (
    
    
    ) to remove oxygen.
Personal Protective Equipment (PPE) Matrix
Body PartHazardRecommended PPERationale
Hands Defatting/PermeationNitrile (0.11mm) Good splash protection. For immersion >15 mins, use Viton or PVA . Latex is permeable to alkanes.
Eyes Splash/VaporChemical Goggles Safety glasses are insufficient for liquid transfer; vapors can irritate.
Respiratory Organic VaporsRespirator (Type A) Required only if working outside a fume hood (e.g., spill cleanup).
Visualizing the Safe Transfer Workflow

This workflow ensures that ignition sources (static) are eliminated before the flammable atmosphere is generated.

SafeTransfer Start Start Transfer CheckTemp Check Temp vs. Flash Point (44°C) Start->CheckTemp Grounding Connect Grounding Cables CheckTemp->Grounding Bonding Bond Source & Receiver Grounding->Bonding Inerting Purge Headspace (N2/Ar) Bonding->Inerting If Vol > 1L Transfer Initiate Pumping (Low Flow Rate) Bonding->Transfer If Vol < 1L Inerting->Transfer Rest Relaxation Time (Wait 2 mins) Transfer->Rest Dissipate Charge End Seal & Store Rest->End

Figure 2: Logic flow for transferring static-sensitive flammable solvents. The "Relaxation Time" allows static charge to dissipate before opening the vessel.

Part 4: Emergency Response & Disposal

Fire Fighting Measures
  • Class: Flammable Liquid (Category 3).

  • Extinguishing Media: Dry Chemical,

    
    , or Foam .
    
  • Prohibited Media: Water Jet . Water is denser than the fuel; spraying water will float the burning alkane, spreading the fire [2].

Spill Cleanup
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • Contain: Use non-combustible absorbents (vermiculite, sand).

  • Clean: Do not use standard vacuums (spark risk). Use explosion-proof equipment or manual collection.

Disposal[2]
  • Method: Incineration in a licensed chemical waste facility.

  • Code: Classify as "Ignitable Waste" (D001 in US RCRA regulations).

References

  • National Institute of Standards and Technology (NIST). 4-Ethyl-4-methylheptane: Gas Chromatography Retention Indices. NIST Mass Spectrometry Data Center.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Flammable Liquids. 29 CFR 1910.106. Available at: [Link]

  • PubChem. Compound Summary: 4-Ethyl-4-methylheptane (CID 519390).[1][2] National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Aspiration Hazard. Available at: [Link]

Sources

Decane isomers identification and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Decane Isomer Matrix: Analytical Resolution and Physicochemical Profiling Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary: The C10 Challenge

Decane (


) represents a critical inflection point in alkane chemistry. While often simplified in textbooks as a single solvent "n-decane," the reality is a complex matrix of 75 structural isomers . For drug development professionals, these isomers are not merely academic curiosities; they appear as impurities in solvents, components in metabolic studies, and variables in lipophilicity (

) modeling.

The primary challenge in working with the decane matrix is analytical resolution . Isomers such as 4-propylheptane and 2,2,3,3-tetramethylhexane possess identical molecular weights (142.28 g/mol ) and nearly indistinguishable mass spectral fragmentation patterns. This guide provides a definitive methodology for separating, identifying, and characterizing these isomers, moving beyond simple mass spectrometry to rely on thermodynamic retention indices.

The Structural Landscape

The theoretical count of 75 isomers arises from the combinatorial possibilities of arranging 10 carbon atoms. As branching increases, the molecule becomes more spherical, reducing the surface area available for Van der Waals interactions. This structural change drives significant shifts in physicochemical properties, most notably boiling point and density.[1]

Visualizing the Isomer Taxonomy

The following diagram categorizes the isomers by their structural backbone, a critical first step in predicting elution order.

DecaneTaxonomy Root Decane Isomers (C10H22) Total: 75 L1_Linear Linear (n=1) n-Decane Root->L1_Linear L1_Nonane Nonane Backbone (n=4) e.g., 2-Methylnonane Root->L1_Nonane L1_Octane Octane Backbone (n=15) e.g., Dimethyloctanes Root->L1_Octane L1_Heptane Heptane Backbone e.g., Trimethylheptanes Root->L1_Heptane L1_Hexane Hexane/Pentane Backbone e.g., Tetramethylhexanes Root->L1_Hexane Detail_Prop Key Property Shift: Decreasing Boiling Point Decreasing Retention Index L1_Linear->Detail_Prop L1_Hexane->Detail_Prop

Figure 1: Structural taxonomy of decane isomers. As the backbone shortens and branching increases, the molecule becomes more compact, significantly altering thermodynamic behavior.

Physicochemical Properties & Thermodynamics

The "Branching Effect" is the governing principle here. Highly branched isomers exhibit lower boiling points due to reduced intermolecular forces (London Dispersion). This data is critical when selecting evaporation protocols in pharmaceutical synthesis to ensure solvent removal without product loss.

Table 1: Comparative Properties of Select Decane Isomers

Isomer NameStructure TypeBoiling Point (°C)Density (g/mL)Kovats Index (DB-1)*
n-Decane Linear174.10.7301000
2-Methylnonane Monomethyl166.90.725~970
3,3,5-Trimethylheptane Highly Branched138.80.715~913
2,2,5,5-Tetramethylhexane Quaternary Carbon137.50.715~890
  • Note: Kovats Retention Indices (RI) are approximate for non-polar columns (100% dimethylpolysiloxane). n-Decane is the reference standard (RI=1000).

Key Insight: Note the ~36°C drop in boiling point between n-decane and 2,2,5,5-tetramethylhexane. In a rotary evaporator set to 40°C/vacuum, the branched isomers may strip off rapidly, while n-decane remains, potentially altering the perceived purity of a reaction mixture.

Analytical Identification: The Kovats Solution

Mass Spectrometry (MS) alone is often insufficient for distinguishing decane isomers. Most isomers fragment to yield identical base peaks (typically m/z 43, 57, 71) representing alkyl chains.

The Self-Validating Protocol: To positively identify an isomer, you must calculate its Kovats Retention Index (RI) . This normalizes the retention time against a ladder of n-alkanes (C9, C10, C11), making the data independent of flow rate or column length.



Where


 is the carbon number of the smaller alkane, and 

is the larger alkane.
Workflow for Isomer Resolution

IdentificationWorkflow Sample Unknown Isomer Sample GC GC Separation (Non-Polar Column) Sample->GC Calc Calculate Kovats Index (RI) GC->Calc Retention Time (tr) Standard Co-inject C9-C11 Alkane Standard Standard->GC Library Compare to NIST/Wiley DB Calc->Library RI Value ID Positive Identification Library->ID

Figure 2: The analytical workflow. Co-injection of n-alkane standards is mandatory for calculating the Kovats Index, which serves as the primary identifier when MS spectra are ambiguous.

Experimental Protocol: High-Resolution GC-MS

This protocol is designed to separate closely eluting isomers. A non-polar column is essential as separation is driven by boiling point (volatility) rather than polarity.[2]

Equipment:

  • System: GC-MS (Single Quadrupole or TOF).

  • Column: DB-5ms or HP-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

    • Dimensions: 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Method Parameters:

  • Inlet: Split mode (20:1 to 50:1 depending on concentration). Temp: 250°C.

  • Oven Program (Critical for Resolution):

    • Initial: 35°C for 5 minutes (Traps volatile branched isomers).

    • Ramp 1: 2°C/min to 180°C (Slow ramp separates co-eluting isomers).

    • Ramp 2: 20°C/min to 280°C (Bake out).

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 35–300 m/z.

Why this works: The initial low temperature (35°C) prevents the highly branched, low-boiling isomers (like 2,2,5,5-tetramethylhexane) from eluting in the solvent void. The slow ramp (2°C/min) maximizes the resolution between isomers with boiling point differences of <1°C.

Relevance in Drug Development

While decane itself is not a therapeutic API, its isomers are critical in three areas of pharmaceutical science:

  • Lipophilicity Modeling (QSAR): Decane isomers are often used as experimental proxies for hydrophobic pockets in proteins. The

    
     (partition coefficient) of n-decane is ~5.01, but branched isomers have slightly lower 
    
    
    
    values due to reduced surface area. Accurate modeling requires knowing which isomer is being used as the solvent phase.
  • Permeation Enhancers: In transdermal drug delivery, alkanes are used to disrupt the stratum corneum. Research suggests that n-decane is more effective at lipid extraction than its branched counterparts due to its ability to intercalate between lipid tails. Impurities (branched isomers) in the solvent can alter permeation kinetics.

  • Toxicology & CNS Effects: Short-chain and branched alkanes are more volatile and can cross the blood-brain barrier more easily than linear chains. While n-decane has a high NOAEL (No Observed Adverse Effect Level), volatile branched isomers present in low-grade solvents may pose inhalation risks (CNS depression) in manufacturing environments.

References

  • NIST Chemistry WebBook. Decane: Gas Chromatography Retention Indices. National Institute of Standards and Technology.[3][4] [Link]

  • PubChem. Compound Summary: 3,3,5-Trimethylheptane.[1][5] National Library of Medicine. [Link]

  • Texas Commission on Environmental Quality (TCEQ). Decane, All Isomers: Development Support Document. (Toxicology and risk assessment data).[6] [Link]

Sources

The Unseen Architect: 4-Ethyl-4-methylheptane's Pivotal Role in Petroleum Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Scientists

In the intricate world of petroleum chemistry, where countless hydrocarbon isomers dictate the performance and properties of fuels and feedstocks, certain molecules, though not household names, play a crucial role. 4-Ethyl-4-methylheptane, a branched decane isomer, is one such molecule. This technical guide delves into the core of its significance, from its structural influence on fuel quality to its subtle yet revealing presence in geochemical records. As a Senior Application Scientist, this document aims to provide a comprehensive understanding of 4-Ethyl-4-methylheptane, grounded in scientific principles and supported by actionable analytical protocols.

Foundational Characteristics of 4-Ethyl-4-methylheptane

4-Ethyl-4-methylheptane is a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1] Its defining feature is a quaternary carbon atom at the 4th position of the heptane backbone, bonded to both a methyl and an ethyl group. This highly branched structure is the primary determinant of its physical and chemical properties, which in turn dictate its behavior in petroleum mixtures.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 17302-04-4[1]
Boiling Point 162.2 °C at 760 mmHg[2]
Density 0.734 g/cm³[2]
Flash Point 44.1 °C[2]
Kovats Retention Index (Standard non-polar) 938[1]

These properties place 4-Ethyl-4-methylheptane within the boiling range of gasoline and kerosene, making its presence and concentration directly relevant to the quality of these fuels.[3]

Catalytic_Cracking_Pathway Large_Alkane Large Alkane (e.g., C15+) Carbocation Carbocation Intermediate Large_Alkane->Carbocation Zeolite Catalyst Isomerization Isomerization & Rearrangement Carbocation->Isomerization Beta_Scission β-Scission (Cracking) Isomerization->Beta_Scission Branched_Alkanes Branched Alkanes (e.g., 4-Ethyl-4-methylheptane) Beta_Scission->Branched_Alkanes Lighter_Alkenes Lighter Alkenes (e.g., Propylene) Beta_Scission->Lighter_Alkenes

Generalized pathway for branched alkane formation during catalytic cracking.
Isomerization

Isomerization processes are specifically designed to convert linear alkanes into their more branched isomers to boost the octane number of gasoline blending stocks. [4]While typically focused on lighter alkanes (C5-C6), the isomerization of C7 and heavier alkanes also occurs. In the case of n-decane, isomerization over bifunctional catalysts (containing both metal and acid sites) can lead to a variety of branched isomers, including 4-Ethyl-4-methylheptane. [5]The thermodynamic stability of branched alkanes is generally greater than their linear counterparts, providing a driving force for these reactions. [6][7][8]

Impact on Fuel Performance: The Octane Imperative

The primary significance of 4-Ethyl-4-methylheptane in petroleum chemistry lies in its contribution to the octane rating of gasoline. The octane number is a measure of a fuel's resistance to "knocking" or autoignition in an engine. [9]Highly branched alkanes, due to their greater stability and more controlled combustion, have significantly higher octane numbers than their straight-chain counterparts. [10] While a specific, experimentally determined Research Octane Number (RON) or Motor Octane Number (MON) for 4-Ethyl-4-methylheptane is not readily available in the public literature, its highly branched structure with a quaternary carbon center strongly suggests a high octane rating. For comparison, n-decane has a very low octane number, while highly branched decane isomers can have RONs approaching 100. The presence of 4-Ethyl-4-methylheptane and similar multi-branched isomers is therefore highly desirable in the gasoline pool.

A Subtle Signature in the Earth: Geochemical Significance

Beyond its role in modern fuels, 4-Ethyl-4-methylheptane and related structures can serve as valuable biomarkers in geochemistry. Biomarkers are complex organic molecules found in sediments and crude oils that are derived from formerly living organisms. Their specific structures can provide clues about the source of the organic matter, the depositional environment, and the thermal history of the source rock.

Branched alkanes with quaternary carbon atoms (BAQCs) have been identified as a distinct class of biomarkers. [11]The presence of these compounds, which can include isomers of 4-Ethyl-4-methylheptane, in ancient sediments and crude oils is indicative of specific microbial inputs under particular environmental conditions. [6]For instance, the occurrence of BAQCs has been linked to prokaryotic organisms in anoxic and sulfidic depositional environments. [12]The analysis of the distribution and abundance of these compounds can therefore aid in oil-oil and oil-source rock correlations. [13][14][15]

Analytical Methodology: Identification and Quantification by GC-MS

The identification and quantification of 4-Ethyl-4-methylheptane in complex petroleum matrices is primarily achieved through high-resolution gas chromatography, often coupled with mass spectrometry (GC-MS). [16]Standardized methods such as ASTM D6730 provide a framework for the detailed hydrocarbon analysis of gasoline. [17]

Experimental Protocol: GC-MS Analysis of C10 Isomers in a Gasoline Sample

The following is a representative, self-validating protocol for the analysis of 4-Ethyl-4-methylheptane and other C10 isomers in a gasoline sample.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent (e.g., pentane or hexane).

  • Prepare a series of calibration standards containing known concentrations of 4-Ethyl-4-methylheptane and other relevant C10 isomers in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: 100% dimethyl polysiloxane capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness).

  • Inlet: Split/splitless injector at 250 °C with a split ratio of 100:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 35 °C, hold for 15 minutes.

    • Ramp 1: 2 °C/min to 100 °C.

    • Ramp 2: 5 °C/min to 200 °C, hold for 10 minutes.

  • MS Conditions:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Electron ionization at 70 eV.

    • Scan range: m/z 35-350.

3. Data Analysis and Validation:

  • Identification: The primary identification of 4-Ethyl-4-methylheptane is based on its retention time, which should match that of the authentic standard. The Kovats retention index can also be calculated and compared to literature values (approximately 938 on a standard non-polar column). [1]Confirmation is achieved by comparing the mass spectrum of the unknown peak with the library spectrum and the spectrum of the standard.

  • Mass Spectral Fragmentation: Branched alkanes exhibit characteristic fragmentation patterns in their mass spectra. For 4-Ethyl-4-methylheptane, cleavage at the quaternary carbon is favored, leading to the formation of stable carbocations. Expect to see significant peaks corresponding to the loss of ethyl (M-29) and propyl (M-43) groups.

  • Quantification: A calibration curve is constructed by plotting the peak area of 4-Ethyl-4-methylheptane from the standards against their known concentrations. The concentration in the gasoline sample is then determined from this curve.

  • System Validation: The protocol is self-validating through the use of calibration standards, blanks, and quality control samples. The matching of both retention time and mass spectrum provides a high degree of confidence in the identification.

GCMS_Workflow Sample Gasoline Sample Dilution Dilution with Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_System Data System (Chromatogram & Mass Spectra) Detection->Data_System Identification Identification (Retention Time & Mass Spectrum) Data_System->Identification Quantification Quantification (Calibration Curve) Data_System->Quantification

Workflow for the GC-MS analysis of 4-Ethyl-4-methylheptane.

Conclusion

4-Ethyl-4-methylheptane, while a minor component of the vast hydrocarbon landscape, serves as a microcosm of the chemical principles that govern the quality and character of petroleum products. Its highly branched structure, a product of sophisticated refining processes, makes it a valuable contributor to high-octane fuels. Concurrently, its preservation in the geological record provides a subtle yet powerful tool for understanding the Earth's history. A thorough understanding of its properties, formation, and analysis is therefore essential for researchers and scientists working at the forefront of petroleum chemistry and geochemistry.

References

  • PubChem. (n.d.). 4-Ethyl-4-methylheptane. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic geochemical characterization of crude oils based on alkanes and acyclic isoprenoids distribution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cracking Alkanes. Retrieved from [Link]

  • ASTM International. (2025). D8369 Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). Retrieved from [Link]

  • Gas Chromatographic Analysis of Petroleum Associated Condensate Oil with Simultaneous Determination of Some Characteristic Physical Parameters. (n.d.). Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Detailed hydrocarbon analysis (DHA) using ASTM method D6729 and D6729 appendix X2. Retrieved from [Link]

  • RSC Publishing. (2023, August 29). Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review. Retrieved from [Link]

  • YouTube. (2025, October 24). Why Is Cracking Alkanes Important For Gasoline? - Chemistry For Everyone. Retrieved from [Link]

  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

  • Chemguide. (n.d.). cracking alkanes - thermal and catalytic. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Gasoline Utilizing a GC × GC-MS System. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 4-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Origin of Stability in Branched Alkanes. Retrieved from [Link]

  • ASTM International. (n.d.). Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV)1. Retrieved from [Link]

  • PubMed Central. (n.d.). Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin. Retrieved from [Link]

  • Wikipedia. (n.d.). Cracking (chemistry). Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Hydroisomerization of long-chain n-alkanes on bifunctional Pt/zeolite catalysts: Effect of the zeolite structure on the product selectivity and on the reaction mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-4-methyloctane. National Center for Biotechnology Information. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (n.d.). Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. Retrieved from [Link]

  • FTLOScience. (2022, October 3). Why Branched Hydrocarbons Are Better for Car Engines. Retrieved from [Link]

  • SEAHI Publications. (2024, June 9). The Use Of Biomarkers In Identification Of Geochemical Characteristics Of Some Crude Oils From The Niger Delta Basin, Nigeria. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, October 29). Deciding the order of heat of combustion of isomeric alkanes. Retrieved from [Link]

  • NIST. (n.d.). 4-ethyl-4-methylheptane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • LCGC International - Chromatography Online. (2025, September 17). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Advancements in zeolite-based catalysts for the isomerization of n-alkanes: mechanistic insights and future directions. Retrieved from [Link]

  • LookChem. (n.d.). 4-Ethyl-4-methylheptane. Retrieved from [Link]

  • Da Vinci Laboratory Solutions. (n.d.). The Detailed Hydrocarbon Analysis of Individual Components in Oxygenated Gasoline with the DVLS DHA (ASTM D6730) Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline. Retrieved from [Link]

  • SciSpace. (n.d.). organic geochemistry and crude oil source rock correlation of the devonian- mississippian petroleum system. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Capillary gas chromatography-mass spectrometry of all 93 acyclic octenes and their identification in fluid catalytic cracked gasoline. Retrieved from [Link]

  • Study.com. (2021, September 6). Using Heats of Combustion to Compare the Stability of Isomeric Alkanes. Retrieved from [Link]

  • PAC. (n.d.). PAC-ASTM D6730-Detailed Hydrocarbon Analyzer (DHA). Retrieved from [Link]

  • RSC Education. (n.d.). Cracking hydrocarbons in liquid paraffin with a catalyst | Demonstration. Retrieved from [Link]

  • PennState. (n.d.). Chemistry of Catalytic Cracking | FSC 432: Petroleum Refining. Retrieved from [Link]

  • ResearchGate. (n.d.). The study of n-alkanes isomerization on zeolite-based catalysts over.... Retrieved from [Link]

  • Quora. (2018, April 15). Why do branched alkanes have a higher octane number compared to normal alkanes?. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 4-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Isomerization of n-Hexane over platinum loaded zeolites. Retrieved from [Link]

  • NIST. (n.d.). 4-Ethyl-4-methyloctane - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Resolution Gas Chromatography Analysis of 4-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Ethyl-4-methylheptane (CAS: 17302-04-4) is a branched decane isomer (


) characterized by a quaternary carbon atom at the 4-position.[1][2][3] This structural feature creates significant steric hindrance, resulting in a boiling point lower than n-decane and unique retention behavior on non-polar stationary phases.

This compound is frequently encountered in:

  • Petrochemical Profiling: As a component of complex hydrocarbon mixtures (e.g., jet fuel surrogates, combustion modeling).

  • Chemical Synthesis: As a specific impurity or intermediate in the alkylation of heptane derivatives.

  • Environmental Forensics: As a marker for specific branched-alkane degradation pathways.

Analytical Challenge: The primary challenge in analyzing 4-Ethyl-4-methylheptane is resolving it from the 74 other structural isomers of decane, particularly those with similar boiling points (e.g., 3,3-dimethyloctane or 4-propylheptane). Standard "fast" GC methods often result in co-elution. This protocol utilizes a high-resolution capillary GC method with Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for structural confirmation.

Physicochemical Profile

Understanding the analyte's properties is the foundation of the method parameters.

PropertyValueAnalytical Implication
Molecular Formula

Non-polar; requires non-polar solvents (Hexane, DCM).
Molecular Weight 142.28 g/mol Suitable for standard EI-MS (m/z 142 parent ion, though fragmentation is extensive).
Boiling Point ~162 - 167°CElutes before n-decane (174°C). Requires oven ramp up to ~200°C to clear heavier residues.
Density 0.734 g/mLLighter than water; phase separation required if extracting from aqueous media.
Kovats Index (RI) ~938 (Non-polar)Elutes between n-nonane (900) and n-decane (1000) on DB-1 type columns.

Method Development Strategy

The separation relies on boiling point discrimination (dispersion forces). However, because many


 isomers have similar boiling points, we must maximize efficiency (N)  and optimize selectivity (

)
.
Strategic Decision Matrix

The following logic dictates the experimental setup:

MethodStrategy Start Analyte: 4-Ethyl-4-methylheptane (Non-polar, B.P. ~163°C) Matrix Sample Matrix? Start->Matrix Solvent Solvent/Pure Liquid Matrix->Solvent Aqueous Aqueous/Biological Matrix->Aqueous ColumnSel Stationary Phase Selection Solvent->ColumnSel Extract LLE with Hexane (Phase Separation) Aqueous->Extract Extract->Solvent DB1 100% Dimethylpolysiloxane (DB-1, HP-1, CP-Sil 5 CB) Primary Choice for B.P. Separation ColumnSel->DB1 Dimensions Column Dimensions 60m x 0.25mm x 0.25µm (High Plate Count for Isomer Resolution) DB1->Dimensions Detector Detector Selection Dimensions->Detector FID FID (Quantification) Wide Linear Range Response factor ~1.0 Detector->FID MS MS (Identification) Confirm Fragmentation Pattern Detector->MS

Caption: Logical workflow for selecting column chemistry and detection method based on analyte properties.

Experimental Protocols

Protocol A: High-Resolution GC-FID (Quantitative Purity/Assay)

Purpose: To determine the purity of 4-Ethyl-4-methylheptane or quantify it within a hydrocarbon mixture.

Equipment:

  • GC System: Agilent 7890/8890 or Thermo Trace 1300 (or equivalent).

  • Inlet: Split/Splitless S/SL.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-1 (or DB-Petro/HP-PONA).

    • Length: 60 meters (Critical for isomer splitting).

    • ID: 0.25 mm.

    • Film: 0.25 µm (or 0.5 µm for higher capacity).

Parameters:

ParameterSettingRationale (Causality)
Inlet Temp 250°CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (50:1 to 100:1)Analyte is volatile; high split prevents column overload and peak fronting.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for 0.25mm ID columns to maintain efficiency.
Oven Program Initial: 40°C (Hold 5 min)Ramp 1: 3°C/min to 180°CRamp 2: 20°C/min to 250°C (Hold 5 min)Hold: Focuses solvent/analyte.Slow Ramp: Essential to separate 4-ethyl-4-methylheptane from co-eluting

isomers.Final: Clears column.
FID Temp 300°CPrevents condensation of water (combustion product) or high-boiling matrix.
Makeup Gas

(25 mL/min)
Optimizes FID sensitivity and jet flow dynamics.

Sample Preparation:

  • Diluent: n-Hexane or Dichloromethane (DCM).

  • Concentration: Prepare a stock at 1000 µg/mL. Dilute to working range (e.g., 10–500 µg/mL).

  • Internal Standard: Use n-Dodecane (

    
    ) . It elutes significantly later (BP 216°C) and will not interfere with the 
    
    
    
    region.
Protocol B: GC-MS (Qualitative Identification)

Purpose: To confirm the identity of the peak, distinguishing it from other isomers via fragmentation patterns.

Mass Spec Settings (EI Source):

  • Transfer Line: 280°C.

  • Source Temp: 230°C.

  • Scan Range: 35–300 amu.

  • Solvent Delay: 3.0 min (Protect filament).

Spectral Interpretation:

  • Parent Ion:

    
     142 (Weak or absent due to quaternary carbon instability).
    
  • Base Peak: Likely

    
     43 (
    
    
    
    ) or
    
    
    57 (
    
    
    ) due to rapid alkyl chain loss.
  • Diagnostic Fragment: Look for fragments corresponding to the loss of the ethyl group (

    
    ) or methyl group (
    
    
    
    ). The quaternary center promotes cleavage at the branching point.

Workflow Visualization

ExperimentalWorkflow Sample Raw Sample Prep Dilution (Hexane) + ISTD (n-Dodecane) Sample->Prep Gravimetric GC GC Injection (Split 50:1) Prep->GC 1 µL Sep Separation (DB-1, 60m) Slow Ramp GC->Sep He Carrier Det_FID FID Signal (Quantification) Sep->Det_FID Path A Det_MS MS Spectrum (ID Confirmation) Sep->Det_MS Path B Data Data Analysis Calc. Resolution (Rs) Check Kovats Index Det_FID->Data Det_MS->Data

Caption: Step-by-step experimental workflow from sample preparation to data analysis.

System Suitability & Validation (Trustworthiness)

To ensure the method is "self-validating," every run must meet specific criteria before data is accepted.

System Suitability Test (SST) Criteria

Run a standard mix containing n-Nonane (


), n-Decane (

), and the analyte.
  • Resolution (

    
    ): 
    
    • The resolution between 4-Ethyl-4-methylheptane and the nearest neighbor peak (e.g., n-decane or another isomer) must be > 1.5 (Baseline separation).

  • Retention Time Repeatability:

    • %RSD of retention time over 5 injections must be < 0.1% . (Crucial for isomer ID).

  • Tailing Factor (

    
    ): 
    
    • 
      . (Hydrocarbons usually exhibit excellent peak shape; tailing indicates inlet activity or cold spots).
      
Validation Parameters
  • Linearity:

    
     over the range of 10–1000 ppm.
    
  • LOD/LOQ: Estimated at 0.5 ppm / 1.5 ppm (FID is highly sensitive to C-H bonds).

  • Recovery: 98–102% (Spike recovery in solvent matrix).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution with n-Decane Ramp rate too fast.Decrease ramp rate from 3°C/min to 1°C/min around 140–170°C.
Peak Broadening Solvent effect / Mismatch.Ensure initial oven temp is 10–20°C below solvent boiling point. Use Hexane (BP 68°C) and start oven at 40°C.
Retention Time Shift Carrier gas leak or septum bleed.Check inlet pressure stability. Replace septum. Verify constant flow mode is active.
Ghost Peaks Carryover from previous high-boiling samples.Perform a "blank" run with a fast ramp to 300°C to bake out the column.

References

  • NIST Chemistry WebBook. 4-Ethyl-4-methylheptane Properties & Mass Spectra. National Institute of Standards and Technology.[2][3][4][5]

  • ASTM International. ASTM D2887-19a, Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. (Methodological basis for alkane boiling point separation).

  • Restek Corporation. Petroleum & Petrochemical Analysis: Detailed Hydrocarbon Analysis (DHA). (Reference for column selection and PONA analysis).

  • Agilent Technologies. Analysis of C1 to C10 Hydrocarbons using Capillary Flow Technology. Application Note 5991-3197EN. (Reference for valve and column switching techniques for light hydrocarbons).

Sources

Application Note: Determination of 4-Ethyl-4-methylheptane Retention Time by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Ethyl-4-methylheptane is a branched-chain alkane that may be present in complex hydrocarbon mixtures such as gasoline and other petroleum-based products. Its accurate identification and quantification are crucial for quality control, formulation studies, and environmental analysis. Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds like branched alkanes. The retention time (t_R) of a compound is a fundamental parameter in GC, representing the time taken for the analyte to travel from the injector to the detector.[1] This application note provides a detailed protocol for the determination of the retention time of 4-ethyl-4-methylheptane, delving into the theoretical principles that govern its chromatographic behavior and offering practical guidance for achieving robust and reproducible results.

The retention of an analyte in GC is governed by its partitioning between the mobile phase (an inert carrier gas) and the stationary phase (a non-volatile liquid or solid coated on the inside of the column).[2] For non-polar compounds like 4-ethyl-4-methylheptane, the primary interaction with a non-polar stationary phase is through van der Waals forces. As such, the elution order of alkanes on these columns is generally correlated with their boiling points.[3] However, molecular structure, particularly branching, also plays a significant role.

This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the gas chromatographic analysis of branched alkanes.

Principles of Retention in Gas Chromatography

The retention time of 4-ethyl-4-methylheptane is not a fixed value; it is influenced by a multitude of experimental parameters.[4][5][6] Understanding these factors is paramount for method development, optimization, and troubleshooting.

  • Stationary Phase: The choice of the GC column's stationary phase is the most critical factor determining retention and selectivity.[7] For non-polar analytes like 4-ethyl-4-methylheptane, a non-polar stationary phase is recommended based on the principle of "like dissolves like."[8] Common non-polar phases include 100% dimethylpolysiloxane (PDMS) and 5% phenyl-95% dimethylpolysiloxane.[9] Using a polar stationary phase would result in significantly shorter retention times for non-polar compounds as their interaction with the phase would be minimal.[1][2]

  • Column Temperature: Temperature has a profound effect on the vapor pressure of the analyte and, consequently, its retention time.[10] Higher column temperatures increase the analyte's vapor pressure, leading to a greater proportion of time spent in the mobile phase and thus a shorter retention time.[10][11] Conversely, lower temperatures increase the interaction with the stationary phase, resulting in longer retention times.[11] Temperature programming, a gradual increase in column temperature during the analysis, is often employed for complex mixtures to achieve good separation of both volatile and less volatile components.[12]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium, hydrogen, nitrogen) through the column also impacts retention time. A higher flow rate will decrease the time an analyte spends in the column, leading to a shorter retention time.[1] However, an optimal flow rate exists for achieving the best separation efficiency (resolution).

  • Column Dimensions: The length, internal diameter, and film thickness of the column all affect retention. Longer columns provide more interaction time with the stationary phase, leading to longer retention times and generally better resolution.[1] Thicker stationary phase films also increase retention.

To normalize for variations in these parameters between different instruments and laboratories, the Kovats Retention Index (I) is often used. This system relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it. The Kovats index of a compound is constant for a given stationary phase and temperature.

The PubChem database lists the Kovats Retention Index for 4-ethyl-4-methylheptane on a standard non-polar phase as approximately 938.[13] This indicates that it will elute between n-nonane (I = 900) and n-decane (I = 1000).

Below is a diagram illustrating the key factors that influence the retention time of an analyte in gas chromatography.

G cluster_column Column Parameters cluster_conditions Operating Conditions Analyte Analyte Properties (e.g., Boiling Point, Polarity) RetentionTime Retention Time (tR) Analyte->RetentionTime Column Column Parameters StationaryPhase Stationary Phase (Polarity) Dimensions Dimensions (Length, Diameter, Film Thickness) Column->RetentionTime Conditions Operating Conditions Temperature Temperature (Isothermal or Programmed) FlowRate Carrier Gas Flow Rate Conditions->RetentionTime

Caption: Factors influencing GC retention time.

Experimental Protocol

This protocol outlines a general method for the determination of the retention time of 4-ethyl-4-methylheptane using a standard gas chromatograph with a flame ionization detector (FID).

Materials and Reagents
  • Standard: 4-Ethyl-4-methylheptane (≥98% purity)

  • Solvent: n-Hexane (GC grade or equivalent)

  • n-Alkane Standard: A mixture of C8-C12 n-alkanes (for retention index calculation)

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)

  • FID Gases: Hydrogen (99.999% purity) and compressed air (zero grade)

Instrumentation and Columns
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[14]

  • Detector: Flame Ionization Detector (FID)

  • Column: A non-polar capillary column is recommended for the analysis of hydrocarbons.[8][14]

    • Recommended Column 1: DB-1 or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Recommended Column 2: HP-5ms or equivalent (5% Phenyl-95% Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Standard Preparation
  • Prepare a stock solution of 4-ethyl-4-methylheptane at a concentration of approximately 1000 µg/mL in n-hexane.

  • Prepare a working standard by diluting the stock solution to a final concentration of approximately 10 µg/mL in n-hexane.

  • Prepare a working n-alkane standard solution containing C8, C9, C10, C11, and C12 alkanes at a concentration of approximately 10 µg/mL each in n-hexane.

Gas Chromatograph Operating Conditions

The following table summarizes the recommended starting conditions for the GC analysis. These may require optimization depending on the specific instrument and column used.

ParameterRecommended ConditionRationale
Inlet Split/Splitless
Inlet Temperature250 °CEnsures rapid volatilization of the analyte.
Split Ratio50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)Provides a good balance between analysis time and efficiency.
Oven Program
Initial Temperature50 °CAllows for focusing of volatile components at the head of the column.
Initial Hold Time2 min
Ramp Rate10 °C/minA moderate ramp rate to ensure good separation of closely eluting compounds.
Final Temperature200 °CEnsures elution of all components of interest.
Final Hold Time5 min
Detector FID
Temperature280 °CPrevents condensation of analytes in the detector.
Hydrogen Flow30 mL/minStandard for FID operation.
Air Flow300 mL/minStandard for FID operation.
Makeup Gas (N2 or He)25 mL/minImproves peak shape and detector response.
Injection
Injection Volume1 µL
Analytical Procedure
  • Equilibrate the GC system at the initial conditions for at least 30 minutes.

  • Perform a blank injection of n-hexane to ensure the system is free from contaminants.

  • Inject 1 µL of the n-alkane standard solution and record the chromatogram.

  • Inject 1 µL of the 4-ethyl-4-methylheptane working standard solution and record the chromatogram.

  • Repeat injections to ensure reproducibility of retention times (typically within ±0.02 minutes).

Data Analysis and Expected Results

Retention Time Determination

The retention time of 4-ethyl-4-methylheptane is the time from injection to the apex of its corresponding peak in the chromatogram. Under the conditions specified above, the expected retention time will be between that of n-nonane and n-decane.

Kovats Retention Index Calculation

The Kovats Retention Index (I) can be calculated using the following formula for temperature-programmed GC:

I = 100 * [n + (N - n) * (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • n = carbon number of the n-alkane eluting before the analyte

  • N = carbon number of the n-alkane eluting after the analyte

  • t_R(x) = retention time of 4-ethyl-4-methylheptane

  • t_R(n) = retention time of the n-alkane with carbon number n

  • t_R(N) = retention time of the n-alkane with carbon number N

The calculated Kovats index should be close to the literature value of 938 for a non-polar column.[13]

The following workflow diagram illustrates the process of determining the retention time and Kovats index.

G Start Start PrepStandards Prepare Standards (Analyte & n-Alkanes) Start->PrepStandards SetupGC Set Up GC Method PrepStandards->SetupGC InjectBlank Inject Blank (Hexane) SetupGC->InjectBlank InjectAlkanes Inject n-Alkane Standard InjectBlank->InjectAlkanes InjectAnalyte Inject 4-Ethyl-4-methylheptane Standard InjectAlkanes->InjectAnalyte RecordData Record Chromatograms InjectAnalyte->RecordData DetermineTR Determine Retention Times (tR) RecordData->DetermineTR CalcKovats Calculate Kovats Index (I) DetermineTR->CalcKovats Report Report Results CalcKovats->Report

Caption: Workflow for retention time determination.

Troubleshooting

IssuePotential CauseSuggested Solution
No peak observed No injection, incorrect syringe placement, leak in the system.Check syringe, septum, and connections.
Broad or tailing peaks Column contamination, active sites in the inlet or column, incorrect flow rate.Bake out the column, replace the inlet liner, optimize flow rate.
Shifting retention times Fluctuations in temperature or flow rate, column degradation.Check GC stability, condition or replace the column.[4][6]
Co-elution with other peaks Inadequate separation.Modify the temperature program (slower ramp rate), use a different stationary phase.

Conclusion

This application note provides a comprehensive framework for the determination of the retention time of 4-ethyl-4-methylheptane by gas chromatography. By understanding the fundamental principles that govern chromatographic separation and by following the detailed protocol, researchers can achieve accurate and reproducible results. The use of the Kovats Retention Index is strongly recommended for unambiguous compound identification across different analytical platforms. The provided method serves as a robust starting point that can be further optimized to meet the specific needs of various applications, from quality control in the petrochemical industry to trace-level analysis in environmental samples.

References

  • Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]

  • Precise Analysis. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

  • Shimadzu Europe. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from [Link]

  • LCGC International. (2020, March 1). Temperature Programmed GC: Why Are All Those Peaks So Sharp?. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptane, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-4-methylheptane. In PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptane, 4-ethyl-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of Temperature on the Variation of Retention Time of Unretained Compound and Retention Indices of Some Explosives and Related Compounds Calculated Using a Multiparametric Method in RP-LC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A high resolution GC‐analysis method for determination of C2‐C10 hydrocarbons in air samples. Retrieved from [Link]

  • Agilent. (2013, September 27). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID. Retrieved from [Link]

  • National Institutes of Health. (2020, February 12). The effect of column and temperature variation on the determination of the dead time in gas chromatographic systems using indirect methods. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Capillary gas chromatographic method for determining the C3-C12 hydrocarbons in full-range motor gasolines. Retrieved from [Link]

  • Agilent. (n.d.). Choosing the “Correct” GC Column Dimensions and Stationary Phase Typical Gas Chromatographic System. Retrieved from [Link]

  • Lotus Consulting. (n.d.). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • LookChem. (n.d.). 4-Ethyl-4-methylheptane. Retrieved from [Link]

  • Chromatography Online. (2025, September 17). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Analytical Methods for Teaching Laboratories Analysis and comparison of different fuels/oils using gas chroma. Retrieved from [Link]

  • PubMed Central. (n.d.). Easy and Accurate Calculation of Programmed Temperature Gas Chromatographic Retention Times by Back-Calculation of Temperature and Hold-up Time Profiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical chromatogram showing retention time for different residual solvents. Retrieved from [Link]

Sources

Application Note: High-Fidelity Retention Indexing Using 4-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for pharmaceutical analysis and chemical development professionals. It focuses on the specific utility of 4-Ethyl-4-methylheptane (CAS: 17302-04-4) as a specialized reference standard in gas chromatography-mass spectrometry (GC-MS).[1]

Executive Summary & Scientific Rationale

In drug development, particularly within Chemistry, Manufacturing, and Controls (CMC) , the precise identification of residual solvents, process-related impurities, and lipophilic metabolites is non-negotiable.[1][2] While linear n-alkanes are the gold standard for calculating Retention Indices (RI), they often fail to resolve complex co-elution issues in the "mid-volatility" window (C9–C11).[1][2]

4-Ethyl-4-methylheptane represents a unique analytical tool due to its quaternary carbon center .[1] This structural feature introduces significant steric bulk, preventing the molecule from undergoing common metabolic degradation (e.g., beta-oxidation) in biological matrices and providing a distinct retention profile in gas chromatography that rarely overlaps with common linear process contaminants.[1][2]

Key Physicochemical Characteristics
PropertyValueRelevance to Protocol
CAS Number 17302-04-4Unique Identifier
Molecular Formula C₁₀H₂₂Decane Isomer (Non-polar)
Boiling Point 162.2°C – 163.8°CElutes between Nonane and Decane
Density 0.75 g/cm³Compatible with organic extraction layers
Kovats RI (Non-polar) 937.6 – 938Critical Anchor Point (See Section 3)
LogP ~5.5 (Estimated)High lipophilicity; excellent extraction recovery

Core Application: The "Mid-Volatility" Anchor

The primary application of 4-Ethyl-4-methylheptane is as a secondary reference anchor for calculating the Kovats Retention Index (RI) of unknown impurities that elute between Nonane (RI=900) and Decane (RI=1000).[1][2]

The Problem it Solves

In standard GC-MS screening of reaction mixtures, linear alkanes (Nonane, Decane) are often used as external standards.[1][2] However, if an analyte of interest (e.g., a branched side-chain impurity from a Grignard reaction) elutes at RI 935-940, it risks co-eluting with endogenous matrix components.[1][2] 4-Ethyl-4-methylheptane provides a verified RI of 937.6 , serving as a precision check for column performance and stationary phase polarity.[1][2]

Mechanism of Action

The molecule's quaternary center (4,4-substitution) reduces Van der Waals interactions with the stationary phase compared to its linear isomer (n-decane), causing it to elute earlier despite having the same molecular weight.[1][2] This "branching effect" is consistent and reproducible, making it an ideal system suitability standard.[1][2]

Experimental Protocol: Preparation & Usage

Reagents and Equipment[1][2][6][7]
  • Analyte: 4-Ethyl-4-methylheptane (≥98% purity).[1]

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1][2]

  • Internal Standard (Optional): Toluene-d8 (for MS quantification).

  • GC-MS System: Split/Splitless injector, DB-5MS or equivalent non-polar column (30m x 0.25mm ID).[1][2]

Workflow Diagram: Standard Preparation

The following diagram outlines the critical dilution logic to prevent detector saturation while maintaining signal integrity for RI calculation.

StandardPrep cluster_QC Quality Control Check Stock Primary Stock Solution (10 mg/mL in Hexane) Dilution1 Intermediate Dilution (100 µg/mL) Stock->Dilution1 1:100 Dilution Working Working Standard (10 µg/mL) Dilution1->Working 1:10 Dilution GC GC-MS Injection (Split 10:1) Working->GC System Suitability (Check RI = 937.6) Sample Unknown Sample (Reaction Mixture) Spike Spiked Sample (Sample + Standard) Sample->Spike Add 10µL Working Std to 990µL Sample Spike->GC Co-injection Analysis

Figure 1: Step-wise dilution and spiking protocol for utilizing 4-Ethyl-4-methylheptane as a retention marker.

Step-by-Step Methodology
Phase A: System Suitability (Daily)
  • Preparation: Dilute the stock 4-Ethyl-4-methylheptane to 10 µg/mL in Hexane.

  • Injection: Inject 1 µL into the GC-MS (Split 10:1).

  • Validation:

    • Verify the retention time (

      
      ).[1][2][3]
      
    • Calculate the Experimental Kovats Index (

      
      ) using the equation below, referencing n-Nonane (
      
      
      
      ) and n-Decane (
      
      
      ).
    • Acceptance Criteria: Calculated

      
       must be 937.6 ± 2.0 .[1][2]
      


Phase B: Impurity Identification (Co-Injection)[1][2]
  • Sample Prep: Prepare your drug substance or reaction mixture sample at 1 mg/mL.

  • Spike: Add 4-Ethyl-4-methylheptane (from Working Standard) to the sample vial to achieve a final concentration of 5 µg/mL.

  • Analysis: Run the GC-MS method.

  • Interpretation:

    • Locate the 4-Ethyl-4-methylheptane peak (distinctive mass spectrum:

      
       142 parent ion, but often fragmented; look for base peaks characteristic of branched alkanes).[1][2]
      
    • Use this peak to align the chromatogram.[1][2] Any impurity eluting before this marker has an RI < 937.6; any after has an RI > 937.6.[1][2]

Advanced Application: Quantitative Structure-Retention Relationships (QSRR)

For researchers involved in computational modeling or QSAR , 4-Ethyl-4-methylheptane serves as a critical data point for validating "Abraham Model" solute descriptors.[1][2] Its specific branching pattern allows for the testing of predictive algorithms regarding steric hindrance and boiling point elevation.[1][2]

Decision Tree: When to Use This Standard

Use the following logic to determine if 4-Ethyl-4-methylheptane is the correct standard for your specific assay.

DecisionTree Start Select Reference Standard Volatility Analyte Volatility? Start->Volatility Polarity Column Type? Volatility->Polarity Mid-Volatile (BP 150-170°C) UseLinear Use n-Decane Volatility->UseLinear High/Low Volatility Interference Matrix Interference at C9-C10? Polarity->Interference Non-Polar (DB-5, DB-1) Polarity->UseLinear Polar (Wax) UseStd USE 4-Ethyl-4-methylheptane Interference->UseStd Yes (Complex Matrix) Interference->UseLinear No (Clean Solvent)

Figure 2: Selection logic for choosing branched vs. linear alkane standards.

Troubleshooting & Stability

  • Peak Tailing: Due to its branched nature, 4-Ethyl-4-methylheptane should exhibit a sharp, symmetrical peak.[1][2] Tailing indicates active sites in the GC liner (dirty liner).[1][2] Action: Replace liner and trim column.

  • Mass Spectrum Confusion: The fragmentation pattern of branched alkanes can be similar.[1][2] Ensure you monitor the molecular ion (

    
    ) or specific fragment ratios.[1][2] 4-Ethyl-4-methylheptane will show significant fragmentation due to the stability of the tertiary/quaternary carbocations formed during ionization.[1][2]
    
  • Storage: Store neat standard at 2-8°C. Diluted standards in volatile solvents (Hexane) should be stored in sealed amber vials at -20°C to prevent concentration changes due to solvent evaporation.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] 4-Ethyl-4-methylheptane: Gas Chromatography Retention Indices. National Institute of Standards and Technology.[1][2][4]

  • Acree, W. E., & Chickos, J. S. (2023).[1][2] Determination of Abraham Model Solute Descriptors for 62 Additional C10 through C13 Methyl- and Ethyl-Branched Alkanes. Liquids, 3(1), 118–131.[1][2]

  • PubChem. (2023).[1][2] Compound Summary: 4-Ethyl-4-methylheptane (CID 519390).[1][5][6][7] National Center for Biotechnology Information.[1][2] [1][2]

  • Li, J., et al. (2023).[1][2][8][5] New Method of NPOH Equation-Based to Estimate the Physicochemical Properties of Noncyclic Alkanes.[1][2] ACS Omega.[1][2] [1][2]

Sources

Application Note: Characterization and Utilization of 4-Ethyl-4-methylheptane (EMH) as a High-Fidelity Jet Fuel Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethyl-4-methylheptane in Simulated Fuel Mixtures Content Type: Detailed Application Notes and Protocols Audience: Researchers, Combustion Scientists, and Fuel Development Professionals

Introduction & Scientific Rationale

In the development of surrogate fuels for aviation (Jet A/A-1, JP-8) and compression ignition engines, accurately reproducing the physical and chemical kinetic behavior of the iso-paraffinic fraction is critical. While iso-dodecane and iso-cetane are common surrogates, 4-Ethyl-4-methylheptane (EMH) serves as a highly specific structural probe.

Its unique molecular architecture—featuring a quaternary carbon atom bonded to ethyl and methyl groups—makes it an ideal candidate for studying structural isomerism effects on autoignition. Specifically, the quaternary carbon acts as a "radical sink" during low-temperature oxidation, significantly altering the Negative Temperature Coefficient (NTC) behavior compared to linear alkanes. This guide details the protocols for formulating, handling, and validating EMH-containing surrogates.

Physicochemical Profile

EMH (C₁₀H₂₂) is a liquid at room temperature with volatility characteristics comparable to the mid-distillate fraction of kerosene.

Table 1: Comparative Properties of EMH and Reference Fuels

Property4-Ethyl-4-methylheptane (EMH)n-Decane (Reference)Jet A (Average)Relevance
Formula C₁₀H₂₂C₁₀H₂₂Complex MixStoichiometry
CAS No. 17302-04-4124-18-58008-20-6Procurement
MW ( g/mol ) 142.28142.28~142Diffusion rates
Boiling Pt. (°C) 162 - 167174160 - 300Vaporization
Density (g/mL) 0.7340.7300.775 - 0.840Injection mass
Cetane Number ~25-30 (Est.)*7640 - 50Ignition Quality
Structure Highly Branched (4°)LinearMixedKinetic Sensitivity

*Note: The quaternary carbon significantly lowers the Cetane Number (CN) relative to its linear isomer, making EMH essential for "tuning" the CN of surrogates down to realistic jet fuel levels.

Application Protocol: Surrogate Formulation Strategy

Objective: Design a Multi-Component Surrogate (MCS) that matches the target fuel's Derived Cetane Number (DCN) and Threshold Sooting Index (TSI).

The Logic of EMH Integration: Real jet fuels contain ~30-40% iso-alkanes. Using only n-alkanes (like n-decane) results in a surrogate that ignites too quickly (high CN). EMH is added to retard ignition and mimic the branched fraction's resistance to low-temperature oxidation.

DOT Diagram: Surrogate Formulation Logic

SurrogateDesign cluster_Selection Component Selection Target Target Real Fuel (Jet A / JP-8) Analysis GC x GC Analysis (Hydrocarbon Classes) Target->Analysis nAlkane n-Decane/n-Dodecane (Linear Fraction) Analysis->nAlkane Identify Fractions Aromatic Toluene/1,2,4-TMB (Aromatic Fraction) Analysis->Aromatic EMH 4-Ethyl-4-methylheptane (Branched Fraction - Ignition Retarder) Analysis->EMH Blending Gravimetric Blending nAlkane->Blending Aromatic->Blending EMH->Blending Adjust for CN Validation Validation Experiments (DCN / Viscosity / Density) Blending->Validation Validation->Blending Iterative Tuning CFD Kinetic Mechanism Generation (Surrogate Model) Validation->CFD Valid Data

Caption: Workflow for integrating EMH into multi-component surrogates to match real fuel combustion properties.

Experimental Protocol: Ignition Delay Time (IDT) Measurement

Method: Heated Rapid Compression Machine (RCM) or Shock Tube.[1] Critical Constraint: EMH has a boiling point of ~167°C. To prevent fuel condensation in the manifold (which alters the equivalence ratio


), the entire mixing line must be heated.

Step-by-Step Methodology:

Phase 1: Mixture Preparation (Manometric/Partial Pressure Method)

  • Heating: Set the mixing tank and manifold temperature to 100°C (minimum) to ensure sufficient vapor pressure for EMH.

  • Evacuation: Evacuate the mixing tank to

    
     Torr.
    
  • Fuel Injection:

    • Inject liquid EMH through a septum into the heated tank.

    • Monitor pressure rise using a high-accuracy capacitance manometer (e.g., MKS Baratron).

    • Calculate partial pressure

      
       based on the target mole fraction.
      
  • Oxidizer Addition: Add Oxygen (

    
    ) and Diluent (Ar/N
    
    
    
    ) to reach the desired equivalence ratio (
    
    
    ).
    • Note: Use Argon for higher temperatures (adiabatic index

      
      ) or Nitrogen for realistic heat capacity (
      
      
      
      ).
  • Homogenization: Allow magnetic stirring for 1 hour to ensure complete mixing.

Phase 2: RCM Operation

  • Conditioning: Pre-heat the RCM combustion chamber to the initial temperature

    
     (typically 60-120°C).
    
  • Loading: Fill the reaction chamber with the fuel/oxidizer mixture.

  • Compression: Trigger the pneumatic piston. Typical compression times: 15–30 ms.

  • Data Acquisition: Record the dynamic pressure trace (

    
    ) at >100 kHz.
    

Phase 3: Data Analysis (Self-Validating Step)

  • Definition of IDT (

    
    ):  The time interval between the End of Compression (EOC) and the maximum rate of pressure rise (
    
    
    
    ).
  • Validation:

    • If the pressure trace shows a "two-stage" ignition (cool flame followed by hot ignition), this confirms the NTC behavior typical of C10 alkanes.

    • Check: If the pressure drops after EOC before rising, heat loss is excessive. Adjust the "crevice containment" or piston speed.

DOT Diagram: Experimental Workflow

RCM_Protocol cluster_Check Quality Control Start Start Heat Heat Manifold (>100°C) Start->Heat Mix Prepare Mixture (Partial Pressure Method) Heat->Mix Prevents Condensation Load Load RCM Chamber Mix->Load Check1 Condensation? Mix->Check1 Compress Rapid Compression (15-30ms) Load->Compress Acquire Record Pressure Trace (100 kHz) Compress->Acquire Check2 Heat Loss? Compress->Check2 Analyze Calculate IDT (dP/dt max) Acquire->Analyze

Caption: Operational workflow for high-boiling point fuel surrogates in a Rapid Compression Machine.

Computational Modeling & Mechanism Selection

To simulate EMH in CFD (Computational Fluid Dynamics), you cannot use a generic alkane mechanism. You must use a mechanism that accounts for the quaternary carbon atom , which inhibits isomerization reactions.

  • Recommended Mechanism: Use the LLNL (Lawrence Livermore National Lab) Alkane Mechanism or the Polimi (Politecnico di Milano) lumped kinetic model. These mechanisms contain specific sub-mechanisms for branched C10 isomers.

  • Key Reaction Class: Focus on the alkylperoxy radical isomerization (

    
    ). In EMH, the quaternary carbon blocks certain H-abstraction pathways, reducing the low-temperature reactivity compared to n-decane.
    

References

  • Dooley, S., et al. (2010). "A jet fuel surrogate formulated by real fuel properties."[1][2] Combustion and Flame. Link

  • NIST Chemistry WebBook. "4-Ethyl-4-methylheptane Thermophysical Properties." National Institute of Standards and Technology. Link

  • Pitz, W. J., & Mueller, C. J. (2011). "Recent progress in the development of diesel surrogate fuels." Progress in Energy and Combustion Science. Link

  • Sarathy, S. M., et al. (2011). "Comprehensive chemical kinetic modeling of the oxidation of 2-methylalkanes from C7 to C20." Combustion and Flame. Link

  • Westbrook, C. K., et al. (2009). "Detailed chemical kinetic reaction mechanisms for autoignition of isomers of heptane." Combustion and Flame. Link

Sources

Troubleshooting & Optimization

Challenges in the synthesis of highly branched alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Highly Branched Alkane Synthesis

Status: Online Operator: Senior Application Scientist Case ID: HBA-SYN-2026

Welcome to the Advanced Synthesis Support Hub

You have reached the Tier 3 technical support line for complex hydrocarbon synthesis. This guide addresses the specific failure modes encountered when constructing sterically congested


-

architectures. We move beyond standard textbook answers to troubleshoot the kinetic and thermodynamic barriers inherent to highly branched alkanes.

Module 1: Critical Reaction Failures (Cross-Coupling)

User Query: "My Negishi coupling between a tertiary alkyl halide and a secondary alkyl zinc reagent is stalling at <20% conversion. I see significant amounts of isomerized alkene byproducts. How do I fix this?"

Root Cause Analysis

The failure stems from two competing pathways driven by steric congestion:

  • 
    -Hydride Elimination:  The oxidative addition complex is sterically crowded. To relieve strain, the metal center ejects a hydride from the 
    
    
    
    -position of the alkyl chain, leading to alkene formation (isomerization) rather than transmetalation.
  • Reductive Elimination Retardation: Forming a bond between two bulky alkyl groups requires a high-energy transition state. If this step is slower than

    
     elimination, the cycle collapses.
    
Troubleshooting Protocol: Stabilizing the Metal Center

Step 1: Ligand Swap (The "Bulky Wall" Strategy) Switch to ligands that are both electron-rich (to facilitate oxidative addition) and extremely bulky (to enforce a geometry that disfavors


 elimination).
  • Recommendation: Use CPhos , RuPhos , or PEPPSI-IPr catalysts.

  • Mechanism: These ligands create a "protective pocket" around the metal center, forcing the alkyl groups into a position where reductive elimination is the only sterically accessible pathway.

Step 2: Catalyst & Additive Optimization

  • Catalyst: Switch from Pd to Ni/Pyridine-bis(oxazoline) or Ni/Bioz systems. Nickel has a smaller atomic radius and faster reductive elimination kinetics for alkyl-alkyl bonds compared to Palladium.

  • Additive: Add LiCl or ZnCl

    
      (1.0 equiv). These salts break up organozinc aggregates, increasing the concentration of the active monomeric nucleophile.
    

Step 3: Temperature Modulation

  • Action: Lower the temperature to 0°C or -20°C.

  • Rationale:

    
    -Hydride elimination is often more temperature-sensitive (higher activation energy) than transmetalation. Cooling the reaction can suppress the side reaction while maintaining the coupling pathway.
    
Visualization: The Kinetic Competition

BetaHydrideVsReductive Start Pd(II)-Dialkyl Complex (Sterically Crowded) PathA Beta-Hydride Elimination (Fast in hindered systems) Start->PathA Low Barrier PathB Reductive Elimination (Desired C-C Bond) Start->PathB High Barrier ProductA Alkene Byproduct (Dead End) PathA->ProductA ProductB Branched Alkane (Target) PathB->ProductB Solution Solution: Bulky Ligands (e.g., RuPhos, PEPPSI) Block Path A Solution->Start Modifies Geometry

Caption: Kinetic competition between productive reductive elimination and destructive beta-hydride elimination. Bulky ligands bias the system toward the green path.

Module 2: Skeleton Rearrangement (Wagner-Meerwein)

User Query: "I successfully formed the carbon skeleton, but during the final deprotection/functionalization step, the quaternary methyl group migrated to the adjacent carbon. Why did my structure scramble?"

Root Cause Analysis

You triggered a Wagner-Meerwein Rearrangement .[1] This occurs when a carbocation intermediate is formed adjacent to a highly branched center (e.g., a quaternary carbon). The system rearranges to a more stable carbocation (e.g., secondary


 tertiary) via a 1,2-alkyl shift.
Prevention Protocol: The "No-Cation" Rule

Rule 1: Avoid Acidic Conditions

  • Stop: Do not use Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong Brønsted acids (
    
    
    ) if your substrate has a gem-dimethyl or quaternary center.
  • Alternative: Use radical-mediated pathways (e.g., Barton-McCombie deoxygenation) or transition-metal catalyzed hydrogenations which proceed via concerted mechanisms, bypassing the carbocation.

Rule 2: Use Radical Hydroalkylation Instead of cationic Friedel-Crafts alkylation, use Metal-Hydride Atom Transfer (MHAT) .

  • Reagent:

    
     / 
    
    
    
    or Co-salen catalysts.
  • Mechanism: This generates a carbon-centered radical (not a cation). Radicals are far less prone to 1,2-alkyl shifts than cations, preserving your quaternary center.

Module 3: Purification of Isomeric Mixtures

User Query: "My product is a mixture of the desired highly branched alkane and several linear/mono-branched isomers. Their boiling points are within 2°C of each other. Distillation is failing."

Technical Solution: Shape-Selective Separation

Standard distillation relies on boiling point (vapor pressure). For alkane isomers, boiling points are often identical. You must separate based on molecular shape (hydrodynamic volume).

Protocol: The Molecular Sieve Cascade

StepTechniqueTarget RemovalMechanism
1 Zeolite 5A Adsorption Linear Alkanes (

-alkanes)
Pore size is ~5 Å.[2] Linear chains enter and get trapped; branched chains are excluded.[3]
2 ZIF-8 / ZSM-5 Treatment Mono-branched IsomersZIF-8 (pore aperture ~3.4 Å but flexible) or Silicalite can discriminate between mono-branched (adsorbed) and di-branched/quaternary (excluded).
3 Preparative GC Final PolishingUse a non-polar capillary column (e.g., 100% dimethylpolysiloxane) with a slow temperature ramp (0.5°C/min) for final isolation.
Visualization: Purification Workflow

PurificationWorkflow Mixture Crude Mixture: Linear + Mono-Branched + Highly Branched Step1 Step 1: Pass through Zeolite 5A Mixture->Step1 Result1 Filtrate A: Mono-Branched + Highly Branched Step1->Result1 Waste1 Trapped: Linear Alkanes Step1->Waste1 Step2 Step 2: Pass through ZIF-8 / ZSM-5 Result1->Step2 Result2 Filtrate B: Highly Branched (Target) Step2->Result2 Waste2 Trapped: Mono-Branched Alkanes Step2->Waste2

Caption: Shape-selective filtration workflow. Zeolites act as "molecular sieves" to physically remove less branched impurities.

Module 4: Standard Operating Procedure (SOP) for Quaternary Center Construction

Objective: Synthesis of a quaternary carbon via Ni-catalyzed Reductive Cross-Coupling.

Reagents:

  • Electrophile A: Tertiary Alkyl Bromide (1.0 equiv)

  • Electrophile B: Primary Alkyl Bromide (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ) (15 mol%)

  • Reductant: Manganese powder (

    
    ) (3.0 equiv)
    
  • Solvent: DMA (N,N-Dimethylacetamide)

Procedure:

  • Activation: Flame-dry the reaction vessel. Add

    
     powder and activate with TMSCl (5 mol%) in DMA for 15 mins. Crucial: This removes the oxide layer from Mn.
    
  • Catalyst Formation: Add

    
     and dtbbpy . Stir until the solution turns a deep green/purple (complex formation).
    
  • Sequential Addition:

    • Add the Tertiary Alkyl Bromide first.

    • Add the Primary Alkyl Bromide second.

    • Reasoning: The tertiary radical is harder to generate. If you add them together, the primary halide will homocouple.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor by GC-MS.

  • Quench: Dilute with dilute HCl to dissolve excess Mn salts. Extract with pentane (to avoid pulling polar impurities).

References

  • Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins. Source: National Institutes of Health (PMC) URL:[4][Link]

  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Source: National Institutes of Health (PMC) URL:[4][Link]

  • Separation of Linear and Branched Paraffins by Molecular Sieve. Source: Snowpeak Zeolite URL:[Link]

  • Sieving di-branched from mono-branched and linear alkanes using ZIF-8. Source: Royal Society of Chemistry (PCCP) URL:[Link]

  • Wagner–Meerwein rearrangement. Source: Wikipedia / Chemical Education Resources URL:[Link][1]

Sources

Technical Support Center: Purification of 4-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Properties

Welcome to the technical support guide for 4-Ethyl-4-methylheptane (


). This highly branched alkane is frequently used as a thermodynamic standard, a fuel surrogate component, and a non-polar solvent in specialized organic synthesis.

Achieving high purity (>99.5%) is challenging due to the presence of structural isomers (e.g., 3,3-dimethyloctane) and synthesis byproducts (alkenes) that possess similar boiling points. This guide prioritizes causality-driven protocols : we explain why a step is necessary before telling you how to do it.

Physicochemical Baseline
PropertyValueRelevance to Purification
CAS Number 17302-04-4Verification of identity.[1]
Molecular Weight 142.28 g/mol Calculation of molar ratios for reagents.
Boiling Point 162°C - 167°C (at 760 mmHg)Dictates oil bath settings and vacuum requirements.
Density ~0.734 g/mLEssential for liquid-liquid extraction phase separation.[1]
Solubility Immiscible in water; Soluble in ether, hydrocarbonsDefines extraction solvent choices.

Purification Decision Matrix

Before initiating a protocol, identify your primary impurity profile using GC-FID or GC-MS. Use the logic flow below to select the correct workflow.

PurificationLogic Start START: Analyze Crude Purity CheckOlefin Impurity: Alkenes/Olefins? (Bromine Test Positive) Start->CheckOlefin AcidWash Protocol A: Sulfuric Acid Wash (Removes unsaturates) CheckOlefin->AcidWash Yes CheckLinear Impurity: Linear Alkanes? (n-Decane presence) CheckOlefin->CheckLinear No AcidWash->CheckLinear SieveExclusion Protocol B: 5A Molecular Sieve (Adsorbs linear chains) CheckLinear->SieveExclusion Yes CheckIsomer Impurity: Branched Isomers? (Close boiling points) CheckLinear->CheckIsomer No SieveExclusion->CheckIsomer Distillation Protocol C: High-Efficiency Fractional Distillation CheckIsomer->Distillation Yes CheckWater Impurity: Water/Polar Traces? CheckIsomer->CheckWater No Distillation->CheckWater Polishing Protocol D: Na-Wire or Silica Gel CheckWater->Polishing Yes Final Final Product (>99.5%) CheckWater->Final No Polishing->Final

Figure 1: Purification Logic Flow. Identify the impurity class to select the appropriate module.[1]

Troubleshooting Guides & Protocols

Module A: Removal of Alkenes (Sulfuric Acid Wash)

Scenario: Your sample shows UV activity (alkanes should be UV transparent) or decolorizes bromine water. This indicates the presence of unreacted alkene precursors.[1]

The Science: Concentrated sulfuric acid (


) reacts with alkenes via electrophilic addition to form alkyl hydrogen sulfates.[1][2] These are highly polar and soluble in the acid phase, while the saturated 4-Ethyl-4-methylheptane remains in the organic phase.

Protocol:

  • Cooling: Place the crude alkane in a jacketed reactor or flask cooled to 0–5°C.

    • Why: The reaction is highly exothermic.[1] Heat can cause oxidative degradation or isomerization of the alkane.

  • Addition: Add cold concentrated

    
     (10% of alkane volume) dropwise with vigorous stirring.
    
  • Separation: Stir for 30 minutes. Transfer to a separatory funnel. The acid layer (bottom, often dark/brown) contains the impurities. Discard it.

  • Neutralization: Wash the organic layer with:

    • Water (2x)

    • 10%

      
       (until no 
      
      
      
      evolution)
    • Water (1x) to remove salts.[1]

Critical Warning: Do not use this method if your target molecule contains other functional groups (alcohols, esters). It is specific to saturated hydrocarbons.[1]

Module B: Separation of Linear Isomers (Molecular Sieving)

Scenario: GC shows contamination with n-decane or slightly branched isomers (e.g., 2-methylnonane).

The Science: Zeolite 5A has a pore size of ~5 Å.[1] Linear alkanes (n-paraffins) can enter these pores and become trapped. 4-Ethyl-4-methylheptane is a "bulky" quaternary alkane; its kinetic diameter is too large to enter the pores.[1] It will be excluded.

Protocol:

  • Activation: Activate 5A Molecular Sieves at 300°C for 4 hours under vacuum.

  • Treatment: Add the liquid alkane to a flask containing the sieves (20% w/v).

  • Reflux: Reflux gently for 4–6 hours.

  • Filtration: Filter off the sieves. The filtrate is your purified branched alkane; the linear impurities remain inside the sieve structure.[1]

Module C: Fractional Distillation (Isomer Separation)

Scenario: You have close-boiling branched isomers (e.g.,


).

The Science: Separation efficiency depends on the number of theoretical plates (


) and the Reflux Ratio (

).[1] For isomers with

, you need a column with at least 50–80 theoretical plates and a high reflux ratio (10:1 to 20:1).[1]

Troubleshooting Q&A:

Q: The temperature at the still head is fluctuating.

  • Diagnosis: Flooding in the column or insufficient insulation (adiabatic loss).[1]

  • Fix: Wrap the column in silvered vacuum jackets or glass wool.[1] Reduce the boil-up rate.

Q: I am not achieving separation of the major impurity.

  • Diagnosis: The Reflux Ratio is too low.[1]

  • Fix: Increase the reflux ratio. If you are taking off 1 drop per second, return 10-20 drops to the column. Use a spinning band distillation column if available (ideal for high-value, close-boiling fluids).

Distillation Setup Diagram:

DistillationSetup Pot Boiling Pot (Oil Bath @ 180°C) Column Fractionating Column (Vigreux or Spinning Band) Pot->Column Vapor Head Distillation Head (Thermometer + Reflux Valve) Column->Head Enriched Vapor Head->Column Reflux (Liquid) Condenser Condenser (Coolant @ 15°C) Head->Condenser Product Take-off Receiver Receiver Flask (Fraction Collection) Condenser->Receiver Distillate

Figure 2: Fractional Distillation Schematic. Note the critical "Reflux" return loop essential for isomer separation.[1]

Module D: Final Polishing (Drying)

Scenario: The liquid is cloudy or shows an O-H stretch in IR spectroscopy.

The Science: Water is slightly soluble in hydrocarbons at high temperatures.[1] Upon cooling, it creates a haze.

Protocol:

  • Pre-drying: Shake with anhydrous

    
     or 
    
    
    
    to remove bulk water.[1] Filter.
  • Ultra-drying: Store the filtered alkane over Sodium Wire (pressed sodium metal) or Activated 4A Molecular Sieves .[1]

    • Note: Sodium wire is superior for hydrocarbons as it chemically destroys water and traces of halides, but requires strict safety protocols (inert atmosphere).

FAQ: Common User Pain Points

Q: Can I use Silica Gel Chromatography instead of distillation? A: Generally, no. Silica gel separates based on polarity.[1] Since 4-Ethyl-4-methylheptane and its isomers are all non-polar alkanes, they will co-elute (run with the solvent front) using standard hexane/heptane mobile phases. Silica is only useful for removing polar impurities (oxidation products, alkenes) from the alkane.

Q: My GC retention time is shifting. A: This is likely a column saturation or temperature issue, not a purity issue. However, ensure you are using a non-polar column (e.g., DB-1 or DB-5). Branched alkanes have lower boiling points than their linear counterparts but can have varying interactions with the stationary phase.[1]

Q: How do I store the purified material? A: Store in amber glass (to prevent photo-oxidation) under an Argon or Nitrogen headspace. Ensure the cap has a PTFE liner to prevent plasticizer leaching from the cap into the solvent.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general alkane purification protocols including acid washing and distillation).[1]

  • National Institute of Standards and Technology (NIST). 4-Ethyl-4-methylheptane Properties. NIST Chemistry WebBook, SRD 69.[1] (Source for physical property verification).

  • PubChem. 4-Ethyl-4-methylheptane Compound Summary. National Library of Medicine. (Source for structural identifiers and basic chemical safety).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Classic reference for the setup of fractional distillation and sodium wire drying techniques).

For further assistance, contact the Hydrocarbon Applications Engineering Team.

Sources

Technical Support Center: Navigating Calibration Curve Challenges with Branched Alkane Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common and complex issues encountered when generating calibration curves with branched alkane standards. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the accuracy, reproducibility, and integrity of your analytical data.

Introduction: The Unique Challenge of Branched Alkanes

Branched alkanes, prevalent in petroleum products, environmental samples, and as structural motifs in pharmaceutical compounds, present distinct analytical challenges compared to their linear counterparts. Their isomeric complexity and subtle differences in physicochemical properties can lead to a host of issues during chromatographic analysis, particularly in the construction of reliable calibration curves. This guide will delve into the root causes of these problems and provide actionable solutions grounded in established scientific principles.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific issues you may be encountering during your experiments.

Issue 1: Non-Linear Calibration Curve (Concave Downward)

You observe that at higher concentrations, the detector response is no longer proportional to the analyte concentration, causing the calibration curve to plateau.

Q: My calibration curve for a series of branched alkane isomers is showing significant negative deviation from linearity at higher concentrations. What are the likely causes and how can I fix this?

A: A concave downward (or plateauing) calibration curve is a common issue that typically points to one of three phenomena: inlet discrimination, column overload, or detector saturation. Let's break down each possibility.

  • Probable Cause 1: Inlet Discrimination. This is a frequent culprit, especially with complex mixtures containing a range of volatilities. Higher boiling point (less volatile) compounds may not be transferred as efficiently from the gas chromatography (GC) inlet to the analytical column compared to more volatile compounds. Branched alkanes, while generally more volatile than their linear isomers of the same carbon number, can still be subject to this effect, particularly larger, more complex isomers.[1]

    • Solution:

      • Increase Inlet Temperature: A higher inlet temperature can help ensure the complete and rapid vaporization of all analytes, minimizing discrimination. Be cautious not to exceed the thermal stability of your analytes or the column's maximum operating temperature.

      • Optimize Injection Speed: A faster injection can minimize the time analytes spend in the inlet, reducing the potential for partial vaporization.

      • Use an Appropriate Inlet Liner: A liner with glass wool can aid in sample vaporization but can also be a site of analyte adsorption. Ensure the liner is clean and properly deactivated. For thermally labile compounds, a liner without glass wool might be preferable.

  • Probable Cause 2: Column Overload. Injecting a sample that is too concentrated can saturate the stationary phase of the GC column. This leads to peak fronting and a non-linear detector response.

    • Solution:

      • Reduce Sample Concentration: Prepare a new set of calibration standards with a lower concentration range.

      • Decrease Injection Volume: If reducing the concentration is not feasible, a smaller injection volume can prevent overloading the column.

      • Increase Split Ratio: For split/splitless inlets, increasing the split ratio will reduce the amount of sample introduced onto the column.

  • Probable Cause 3: Detector Saturation. At very high concentrations, the detector (e.g., Flame Ionization Detector - FID) may reach its operational limit and can no longer produce a signal proportional to the amount of analyte.

    • Solution:

      • Lower the Concentration Range: The most straightforward solution is to work within the linear dynamic range of your detector by using more dilute standards.

      • Consult Instrument Specifications: Verify the linear range of your specific detector from the manufacturer's documentation.

Issue 2: Poor Reproducibility and Scattered Data Points

Your replicate injections of the same standard yield significantly different peak areas, resulting in a calibration curve with a low correlation coefficient (R²).

Q: I'm seeing a lot of scatter in my calibration data points, and my R² value is below our laboratory's acceptance criteria. What could be causing this lack of precision?

A: Poor reproducibility is often linked to issues in sample introduction, system stability, or the standards themselves. Here are the key areas to investigate.

  • Probable Cause 1: Inconsistent Injection Technique. Manual injections are inherently more variable than automated injections. Even with an autosampler, issues with the syringe can lead to inconsistent injection volumes.

    • Solution:

      • Automate Injections: If not already in use, an autosampler is highly recommended for precise and reproducible injections.

      • Inspect and Maintain the Syringe: Check the syringe for bubbles, leaks, or a sticking plunger. Clean or replace the syringe as needed.

      • Optimize Autosampler Parameters: Ensure the injection speed, wash cycles, and sample uptake volume are optimized for your sample and solvent.

  • Probable Cause 2: Leaks in the GC System. A leak in the carrier gas flow path can lead to fluctuating flow rates and retention times, which in turn affects peak area reproducibility. A common point for leaks is the septum at the injection port.[2]

    • Solution:

      • Perform a Leak Check: Use an electronic leak detector to systematically check all fittings, from the gas source to the detector.

      • Regularly Replace Septa: Septa are consumable parts and should be replaced regularly, typically after 100-200 injections, to prevent leaks.[2]

  • Probable Cause 3: Standard Instability or Evaporation. If standards are not stored properly, volatile components can evaporate, leading to changes in concentration over time.

    • Solution:

      • Proper Storage: Store standards in tightly sealed vials in a cool, dark place to prevent degradation and evaporation.[1]

      • Prepare Fresh Standards: If there is any doubt about the integrity of your standards, prepare a fresh set from your stock solution.

Issue 3: Co-elution and Inaccurate Peak Integration

You observe broad, shouldered, or merged peaks, making it difficult to accurately quantify individual branched alkane isomers.

Q: My chromatogram shows several branched alkane isomers eluting very close to each other, some even co-eluting. How can I improve the separation and ensure accurate quantification?

A: Co-elution is a significant challenge in the analysis of branched alkanes due to the existence of numerous isomers with similar boiling points and polarities.[3][4] Resolving this issue requires optimizing your chromatographic method.

  • Probable Cause 1: Inadequate Chromatographic Resolution. The GC column and temperature program may not be suitable for separating the specific isomers in your sample.

    • Solution:

      • Select the Right Column: For complex hydrocarbon mixtures, a long, narrow-bore capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.[5][6] For specific isomer separations, a more specialized column may be necessary.

      • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds. An initial hold at a lower temperature can also enhance the resolution of more volatile isomers.

      • Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and improve resolution.

  • Probable Cause 2: Complex Sample Matrix. The presence of other compounds in the sample matrix can interfere with the peaks of interest.

    • Solution:

      • Use a Mass Spectrometer (MS) Detector: A GC-MS system can help to identify and deconvolute co-eluting peaks by examining their mass spectra.[7]

      • Implement Sample Cleanup: If your samples are in a complex matrix (e.g., petroleum fractions, environmental extracts), a sample preparation step like solid-phase extraction (SPE) may be necessary to remove interfering compounds.

Frequently Asked Questions (FAQs)

Q1: Do branched and linear alkanes of the same carbon number have the same FID response factor?

A1: In theory, the Flame Ionization Detector (FID) responds proportionally to the number of carbon atoms in a hydrocarbon molecule.[8] Therefore, branched and linear alkanes with the same number of carbons should have very similar response factors. However, the exact response can be influenced to a small degree by the molecular structure. For highly accurate quantitative work, it is best to use a certified reference standard for each specific isomer if available. If not, using a representative branched alkane standard is a reasonable approach, but it's important to acknowledge the potential for minor variations in response.[9]

Q2: What is the typical elution order for branched vs. linear alkanes in a GC analysis?

A2: Generally, for a given carbon number, branched alkanes are more volatile (have lower boiling points) than their linear counterparts.[1] Consequently, on a non-polar GC column where separation is primarily based on boiling point, branched alkanes will typically elute before the corresponding linear alkane.[10] The more highly branched an isomer is, the earlier it tends to elute.

Q3: How do I deal with matrix effects when analyzing branched alkanes in complex samples like crude oil or soil extracts?

A3: Matrix effects, where other components in the sample enhance or suppress the analyte signal, can be a significant source of error.[11][12] There are several strategies to mitigate this:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples. This helps to ensure that the standards and samples are affected by the matrix in the same way.

  • Method of Standard Additions: In this technique, known amounts of the standard are added directly to aliquots of the sample. The detector response is then plotted against the concentration of the added standard, and the original concentration in the sample is determined by extrapolating the line back to the x-axis.

  • Use of an Internal Standard: An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added in a known amount to all standards and samples. By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, variations due to matrix effects and injection volume can be compensated for.

Q4: What are the best practices for preparing branched alkane standards to ensure accuracy?

A4:

  • Use High-Purity Standards and Solvents: Start with certified reference materials and high-purity solvents to avoid introducing contaminants.

  • Accurate Weighing and Dilutions: Use a calibrated analytical balance for weighing standards and Class A volumetric flasks and pipettes for dilutions to minimize errors.

  • Serial Dilutions: Prepare a high-concentration stock solution and perform serial dilutions to create your calibration standards. This is generally more accurate than weighing out very small amounts for each standard.

  • Proper Storage: As mentioned earlier, store your standards in tightly sealed containers at a low temperature and protected from light to maintain their integrity.[1]

Data Presentation & Experimental Protocols

Table 1: Recommended GC Column Characteristics for Alkane Analysis
ParameterRecommendation for General ScreeningRecommendation for Isomer SeparationRationale
Stationary Phase Non-polar (e.g., 5% Phenyl-Methylpolysiloxane)Mid-polar or specialized shape-selective phasesNon-polar phases separate primarily by boiling point. More polar or shape-selective phases can provide enhanced resolution for isomers with similar boiling points.[13][14]
Column Length 30 m60 m or 100 mLonger columns provide higher efficiency and better resolution for complex mixtures.
Internal Diameter 0.25 mm0.18 mm or 0.25 mmSmaller internal diameters increase efficiency but have lower sample capacity.
Film Thickness 0.25 - 0.50 µm0.10 - 0.25 µmThinner films are better for resolving higher boiling point compounds and reducing peak broadening.
Protocol 1: Preparation of a Branched Alkane Calibration Curve
  • Prepare a Stock Solution: Accurately weigh a known amount of a high-purity branched alkane standard (e.g., iso-octane) and dissolve it in a high-purity solvent (e.g., hexane) in a Class A volumetric flask to create a stock solution of approximately 1000 µg/mL.

  • Perform Serial Dilutions: Create a series of at least five calibration standards by serially diluting the stock solution. A typical concentration range might be 1, 5, 10, 25, and 50 µg/mL. Ensure thorough mixing at each dilution step.

  • Set Up GC Method: Install an appropriate GC column and set the instrument parameters (inlet temperature, temperature program, carrier gas flow rate, detector settings) as optimized for your analysis.

  • Analyze a Blank: Inject a solvent blank to ensure there is no contamination in the system.

  • Analyze Standards: Inject each calibration standard in triplicate, starting with the lowest concentration and proceeding to the highest to minimize potential carryover.

  • Construct the Calibration Curve: Plot the average peak area for each standard against its known concentration.

  • Evaluate Linearity: Perform a linear regression analysis on the data points. The correlation coefficient (R²) should ideally be ≥ 0.995. Visually inspect the plot for any obvious deviations from linearity.

Visualizations

Diagram 1: Troubleshooting Workflow for Non-Linear Calibration Curves

G start Non-Linear Calibration Curve (Concave Downward) cause1 Inlet Discrimination? start->cause1 cause2 Column Overload? start->cause2 cause3 Detector Saturation? start->cause3 solution1 Increase Inlet Temp Optimize Injection Speed Check Liner cause1->solution1 solution2 Lower Concentration Decrease Injection Vol Increase Split Ratio cause2->solution2 solution3 Lower Concentration Range Verify Detector's Linear Range cause3->solution3 end_node Linear Curve Achieved solution1->end_node solution2->end_node solution3->end_node

Caption: A decision tree for troubleshooting non-linear calibration curves.

Diagram 2: Standard Preparation and Analysis Workflow

G cluster_prep Standard Preparation cluster_analysis GC Analysis cluster_eval Data Evaluation stock Prepare High Conc. Stock Solution dilute Perform Serial Dilutions (≥5 levels) stock->dilute blank Inject Solvent Blank dilute->blank standards Inject Standards (Lowest to Highest, n=3) blank->standards plot Plot Peak Area vs. Concentration standards->plot regress Perform Linear Regression (Check R²) plot->regress

Caption: Workflow for preparing and analyzing calibration standards.

References

  • Environics, Inc. (2020, December 8). Gas Chromatography Calibration: How to Calibrate GC. Retrieved from [Link]

  • Blomquist, G. J., & Carlson, D. A. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1863. Retrieved from [Link]

  • Asplund, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. Retrieved from [Link]

  • Rahman, M. M. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography? Technology Networks. Retrieved from [Link]

  • Scanlon, J. T., & Willis, D. E. (1985). Values used for FID response factors of n-alkanes. ResearchGate. Retrieved from [Link]

  • Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Dodder, N. G., & Rudel, R. A. (2019). Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements. Environmental Health, 18(1), 99. Retrieved from [Link]

  • Lüdtke, J., et al. (2025). Influence of Branching Degree-Derived iso-Alkane GC×GC Subgroups on Fuel Property Prediction. Energy & Fuels. Retrieved from [Link]

  • Vrana, B., & Popp, P. (2004). Calibration of GC-FID and IR Spectrometric Methods for Determination of High Boiling Petroleum Hydrocarbons in Environmental Samples. Water, Air, and Soil Pollution, 153, 329-341. Retrieved from [Link]

  • Tong, H. Y., & Karasek, F. W. (1984). Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures. OSTI.GOV. Retrieved from [Link]

  • Klaus, O. (2014, April 10). Elution Rate - Alkanes VS Alkenes in Gas Chromatography. Chemistry Stack Exchange. Retrieved from [Link]

  • Arnhard, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Retrieved from [Link]

  • Rosemount. (2019, February 14). Webinar: Calibration Gases and How to Calibrate a Gas Chromatograph Correctly [Video]. YouTube. Retrieved from [Link]

  • Hidayah, N., et al. (2017). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Oriental Journal of Chemistry, 33(6), 3073-3080. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Identification of Heavy Residual Oils by GC and GC-MS. Retrieved from [Link]

  • Carlson, D. A., & Blomquist, G. J. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. ResearchGate. Retrieved from [Link]

  • Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. Retrieved from [Link]

  • JUM Engineering. (n.d.). Response Factors. Retrieved from [Link]

  • Lüdtke, J., et al. (2025). Influence of Branching Degree-Derived iso-Alkane GC×GC Subgroups on Fuel Property Prediction. ResearchGate. Retrieved from [Link]

  • Environics. (2020, December 8). Gas Chromatography Calibration: How to Calibrate GC. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • Lange, J. P., et al. (2021). Prediction of Retention Indices and Response Factors of Oxygenates for GC-FID by Multilinear Regression. Molecules, 26(15), 4473. Retrieved from [Link]

  • Various Authors. (2021, May 4). What determines the order in which each compound is eluted from a gas chromatography column? Quora. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Carbon Limits. (2023). Recommended Practices for CH4 Detection and Quantification Technologies. Retrieved from [Link]

  • de Oliveira, M. F., et al. (2021). Schematic illustration of the matrix effect (determined via GC-EI-MS). ResearchGate. Retrieved from [Link]

  • Snow, N. H. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Chromatography Online. Retrieved from [Link]

  • Wodrich, M. D., et al. (2013). Correlation effects on the relative stabilities of alkanes. The Journal of Physical Chemistry A, 117(37), 9183-9193. Retrieved from [Link]

  • Axion Labs. (2026, February 8). FID Mole Response Factor Explained Simply for GC Users. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chapter Four: Organic Analytes. Retrieved from [Link]

  • Manjula, M. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Esslab. (2022, March 22). Safer Environmental Cyanide Analysis Techniques. Retrieved from [Link]

  • Axion Labs. (2021, April 19). GC Troubleshooting - The most common problems you will encounter [Video]. YouTube. Retrieved from [Link]

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Chromatography Technical Support Center: Alkane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing for Alkanes in GC Ticket ID: GC-ALK-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Alkane Paradox"

As a Senior Application Scientist, I often tell my team: "If the alkanes are tailing, the system is failing."

Alkanes (n-hydrocarbons) are non-polar and interact with stationary phases almost exclusively through dispersion forces (Van der Waals). Unlike alcohols or amines, they do not possess functional groups that adsorb to active sites (silanols) in the liner or column. Therefore, alkane tailing is rarely a chemical issue—it is almost always a physical or flow-path issue.

If your alkane standards are tailing, do not waste time changing column selectivity. You must look for dead volumes, turbulence, or thermal mismatches.

Diagnostic Workflow

Before disassembling your instrument, use this logic flow to pinpoint the failure mode.

G Start START: Observe Tailing Pattern Q1 Are ALL peaks tailing? Start->Q1 Physical PHYSICAL ISSUE Dead Volume or Leak Q1->Physical Yes (Methane test fails) Q2 Only EARLY eluting peaks? Q1->Q2 No Solvent INJECTION DYNAMICS Solvent Effect Failure Q2->Solvent Yes (Poor Focusing) Q3 Only LATE eluting peaks? Q2->Q3 No ColdSpot THERMAL/DIRT Contamination or Cold Spots Q3->ColdSpot Yes (High Boiling Point) Active ACTIVE SITES (Rare for Alkanes) Check Liner/Wool Q3->Active No (Random)

Figure 1: Decision tree for diagnosing alkane peak tailing based on elution patterns.

Module 1: The Physical Flow Path (Most Common)

Symptom: All peaks tail, including the solvent peak. Root Cause: Dead volume (unswept space) creating turbulence.

When a column is installed incorrectly, a small pocket of space is created where the carrier gas eddies. This traps analyte molecules, allowing them to slowly diffuse back into the stream, creating a "tail."

Troubleshooting Protocol: The "Zero-Dead-Volume" Installation
  • The Ferrule Crush:

    • Issue: Over-tightening ferrules crushes the column tip or creates fragments.

    • Fix: Use self-tightening nuts if available. If using standard nuts, tighten only 1/4 turn past finger-tight.

  • The Column Cut:

    • Requirement: The cut must be 90° and perfectly smooth.

    • Validation: Inspect the cut under a 10x magnifier. If you see jagged edges or polyimide burrs, the turbulence will cause tailing.

  • Installation Depth (The Critical Step):

    • Inlet: If the column is too low, it sits in the "dead zone" below the liner. If too high, it disrupts the split flow.[1]

    • Detector (FID/MS): If the column does not reach the jet tip, the sample expands into the void volume of the fitting.

Instrument ManufacturerTypical Inlet DepthTypical Detector Depth
Agilent 4-6 mm above ferruleInsert until stop, withdraw 1-2 mm
Shimadzu ~40 mm (check jig)Insert until stop
Thermo Check specific toolCheck specific tool

Pro Tip: Always use the manufacturer-supplied installation jig or "septum trick" (slide a septum on the column to mark the depth) to ensure precision [1].

Module 2: Injection Dynamics (Solvent Effect)

Symptom: Early eluting alkanes (e.g., C8-C10) tail or look "mushy," while late eluters (C20+) are sharp. Root Cause: Failure of the Solvent Effect in Splitless Injection.

In splitless injection, the starting oven temperature must be low enough to condense the solvent and the analytes at the head of the column.[2][3] This refocuses the band.

The "20-Degree Rule"

If your initial oven temperature is too high, the solvent expands too rapidly and does not focus the analytes.

Corrective Action:

  • Identify your solvent's Boiling Point (BP).

  • Set the Initial Oven Temperature to 10–20°C BELOW the solvent BP.

  • Hold this temperature for at least the duration of the splitless purge time (usually 0.5 – 1.0 min).

Data Comparison: Solvent Focusing Efficiency

AnalyteSolvent (BP)Oven Start TempPeak Shape Result
DecaneHexane (68°C)80°CTailing / Broad (No focusing)
DecaneHexane (68°C)50°CSharp / Symmetrical (Focused)
DecaneWater (100°C)90°CSplit / Ugly (Polarity Mismatch)

Note: Alkanes are hydrophobic. If you are using water injections (rare for GC, but possible), alkanes will not wet the phase properly, causing "puddling" and severe peak distortion [2].

Module 3: Contamination & Column Health

Symptom: Retention times shift, baseline rises, and tailing worsens for high-boiling alkanes. Root Cause: "Matrix Buildup" or Phase Oxidation.

Even though alkanes don't bind to silanols, a layer of non-volatile "dirt" (from previous samples) in the liner or the first few centimeters of the column acts as a pseudo-stationary phase. This "dirt" retains molecules non-specifically, causing tailing.

Protocol: Column Trimming (The "Resurrection")

Before buying a new column, perform a maintenance trim.

  • Cool Down: Cool oven and inlet to <40°C.

  • Remove Inlet: Disconnect the column from the inlet.

  • Score and Snap: Using a ceramic wafer, cut 10–20 cm (or up to 0.5m for dirty samples) from the front of the column.

  • Wipe: Wipe the exterior of the new tip with a methanol-soaked wipe to remove finger oils.

  • Reinstall: Follow the depth guidelines in Module 1.

Validation: Inject a neutral test marker (like Methane or Butane) at 40°C. Since these are gases, they should not interact with the phase. If they tail, the problem is in the flow path (liner/pneumatics), not the column chemistry [3].

Frequently Asked Questions (FAQs)

Q: Can the liner wool cause alkane tailing? A: Yes. While glass wool aids vaporization, it can become a trap for non-volatile residue (septum bleed, sample matrix). This dirty wool acts as an adsorptive surface.

  • Fix: If analyzing high MW alkanes (C30+), try a liner with less wool or a cyclo-double taper liner to prevent contact with the metal seal.

Q: My alkanes are "fronting" (shark fin shape), not tailing. Is this the same issue? A: No. Fronting is the opposite of tailing.

  • Cause: Column Overload. You have injected more mass than the stationary phase can dissolve.

  • Fix: Dilute the sample 1:10 or increase the Split Ratio [4].

Q: I am using a Mass Spec (GC-MS) and only the alkanes tail. Why? A: Check your source temperature. If the transfer line or ion source is too cold, high-boiling alkanes will condense on the metal surfaces before ionization, causing a "ghost tail." Ensure the transfer line is at least 280°C (or 20°C above your final oven temp).

References

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • Restek Corporation. (2018).[4][5] GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • Chromatography Online (LCGC). (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]

  • Element Lab Solutions. (2020). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Trace Analysis of 4-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the sensitive and accurate trace analysis of 4-Ethyl-4-methylheptane. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for this specific volatile organic compound (VOC). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

4-Ethyl-4-methylheptane is a saturated alkane with the molecular formula C10H22.[1][2][3] As a volatile organic compound (VOC), its analysis, particularly at trace levels, requires careful consideration of sample preparation, instrumentation, and potential matrix interferences.[4][5] This guide provides practical, field-proven insights to enhance the sensitivity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for trace analysis of 4-Ethyl-4-methylheptane?

A1: The most common and effective technique is Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[6] This combination, GC-MS, offers excellent separation capabilities and definitive compound identification. For trace-level analysis, pre-concentration techniques such as Solid-Phase Microextraction (SPME), Purge-and-Trap, or Headspace analysis are crucial for enhancing sensitivity.[7][8]

Q2: What type of GC column is recommended for 4-Ethyl-4-methylheptane analysis?

A2: A non-polar column is the ideal choice for separating alkanes like 4-Ethyl-4-methylheptane. Columns with a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase are widely used. The selection of column length, diameter, and film thickness can be optimized to improve resolution and sensitivity.[9]

Q3: How can I improve the signal-to-noise ratio for my 4-Ethyl-4-methylheptane peak?

A3: Improving the signal-to-noise (S/N) ratio is a key aspect of enhancing sensitivity.[7] This can be achieved by:

  • Optimizing sample preparation: Employing a pre-concentration step like SPME can significantly increase the amount of analyte introduced into the GC.[7]

  • Adjusting injection parameters: Using a splitless injection mode ensures that the majority of the sample reaches the column, thereby increasing the signal.[7]

  • Fine-tuning MS parameters: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, rather than full scan mode, can dramatically improve sensitivity by focusing on specific ions of 4-Ethyl-4-methylheptane.

Q4: What are the characteristic mass fragments of 4-Ethyl-4-methylheptane that I can use for SIM mode?

A4: While a definitive mass spectrum for 4-Ethyl-4-methylheptane is best obtained from a spectral library like the NIST Mass Spectrometry Data Center, branched alkanes typically fragment through the loss of alkyl groups.[1] Common fragments would likely include the loss of methyl (CH3), ethyl (C2H5), and propyl (C3H7) groups from the parent ion. It is recommended to run a standard in full scan mode first to identify the most abundant and characteristic ions for your specific instrument and conditions.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the trace analysis of 4-Ethyl-4-methylheptane.

Issue 1: Low Signal Intensity / Poor Sensitivity

Low signal intensity is a frequent challenge in trace analysis, making it difficult to detect and accurately quantify the target analyte.

Potential Causes & Solutions:

  • Inefficient Sample Extraction/Concentration:

    • Cause: The chosen sample preparation method may not be effectively extracting or concentrating 4-Ethyl-4-methylheptane from the sample matrix.

    • Solution:

      • Optimize SPME Parameters: If using SPME, experiment with different fiber coatings. A non-polar coating like polydimethylsiloxane (PDMS) is generally suitable for alkanes.[10] Optimize extraction time and temperature to ensure equilibrium is reached between the sample and the fiber. For complex matrices, consider headspace SPME to minimize matrix effects.[11]

      • Consider Purge-and-Trap: For aqueous samples, Purge-and-Trap is a highly effective concentration technique for VOCs and is a standard method recommended by the U.S. EPA.[6][12]

      • Headspace Analysis: Static headspace analysis can be employed by heating the sample in a sealed vial to drive the VOCs into the gas phase, which is then injected into the GC.[4]

  • Suboptimal GC Injection:

    • Cause: A split injection mode can result in a significant loss of the sample.

    • Solution:

      • Switch to Splitless Injection: For trace analysis, a splitless injection is highly recommended to transfer the entire sample onto the column.[7]

      • Optimize Injection Temperature: Ensure the injector temperature is high enough for the complete and rapid vaporization of 4-Ethyl-4-methylheptane without causing thermal degradation.[7] A typical starting point would be 250 °C.

  • Improper GC Column and Conditions:

    • Cause: An inappropriate column or temperature program can lead to poor peak shape and reduced sensitivity.

    • Solution:

      • Use a Non-Polar Column: As mentioned in the FAQs, a non-polar column is essential for good chromatography of alkanes.

      • Optimize Temperature Program: A slower initial ramp rate can improve the focusing of the analyte at the head of the column, leading to sharper peaks and better sensitivity.

      • Consider Faster GC Columns: Shorter columns with smaller diameters and thinner films can produce narrower peaks, which increases the signal-to-noise ratio and improves sensitivity.[9]

  • Incorrect MS Detection Mode:

    • Cause: Full scan mode is less sensitive than Selected Ion Monitoring (SIM) mode.

    • Solution:

      • Utilize SIM Mode: After identifying the characteristic ions of 4-Ethyl-4-methylheptane from a full scan spectrum of a standard, switch to SIM mode to monitor only those specific ions. This will significantly enhance sensitivity.

      • Consider GC-MS/MS: For even greater specificity and sensitivity, especially in complex matrices, a GC-MS/MS experiment using Multiple Reaction Monitoring (MRM) can be employed to reduce matrix noise.[9]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can lead to inaccurate integration and quantification.

Potential Causes & Solutions:

  • Active Sites in the GC System:

    • Cause: Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.

    • Solution:

      • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner.

      • Proper Column Installation: A poor cut on the column end or incorrect installation depth in the injector or detector can create dead volume and active sites. Re-cut the column and install it according to the manufacturer's instructions.

      • Condition the Column: Properly condition the GC column before use to remove any contaminants and ensure a stable baseline.

  • Column Overload:

    • Cause: Injecting too much sample onto the column can lead to peak fronting.

    • Solution:

      • Dilute the Sample: If the concentration of 4-Ethyl-4-methylheptane is higher than expected, dilute the sample.

      • Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

  • Inappropriate Temperature Program:

    • Cause: If the initial oven temperature is too high, the analyte may not focus properly at the head of the column.

    • Solution: Lower the initial oven temperature to allow for better "solvent trapping" or "cold trapping" of the analyte.

Issue 3: High Background Noise / Contamination

A high background can obscure the analyte peak and make accurate quantification impossible.

Potential Causes & Solutions:

  • Contaminated Carrier Gas or Gas Lines:

    • Cause: Impurities in the carrier gas or contaminated gas lines can introduce background noise.

    • Solution:

      • Use High-Purity Gas: Ensure the use of high-purity carrier gas (e.g., Helium 99.999%).

      • Install Gas Purifiers: Install and regularly change gas purifiers to remove oxygen, moisture, and hydrocarbons from the carrier gas.

      • Clean Gas Lines: Use solvent-rinsed and baked-out gas lines.

  • Column Bleed:

    • Cause: At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline and increased background noise.

    • Solution:

      • Use a Low-Bleed Column: Select a GC column specifically designed for low bleed.

      • Operate Below Maximum Temperature: Do not exceed the maximum recommended operating temperature for the column.

      • Proper Conditioning: Condition the column as per the manufacturer's instructions to remove any residual solvents or contaminants.

  • Sample Carryover:

    • Cause: Residual analyte from a previous, more concentrated sample can be injected with the current sample.

    • Solution:

      • Rinse the Syringe: Thoroughly rinse the injection syringe with a suitable solvent between injections.

      • Run Blank Injections: After analyzing a high-concentration sample, run one or more solvent blanks to ensure the system is clean.

  • Matrix Interferences:

    • Cause: Other compounds in the sample matrix can co-elute with 4-Ethyl-4-methylheptane and contribute to the background noise or interfere with its ionization.

    • Solution:

      • Improve Sample Cleanup: If possible, implement a sample cleanup step to remove interfering matrix components.

      • Optimize Chromatographic Separation: Adjust the GC temperature program to better separate the analyte from interfering compounds.

      • Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between the analyte and interferences with the same nominal mass.

Issue 4: Inconsistent Results / Poor Reproducibility

Lack of reproducibility can undermine the validity of your analytical data.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Cause: Variations in the sample preparation procedure can lead to inconsistent results.

    • Solution:

      • Standardize the Workflow: Ensure that every step of the sample preparation process is standardized and followed precisely for all samples.

      • Use an Internal Standard: Incorporate an internal standard into your method. The internal standard should be a compound with similar chemical properties to 4-Ethyl-4-methylheptane but not present in the samples. This will help to correct for variations in extraction efficiency and injection volume.

  • Leaks in the GC System:

    • Cause: Leaks in the injector, column fittings, or detector can lead to variable flow rates and inconsistent results.

    • Solution:

      • Perform a Leak Check: Regularly perform a leak check on the GC system using an electronic leak detector.

      • Properly Tighten Fittings: Ensure all fittings are tightened correctly, but not over-tightened, as this can damage the ferrules and cause leaks.

  • Fluctuations in Instrument Performance:

    • Cause: Changes in instrument parameters over time can affect reproducibility.

    • Solution:

      • Regularly Calibrate the Instrument: Perform regular calibration of the GC-MS system to ensure it is operating within specifications.

      • Monitor System Suitability: Before running a sequence of samples, inject a system suitability standard to verify that the system is performing correctly. Key parameters to monitor include peak area, retention time, and peak shape.

Experimental Protocols & Data Presentation

Recommended SPME-GC-MS Protocol for 4-Ethyl-4-methylheptane

This protocol provides a starting point for the analysis of 4-Ethyl-4-methylheptane in a liquid matrix. Optimization will be required based on the specific sample matrix and desired sensitivity.

1. Sample Preparation (Headspace SPME):

  • Pipette a known volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.

  • If the sample is aqueous, consider adding salt (e.g., NaCl) to increase the ionic strength and promote the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum.

  • Place the vial in the autosampler tray.

2. SPME Parameters:

  • Fiber: 100 µm Polydimethylsiloxane (PDMS)

  • Incubation Temperature: 60 °C

  • Incubation Time: 15 minutes

  • Extraction Time: 30 minutes

  • Desorption Temperature: 250 °C

  • Desorption Time: 2 minutes

3. GC-MS Parameters:

ParameterSetting
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless
Injection Mode Splitless
Injector Temperature 250 °C
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min
MS System Agilent 5977B MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 40-300) for initial identification, then SIM
SIM Ions To be determined from a standard
Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the trace analysis of 4-Ethyl-4-methylheptane.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection SPME Headspace SPME SampleCollection->SPME GC Gas Chromatography SPME->GC MS Mass Spectrometry GC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis troubleshooting_low_sensitivity Start Low Sensitivity Observed Check_SPME Optimize SPME Parameters? (Fiber, Time, Temp) Start->Check_SPME Check_Injection Using Splitless Injection? Check_SPME->Check_Injection No Improvement Solution_SPME Implement optimized SPME method. Check_SPME->Solution_SPME Yes Check_MS_Mode Using SIM Mode? Check_Injection->Check_MS_Mode No Improvement Solution_Injection Switch to Splitless mode. Check_Injection->Solution_Injection No Check_System Check for Leaks & Contamination? Check_MS_Mode->Check_System No Improvement Solution_MS_Mode Switch to SIM mode after identifying key ions. Check_MS_Mode->Solution_MS_Mode No Solution_System Perform leak check and system bakeout. Check_System->Solution_System Leaks/Contamination Found End Sensitivity Improved Check_System->End Problem Resolved Solution_SPME->End Solution_Injection->End Solution_MS_Mode->End Solution_System->End

Caption: Decision tree for low sensitivity issues.

References

  • LookChem. (n.d.). 4-Ethyl-4-methylheptane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-4-methylheptane. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptane, 4-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptane, 4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-4-methylheptane-2,3-diol. PubChem. Retrieved from [Link]

  • Gómez-Ríos, G. A., & Pawliszyn, J. (2014). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction.
  • ALWSCI. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved from [Link]

  • Demeestere, K., Dewulf, J., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices.
  • U.S. Environmental Protection Agency. (2018).
  • SilcoTek Corporation. (2018, July 20). Key Factors in Producing Reliable Trace VOC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptane, 4-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]

  • LCGC International. (n.d.). Gaining Sensitivity in Environmental GC–MS. Chromatography Online. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptane, 4-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ILT. (2025, July 7). VOC Analysis in Environmental Testing. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2024, November 20). Review of source analyses of ambient volatile organic compounds considering reactive losses: methods of reducing loss effects, impacts of losses, and sources. Retrieved from [Link]

  • MDPI. (n.d.). Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Agilent Technologies. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On-Site Detection of Volatile Organic Compounds (VOCs). PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-ethyl-4-methylheptane -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • ScienceDirect. (2021, February 23). Elucidating the combined effect of sample preparation and solid-phase microextraction conditions on the volatile composition of. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 21). Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products. PMC. Retrieved from [Link]

  • YouTube. (2024, February 7). How to Draw the Structure for 4-Methylheptane. Retrieved from [Link]

  • YouTube. (2025, July 15). Preperation of Alkanes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Retrieved from [Link]

  • ResearchGate. (2022, July 6). What is the sensitivity of gas chromatography GCms?. Retrieved from [Link]

  • LCGC International. (2017, December 1). A Look at Matrix Effects. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptane, 4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Characterization of Four Alkyl-branched Fatty Acids as Methyl, Ethyl, Propyl, and Butyl Esters Using Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry. Retrieved from [Link]

  • ExamSIDE.Com. (n.d.). Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]

Sources

Technical Support Center: Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Selection for Branched Alkane Analysis Role: Senior Application Scientist, Chromatography Center of Excellence

Status: Operational Current Ticket Focus: High-Resolution Separation of Structural Isomers

Welcome to the technical support hub. The analysis of branched alkanes presents a unique chromatographic challenge: separating compounds that possess identical molecular weights and nearly indistinguishable mass spectra, often differing only by the position of a single methyl group.

This guide moves beyond basic "non-polar" recommendations to the specific engineering required to resolve critical pairs in complex hydrocarbon matrices (e.g., petrochemical streams, isomeric drug intermediates).

Module 1: The Decision Matrix (Column Selection)

User Question: "I have a complex mixture of C4-C12 branched alkanes. My standard DB-5 column isn't resolving the isomers. What is the correct stationary phase?"

Scientist’s Diagnosis: A standard 5% phenyl (DB-5 type) column fails here because branched alkanes interact primarily through London Dispersion Forces (Van der Waals) . These forces are proportional to molecular volume and boiling point. Since structural isomers have nearly identical boiling points, a standard length column lacks the efficiency (theoretical plates) to resolve them.

The Solution: You must split your approach based on carbon number volatility. There is no "one column fits all" for the full C1-C12 range if high-resolution isomer separation is required.

Protocol 1: The Selection Logic
Target Analyte RangeRecommended Phase ClassSpecific Column Type (Example)Mechanism of Action
Light Gases (

)
PLOT (Porous Layer Open Tubular) Alumina (

) deactivated with

or

Adsorption/Shape Selectivity: The stationary phase acts as a solid adsorbent. It separates based on molecular geometry, easily resolving n-butane from isobutane.
Mid-Range (

)
100% Dimethyl Polysiloxane (DHA Grade) Petrocol DH, DB-Petro, Rtx-DHA-100 (100m length)Boiling Point + High Efficiency: These are "tuned" non-polar columns. The 100m length provides the ~400,000+ theoretical plates required to separate isomers with boiling point differences

.
Heavy/High Boiling (

)
5% Phenyl (High Temp) DB-5ht, Rxi-5Sil MSThermal Stability: As volatility decreases, extreme resolution is less critical than thermal stability to prevent column bleed at the high temperatures needed to elute them.

Key Insight: For comprehensive analysis (e.g., gasoline characterization), the industry standard is ASTM D6730 , which mandates a 100m x 0.25mm ID x 0.5µm 100% PDMS column.

Module 2: Visualization of Workflow

User Question: "How do I visualize the decision process to ensure I don't waste time conditioning the wrong column?"

Scientist's Diagram: The following logic flow illustrates the critical decision points for alkane analysis.

ColumnSelection Start Start: Define Carbon Range RangeCheck Analyte Volatility? Start->RangeCheck Light Light Hydrocarbons (C1 - C5) RangeCheck->Light Gas Phase Heavy Liquid Hydrocarbons (C6 - C12+) RangeCheck->Heavy Liquid Phase PlotCol Select PLOT Column (Alumina/KCl) Light->PlotCol Shape Selectivity Needed Resolution Isomer Resolution Required? Heavy->Resolution WCOT Select WCOT Column (100% PDMS) Standard Standard 30m Column (General Screening) Resolution->Standard No (Group Type Analysis) HighRes DHA Grade 100m Column (ASTM D6730) Resolution->HighRes Yes (Detailed Isomer Speciation)

Caption: Logic flow for selecting the stationary phase based on carbon number and resolution requirements.

Module 3: Troubleshooting Critical Pairs & Co-elution

User Question: "I am using the 100m DHA column, but I still see co-elution between 1-methylcyclopentane and benzene. How do I fix this without buying a new column?"

Scientist’s Diagnosis: This is a classic "Critical Pair" failure. Even on a 100m column, certain isomers and aromatics can co-elute because their interaction with the 100% PDMS phase is identical.

The Solution: Tuning the Selectivity You do not replace the main column; you adjust the "selectivity" by adding a Pre-Column (Tuning Column) .

Protocol 2: The Tuning Workflow
  • Identify the Shift: Aromatics (like benzene) are more polar than alkanes.

  • Select Tuning Column: Use a slightly more polar phase, such as a 5% Phenyl-Methyl Polysiloxane (2-3 meters in length).

  • Install: Connect the tuning column between the injector and the main 100m PDMS column using a zero-dead-volume connector.

  • Mechanism: The 5% phenyl phase will slightly retard the benzene (aromatic) relative to the 1-methylcyclopentane (alkane), shifting the retention times apart.

  • Validation: Calculate the resolution (

    
    ). ASTM D6730 requires 
    
    
    
    for this pair.[1]

Data Table: Effect of Tuning on Critical Pairs

Critical PairInteraction DifferenceTuning ActionExpected Result
1-Methylcyclopentane / Benzene Benzene has

-electrons (Polarizable)
Add 5% Phenyl Pre-columnBenzene elutes later, clearing the alkane.
2,3-Dimethylpentane / Methylhexane Purely boiling point drivenDecrease Temp Ramp RatePeaks narrow; resolution increases due to efficiency (

).
Toluene / 2,3,3-Trimethylpentane Toluene is aromaticAdd 5% Phenyl Pre-columnToluene shifts away from the iso-alkane.

Module 4: Advanced FAQs (Validation)

Q: "My GC-MS library match score is 95% for three different isomers. How do I know which one I have?" A: You cannot rely on Mass Spec alone for branched alkanes. The fragmentation patterns of 2-methylpentane and 3-methylpentane are virtually identical (mostly m/z 43, 57, 71 fragments).

  • Mandatory Validation: You must use Kovats Retention Indices (LRI) .

  • Procedure: Run a standard mix of n-alkanes (C6-C15) under the exact same conditions. Calculate the LRI for your unknown peak. Compare this value to a validated database (like NIST or Wiley). Isomer LRIs are distinct and reproducible constants.

Q: "Why is my baseline rising at the end of the run?" A: If you are running a 100m column, you are likely using a temperature ramp up to 250°C+. A rising baseline indicates Column Bleed .

  • Fix: Ensure your column is "Low Bleed" or "MS" grade.

  • Fix: Check your carrier gas trap. Oxygen damages PDMS phases at high temperatures, causing cyclic siloxane cleavage (bleed).

References

  • ASTM International. (2022). ASTM D6730 - Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography. West Conshohocken, PA.

  • Restek Corporation. (2020). Detailed Hydrocarbon Analysis (DHA): Featuring Rtx-DHA Columns. Technical Guide.[2]

  • Agilent Technologies. (2013). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation. Application Note 5991-3221EN.

  • Sigma-Aldrich (Merck). (2022). GC Column Selection Guide: Factors for Gas Chromatography Column Selection.

  • BenchChem. (2025). Resolving co-elution of 2,2,6-Trimethyldecane with other isomers.[2] Troubleshooting Guide.

Sources

Ticket Category 1: Heterogeneous Hydrogenation (Pd/C, PtO₂, Raney Ni)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isomerization Control Center.

As a Senior Application Scientist, I understand that isomerization—whether it is positional (regioisomerization), geometric (cis/trans), or stereochemical (racemization)—is often the silent killer of yield and potency in drug development. It is not random; it is a thermodynamic inevitability if kinetic control is lost.

This guide is structured as a Diagnostic & Troubleshooting Hub . Identify your specific catalytic scenario below to access the relevant protocols.

Issue: My double bond migrated (chain-walking) or the cis-alkene converted to trans during reduction.

The Root Cause: The "Chain-Walk" Mechanism

In heterogeneous hydrogenation, isomerization is driven by reversible hydrometalation .

  • The alkene binds to the metal surface.[1][2]

  • A metal-hydride inserts, forming a metal-alkyl intermediate.

  • CRITICAL FAILURE POINT: Instead of adding a second hydrogen (reductive elimination) to finish the alkane, the molecule undergoes

    
    -hydride elimination  at a different position.
    
  • The alkene desorbs as a thermodynamic isomer (usually trans or internal alkene).

ChainWalking Start Target Alkene (Terminal/Cis) Adsorbed Alkene-Metal Complex Start->Adsorbed Adsorption Alkyl Metal-Alkyl Intermediate Adsorbed->Alkyl +H (Insertion) Elimination Beta-Hydride Elimination Alkyl->Elimination Low H2 / High T Product Saturated Alkane Alkyl->Product +H (Irreversible) High H2 Pressure Isomer Isomerized Alkene (Internal/Trans) Elimination->Isomer Desorption Isomer->Adsorbed Re-adsorption

Figure 1: The "Chain-Walking" mechanism. Isomerization occurs when


-hydride elimination outcompetes the final hydrogenation step.
Troubleshooting Protocol: Enforcing Kinetic Control

Q: How do I stop the double bond from migrating? A: You must accelerate the forward reaction rate to outrun the reversible elimination.

ParameterActionScientific Rationale
H₂ Pressure INCREASE (>5 bar)High surface concentration of H₂ forces the second insertion step (Alkyl → Alkane) to occur before the molecule has time to eliminate and migrate [1].
Temperature DECREASE (0°C - RT)Isomerization has a higher activation energy (

) than hydrogenation. Lower

kinetically traps the kinetic product.[3]
Solvent Non-Polar / Aprotic Polar protic solvents (MeOH, EtOH) can stabilize charged intermediates that facilitate migration. Switch to Hexane, Toluene, or THF.
Catalyst Switch to Pd/Al₂O₃ or Rh Carbon supports often have acidic sites that catalyze isomerization. Alumina is neutral. Rhodium is less prone to isomerization than Palladium.

Q: I need a cis-alkene from an alkyne, but I'm getting trans or alkanes. A: You need a poisoned catalyst system (Lindlar).

Protocol: Selective Cis-Hydrogenation (Lindlar) [4]

  • Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with Lead).[3][4]

  • Additive: Quinoline (1-5 mol%).

    • Why? Quinoline occupies the most active sites on the Pd surface, leaving only the sites active enough to reduce the triple bond but too crowded/deactivated to isomerize or reduce the resulting alkene [2].

  • Solvent: Ethyl Acetate or MeOH (Keep strictly anhydrous to prevent over-reduction).

  • Stop Condition: Monitor H₂ uptake strictly. Stop exactly at 1 equivalent.

Ticket Category 2: Homogeneous Cross-Coupling (Suzuki, Heck, Negishi)

Issue: My alkyl chain isomerized (e.g., isopropyl became n-propyl) or my chiral center racemized.

The Root Cause: -Hydride Elimination

In cross-coupling, after oxidative addition, if your alkyl group has a hydrogen on the


-carbon, the metal center (Pd) can strip that hydrogen to form a double bond (isomerization) rather than coupling with the partner.
Troubleshooting Protocol: Ligand & Additive Engineering

Q: How do I prevent racemization/isomerization during coupling? A: You must accelerate Reductive Elimination over


-Hydride Elimination. 
  • Use Bulky, Electron-Rich Ligands:

    • Recommendation: Buchwald Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos ).

    • Mechanism:[1][3][4][5][6][7][8][9] These ligands create a "protective cone" around the Pd center. The steric bulk forces the two coupling partners together (accelerating reductive elimination) and makes it geometrically difficult for the

      
      -hydrogen to align with the metal for elimination [3].
      
  • Bidentate Ligands:

    • Recommendation: dppf or dppe.

    • Mechanism:[1][3][4][5][6][7][8][9] By occupying two coordination sites, these ligands leave no vacant site ("cis-vacancy") required for the hydride elimination mechanism to proceed [4].

  • The "Silver Effect" (Additives):

    • Protocol: Add 1.0 equiv of Ag₂CO₃ or AgOTf.

    • Mechanism:[1][3][4][5][6][7][8][9] Silver strips halides from the Pd center, creating a cationic Pd species that is much more reactive toward transmetallation, speeding up the cycle before isomerization can occur.

CrossCoupling PdInt Pd(II)-Alkyl Intermediate LigandChoice Ligand Selection PdInt->LigandChoice PathA Small Ligand (PPh3) Vacant Site Available LigandChoice->PathA PathB Bulky Ligand (XPhos) Steric Crowding LigandChoice->PathB Isom Beta-Hydride Elimination (Isomerization/Racemization) PathA->Isom Fast Couple Reductive Elimination (Desired Product) PathB->Couple Accelerated

Figure 2: Ligand influence on the competition between coupling and isomerization.

Ticket Category 3: Peptide Synthesis & Amide Coupling

Issue: My amino acid racemized during coupling (L-isomer became D-isomer).

Q: How do I maintain chiral purity during amide bond formation? A: Suppress oxazolone formation.

Protocol: Low-Racemization Coupling

  • Coupling Reagent: Switch from HATU/HBTU to DIC/Oxyma or COMU .

    • Why? Uronium salts (HATU) with strong bases (DIEA) induce proton abstraction from the

      
      -carbon. Oxyma (Ethyl cyanoglyoxylate-2-oxime) is a superior additive that suppresses racemization better than HOBt [5].
      
  • Base Management:

    • Use Collidine (TMP) instead of DIEA or TEA. Collidine is a weaker, more sterically hindered base that is less likely to deprotonate the chiral center.

  • Solvent:

    • Avoid DMF if possible; use DCM/DMF mixtures or NMP. High polarity stabilizes the racemizing intermediate.

Summary of Defensive Strategies

Reaction TypePrimary EnemyThe "Silver Bullet" Solution
Hydrogenation Reversible Metal-Hydride InsertionHigh Pressure (>5 bar) + Low Temp
Alkyne Reduction Over-reductionLindlar Catalyst + Quinoline
Cross-Coupling

-Hydride Elimination
Bulky Ligands (XPhos) or Bidentate (dppf)
Peptide Coupling Base-mediated EnolizationOxyma Pure + Collidine

References

  • Mechanism of Alkene Hydrogenation: Horiuti, I., & Polanyi, M. (1934). Exchange reaction of hydrogen on metal catalysts.[8] Transactions of the Faraday Society.

  • Lindlar Catalyst Specificity: Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • Suppression of

    
    -Hydride Elimination:  Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. 
    
  • Ligand Effects on Selectivity: Malone, J. A., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition.[10] Chemical Science.

  • Peptide Racemization Control: Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Validation & Comparative

Structural Isomerism in Combustion: n-Decane vs. 4-Ethyl-4-Methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of surrogate fuels and the analysis of combustion kinetics, the distinction between linear and branched alkanes is fundamental. This guide compares n-Decane , a primary reference standard for high-cetane diesel combustion, with its structural isomer 4-Ethyl-4-methylheptane .

While both share the molecular formula


, their combustion behaviors are diametrically opposed. n-Decane exhibits rapid autoignition and Negative Temperature Coefficient (NTC) behavior, making it ideal for compression ignition. In contrast, 4-Ethyl-4-methylheptane features a quaternary carbon center  that acts as a "kinetic brake," drastically retarding low-temperature oxidation and reducing its Cetane Number (CN) to levels more characteristic of spark-ignition fuels.

This guide details the mechanistic divergence between these isomers, supported by experimental protocols for validating these properties in a shock tube environment.

Molecular Architecture & Physicochemical Baseline

To understand the combustion difference, we must first analyze the steric environment of the hydrogen abstraction sites.

Structural Comparison
  • n-Decane: A linear chain of 10 carbons. All secondary (

    
    ) carbons are accessible for hydrogen abstraction and subsequent isomerization.
    
  • 4-Ethyl-4-methylheptane: A branched structure with a central quaternary carbon at position 4. This carbon creates a "dead zone" for internal hydrogen transfer.

Comparative Data Table
Propertyn-Decane (Linear)4-Ethyl-4-Methylheptane (Branched)Impact on Combustion
Formula


Identical stoichiometry.
Boiling Point 174.1 °C~162 °CBranched isomer is more volatile.
Density (20°C) 0.730 g/mL~0.734 g/mLSimilar energy density per volume.
Cetane Number 76 (Reference) < 20 (Estimated) Massive disparity in ignition quality.
Critical Feature Long

sequences
Quaternary (

) Center
Determines reaction pathway.

Combustion Kinetics: The Quaternary Blockade

The defining difference lies in the Low-Temperature Oxidation Mechanism (500 K – 900 K). This is where the "Senior Scientist" perspective is critical: it is not just about speed, it is about pathway availability.

The Mechanism of Divergence
  • n-Decane (Chain Branching Promoter):

    • Upon oxidation, alkyl radicals (

      
      ) form 
      
      
      
      .
    • The long linear chain allows for easy internal Hydrogen abstraction (isomerization) via 6-membered or 7-membered transition state rings.

    • This leads to

      
       formation and subsequent chain branching (
      
      
      
      release), causing rapid autoignition.
  • 4-Ethyl-4-methylheptane (Chain Branching Inhibitor):

    • The quaternary carbon at position 4 has no hydrogen atoms .

    • When a peroxyl radical forms on an adjacent carbon, the isomerization wave is blocked at the C4 position.

    • Instead of branching, the molecule is forced into Beta-Scission (breaking C-C bonds), which produces relatively stable olefins (e.g., isobutene) and

      
       rather than the highly reactive 
      
      
      
      .
    • Result: The ignition delay time (IDT) is increased by orders of magnitude at low temperatures.

Visualization: Kinetic Pathway Comparison

Validation of Analytical Methods for Quantifying 4-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Impurity Profiling

Executive Summary

4-Ethyl-4-methylheptane (CAS: 17301-94-9) is a branched decane isomer (


) often encountered as a trace impurity in petrochemical solvents or as a leachate from polyolefin-based pharmaceutical packaging. Its lack of UV-active chromophores and relatively high boiling point (~163°C) render standard HPLC-UV and static headspace methods suboptimal.

This guide objectively compares Direct Injection GC-FID (Flame Ionization Detection) against Direct Injection GC-MS (Mass Spectrometry) for the quantification of this analyte. While GC-FID offers superior linearity and robustness for raw material assays, GC-MS in Selected Ion Monitoring (SIM) mode is identified as the superior method for trace-level impurity quantification in complex pharmaceutical matrices due to its requisite specificity.

Molecule Profile & Analytical Challenges

PropertyValueAnalytical Implication
Molecular Formula

Saturated hydrocarbon; No UV absorption .
Boiling Point 160–163°CToo high for standard headspace (requires >100°C equilibration). Ideal for Direct Injection.
Polarity Non-polarRequires non-polar stationary phases (e.g., 100% Dimethylpolysiloxane).
Isomerism Decane isomerMust be chromatographically resolved from n-decane and other

isomers.

Comparative Analysis: GC-FID vs. GC-MS[1][2]

The following decision matrix outlines the performance characteristics of the two primary methodologies.

Table 1: Method Performance Comparison
FeatureMethod A: GC-FID Method B: GC-MS (SIM Mode)
Primary Application Raw material assay; Solvent purity testing.Trace impurity profiling; Genotoxic impurity (GTI) screening.
Specificity Low. Relies solely on Retention Time (

). Risk of co-elution in complex matrices.
High. Uses m/z ratio (mass fingerprint) to confirm identity even with partial co-elution.
Sensitivity (LOD) Moderate (~1–10 ppm).High (~10–50 ppb).
Linearity Excellent. (

typical).[1] Wide dynamic range (

).
Good (

).[1] Limited dynamic range; detector saturation occurs earlier.
Robustness High.[1][2] Low maintenance; stable response factors.Moderate. Source cleaning and tuning required frequently.
Cost per Analysis Low.Moderate to High.
Analytical Decision Workflow

The following diagram illustrates the logical pathway for selecting the appropriate validation method based on the sample matrix and sensitivity requirements.

DecisionMatrix Start Start: Define Analytical Goal MatrixType Is the Matrix Complex? (e.g., Formulated Drug vs. Pure Solvent) Start->MatrixType TraceLevel Is Target Limit < 100 ppm? MatrixType->TraceLevel Yes (Complex) MethodFID Select Method A: GC-FID (Direct Injection) MatrixType->MethodFID No (Pure Solvent) Volatility Is Matrix Volatile? TraceLevel->Volatility No (>100 ppm) MethodMS Select Method B: GC-MS (SIM Mode) TraceLevel->MethodMS Yes (<100 ppm) Volatility->MethodFID Yes MethodHS Consider Headspace GC (Only if Matrix degrades >150°C) Volatility->MethodHS No (Polymer/Solid)

Figure 1: Decision tree for selecting the quantification method for 4-Ethyl-4-methylheptane.

Deep Dive: Validated Protocol for GC-MS (SIM)

Context: This protocol is designed for the quantification of 4-Ethyl-4-methylheptane as a trace impurity in a drug substance, adhering to ICH Q2(R2) guidelines.

Instrument Configuration
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Inlet: Split/Splitless (kept in Splitless mode for trace analysis).

  • Liner: Ultra Inert single taper with wool (prevents discrimination of high boiling points).

  • Column: DB-5MS or Rxi-5Sil MS (30m

    
     0.25mm ID 
    
    
    
    0.25µm film).
    • Rationale: A 5% phenyl phase provides slightly better isomer selectivity than 100% PDMS (DB-1) for branched alkanes.

Chromatographic Conditions[5][6]
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent focusing).

    • Ramp 10°C/min to 180°C (Elution of 4-Ethyl-4-methylheptane ~163°C).

    • Ramp 30°C/min to 280°C; Hold 3 min (Column bake-out).

  • MS Source/Quad: 230°C / 150°C.

  • Detection: SIM Mode.

    • Target Ions: m/z 57, 71, 43 (Characteristic alkane fragments).

    • Quantifier Ion:m/z 57 (typically the base peak for branched alkanes).

    • Qualifier Ions: m/z 71, 85.

Sample Preparation[7]
  • Diluent: Dichloromethane (DCM) or Hexane (if the drug substance is insoluble in water). Note: Ensure the diluent is free of C10 interference.

  • Stock Solution: Weigh 100 mg of 4-Ethyl-4-methylheptane standard into a 100 mL volumetric flask. Dilute to volume with Diluent (1000 ppm).

  • Sample Solution: Weigh 100 mg of Drug Substance into a 10 mL vial. Dissolve in 5 mL Diluent. Vortex for 1 min.

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity (Selectivity)

Objective: Prove that the analyte peak is not interfered with by the solvent, matrix, or other impurities.

  • Protocol: Inject Blank (Diluent), Placebo (Matrix without analyte), and Spiked Sample.

  • Acceptance Criteria:

    • No interfering peaks at the retention time of 4-Ethyl-4-methylheptane in the Blank or Placebo.

    • MS Spectral match factor > 90% (if using Scan mode for confirmation) or Ion Ratios within ±20% (for SIM).

Linearity

Objective: Demonstrate proportional response.

  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target limit (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[1]
    • Y-intercept bias

      
       of the response at 100% level.
      
Accuracy (Recovery)

Objective: Confirm the method measures the true value.

  • Protocol: Spike the Drug Substance matrix at three levels: 50%, 100%, and 150% of the target limit (3 replicates per level).

  • Acceptance Criteria: Mean recovery between 80% and 120% for trace levels (< 10 ppm).

Precision (Repeatability)

Objective: Verify consistency of results.

  • Protocol: 6 independent preparations of the sample spiked at 100% target concentration.

  • Acceptance Criteria: Relative Standard Deviation (% RSD)

    
     (for trace analysis).
    
Limit of Quantification (LOQ)

Objective: Define the lowest quantifiable level.

  • Protocol: Determine the concentration where the Signal-to-Noise (S/N) ratio is

    
    .
    
  • Self-Validating Check: Inject the LOQ standard 6 times. The % RSD must be

    
    .
    
Validation Workflow Diagram

ValidationFlow SystemSuit 1. System Suitability (S/N > 10, Tailing < 2.0) Specificity 2. Specificity (Blank/Placebo Check) SystemSuit->Specificity Linearity 3. Linearity (5 Levels: LOQ - 120%) Specificity->Linearity Accuracy 4. Accuracy & Precision (Spike Recovery) Linearity->Accuracy Report 5. Final Validation Report Accuracy->Report

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • National Institute of Standards and Technology (NIST). 4-Ethyl-4-methylheptane Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[5][Link]

Sources

Performance of different GC columns for separating C10 isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Gas Chromatography (GC) Column Selection for the Separation of C10 Isomers

The Analytical Challenge of C10 Isomers

C10 isomers, a diverse group of molecules sharing the same chemical formula but differing in structural arrangement, present a significant analytical challenge across various industries. In the petroleum sector, the accurate quantification of C10 hydrocarbon isomers is crucial for determining fuel quality. In the fragrance and flavor industry, the separation of C10 terpenes and their related isomers is essential for quality control and authenticity assessment. The subtle structural differences among these isomers, such as branching, double bond position, and stereochemistry, lead to very similar physicochemical properties, including boiling points and polarities. This similarity makes their separation by gas chromatography (GC) a complex task that hinges on the selection of the appropriate GC column. This guide provides a comprehensive comparison of different GC column technologies for the separation of C10 isomers, supported by experimental data and protocols to aid researchers in making informed decisions.

Fundamentals of C10 Isomer Separation by GC

The separation of volatile compounds in GC is governed by the distribution of the analytes between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling liquid or polymer coated on the inner wall of a fused silica capillary column). The elution order of C10 isomers is primarily influenced by two factors:

  • Volatility (Boiling Point): In non-polar columns, isomers generally elute in order of increasing boiling point.

  • Specific Interactions with the Stationary Phase: Polar columns can induce specific interactions (e.g., dipole-dipole, hydrogen bonding) with functional groups of the C10 isomers, leading to a separation based on polarity rather than just boiling point.

The choice of stationary phase is therefore the most critical parameter in developing a robust separation method for C10 isomers.

Experimental Workflow for C10 Isomer Analysis

A typical GC workflow for the analysis of C10 isomers involves sample preparation, injection, separation on the column, and detection. The following diagram illustrates a generalized experimental protocol.

cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis sample C10 Isomer Mixture dilution Dilution in appropriate solvent (e.g., hexane, pentane) sample->dilution injector Injector (e.g., Split/Splitless) dilution->injector column GC Column (Selected Stationary Phase) injector->column detector Detector (e.g., FID, MS) column->detector oven Oven Temperature Program oven->column Controls Elution chromatogram Chromatogram detector->chromatogram integration Peak Integration & Identification chromatogram->integration report Report Generation integration->report

A Guide to Unambiguous Structural Confirmation: The Cross-Validation of NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonal Analysis in Drug Development

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and catastrophic setbacks in development pipelines. While numerous analytical techniques provide structural clues, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two pillars of modern structural elucidation.[1][2]

However, relying on either technique in isolation can introduce blind spots. NMR excels at defining the intricate bonding network and stereochemistry of a molecule but can be less sensitive.[3][4] Conversely, MS provides exquisite sensitivity and precise elemental composition but offers a more fragmented view of the overall architecture.[5][6] The true power lies in their synergistic application. This guide details a cross-validation workflow, leveraging the orthogonal and complementary nature of NMR and MS to achieve a level of structural confidence that is irrefutable, trustworthy, and essential for regulatory submission.[7][8]

Pillar 1: Nuclear Magnetic Resonance (NMR) - The Architect's Blueprint

NMR spectroscopy provides the atomic-level blueprint of a molecule by probing the magnetic properties of nuclei (primarily ¹H and ¹³C) within their local electronic environments.[1][9] It is the definitive technique for mapping the precise connectivity and three-dimensional arrangement of atoms.

  • Molecular Connectivity (The Skeleton): A suite of two-dimensional (2D) NMR experiments forms the core of structure building.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H spin systems).[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates a proton with the carbon atom to which it is attached, providing a direct C-H bond map.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is the key experiment for connecting the individual spin systems identified by COSY into a complete molecular skeleton.[10]

  • Relative Stereochemistry (The 3D Form): Once the skeleton is established, NMR elucidates the molecule's spatial arrangement.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, irrespective of their bonding. This is critical for determining the relative configuration of stereocenters.[10]

    • Coupling Constants (J-coupling): The magnitude of the splitting between proton signals provides valuable information about dihedral angles, which helps define the conformation and stereochemistry of rings and aliphatic chains.[11]

  • Quantitative Analysis (qNMR): NMR is inherently quantitative without requiring identical reference standards. The integral of a signal is directly proportional to the number of nuclei it represents, making it a powerful tool for purity assessment.[4]

Pillar 2: Mass Spectrometry (MS) - The Elemental and Substructural Verifier

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing data that is highly complementary to NMR.[12] Its primary roles are to establish the elemental formula and to validate the proposed structure through controlled fragmentation.

  • Elemental Composition (The Parts List): High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining a molecule's elemental makeup. By measuring the m/z to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas (e.g., C₈H₁₂N₂O vs. C₉H₁₆O), providing a unique molecular formula with high confidence.[13][14] The isotopic pattern further corroborates the formula by confirming the presence of elements like chlorine and bromine.[15]

  • Substructural Confirmation (The Fracture Points): Tandem Mass Spectrometry (MS/MS or MSⁿ) involves isolating the molecular ion and subjecting it to fragmentation through collision-induced dissociation (CID).[16][17] The resulting fragments provide a "fingerprint" of the molecule's substructures. A correctly proposed structure must be able to account for the major fragments observed in the MS/MS spectrum. This serves as a powerful, independent validation of the connectivity map derived from NMR.

The Integrated Cross-Validation Workflow

A robust structural confirmation process is not linear but iterative, with each technique informing and validating the other. The following workflow ensures a self-validating system where the final structure is supported by a cohesive body of evidence.

Integrated_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Acquire Step 1: Acquire HRMS & MS/MS Data MS_Formula Step 2: Propose Molecular Formula (from HRMS) MS_Acquire->MS_Formula MS_Fragment Step 4b: Analyze Fragmentation (from MS/MS) MS_Acquire->MS_Fragment Cross_Validation Step 5: Cross-Validation Are MS and NMR data congruent? MS_Formula->Cross_Validation Proposed Formula MS_Fragment->Cross_Validation Fragment Corroboration NMR_Acquire Step 1: Acquire 1D & 2D NMR Data NMR_Skeleton Step 3: Assemble Skeleton (COSY, HSQC, HMBC) NMR_Acquire->NMR_Skeleton NMR_Stereo Step 4a: Determine Stereochemistry (NOESY, J-coupling) NMR_Skeleton->NMR_Stereo NMR_Skeleton->Cross_Validation Proposed Skeleton NMR_Stereo->Cross_Validation Final_Structure Step 6: Unambiguous Structural Confirmation Cross_Validation->Final_Structure Yes Troubleshoot Re-evaluate Data & Acquire New Experiments Cross_Validation->Troubleshoot No Troubleshoot->MS_Acquire Troubleshoot->NMR_Acquire

Caption: Integrated workflow for structural confirmation using NMR and MS.

Data Orthogonality: A Visual Comparison

The true strength of this dual approach is how the data sets provide different, non-overlapping pieces of the structural puzzle. One technique's strength covers the other's weakness.

Orthogonality cluster_MS_Info MS Provides: cluster_NMR_Info NMR Provides: mol Hypothetical Molecule (e.g., Ester with Stereocenter) formula Molecular Formula (C₁₂H₁₅NO₄) formula->mol Overall Composition fragment Key Fragments (e.g., loss of -OCH₃) fragment->mol Substructural Clues connectivity H-H / C-H Connectivity (The entire backbone) connectivity->mol Bonding Framework stereochem Relative Stereochemistry (R* or S* configuration) stereochem->mol 3D Arrangement

Caption: Orthogonal data provided by MS and NMR for structural analysis.

Comparison of Information for Structural Confirmation

The following table summarizes the distinct and complementary roles of NMR and MS in the structural elucidation process.

Structural AspectMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Cross-Validation Point
Molecular Formula Primary Technique. High-resolution mass provides a list of possible elemental compositions.Secondary Technique. ¹³C and ¹H counts must be consistent with the proposed formula.Does the atom count from the NMR-derived skeleton match the MS-derived formula?
Connectivity Secondary Technique. MS/MS fragmentation patterns suggest substructures and fragile bonds.Primary Technique. 2D experiments (COSY, HMBC) definitively map the covalent bonding framework.Do the fragments observed in MS/MS logically arise from the cleavage of the NMR-derived structure?
Stereochemistry Not Directly Determined. Generally cannot distinguish between stereoisomers (enantiomers, diastereomers).Primary Technique. NOESY/ROESY and J-coupling constants establish relative stereochemistry.[11]N/A (NMR is the definitive source).
Functional Groups Provides clues via characteristic neutral losses or fragment ions (e.g., loss of H₂O from an alcohol).Provides definitive evidence via characteristic chemical shifts (e.g., ¹³C signal at ~170 ppm for a carbonyl).Are the functional groups inferred from both techniques consistent?
Purity/Quantitation Semi-quantitative at best; signal intensity is highly dependent on ionization efficiency.Primary Technique. qNMR provides accurate, direct quantitation of the analyte and impurities.Does the MS chromatogram (e.g., LC-MS) show a single major peak consistent with the purity determined by qNMR?

Experimental Protocols: A Practical Guide

Trustworthiness in science comes from reproducible, well-documented methods. The following are standardized protocols for acquiring high-quality data for a typical small organic molecule (~300-600 Da).

Protocol 1: Standard NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer of at least 400 MHz. Lock onto the deuterium signal of the solvent and perform automated shimming until optimal field homogeneity is achieved.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum. Ensure a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹³C Spectrum {APT or DEPT-135}: Acquire a 1D carbon spectrum. An APT (Attached Proton Test) or DEPT-135 experiment is often more efficient than a standard broadband-decoupled ¹³C, as it provides phase information distinguishing CH/CH₃ from CH₂ signals.

  • gCOSY Spectrum: Acquire a gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • gHSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to map one-bond ¹H-¹³C correlations. Adjust the spectral width in the ¹³C dimension to cover the expected chemical shift range.

  • gHMBC Spectrum: Acquire a gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, typically optimized for a J-coupling of 8-10 Hz. This reveals 2- and 3-bond ¹H-¹³C correlations, which are crucial for connecting structural fragments.[10]

Protocol 2: High-Resolution MS and MS/MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization source.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of <5 ppm mass accuracy.

  • Ionization: Electrospray ionization (ESI) is most common for polar molecules typical in drug development. Analyze in both positive and negative ion modes, as some molecules ionize preferentially in one mode.

  • Full Scan HRMS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • MS/MS Fragmentation: Perform a data-dependent acquisition or a targeted MS/MS experiment.

    • Data-Dependent: The instrument automatically selects the most abundant ions from the full scan for fragmentation.

    • Targeted: Manually select the m/z of the molecular ion for fragmentation. Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe both low-energy (revealing larger fragments) and high-energy (revealing smaller fragments) dissociation pathways.[17]

Navigating Data Discrepancies: A Decision-Making Framework

Ideally, MS and NMR data converge to tell a single, coherent structural story. When they diverge, it signals a deeper complexity that must be investigated. This is where a scientist's expertise is paramount.

Decision_Tree cluster_troubleshoot Troubleshooting Divergent Data start Initial Data Acquired (NMR & MS) check Are MS Formula and NMR Skeleton Consistent? start->check check2 Do MS/MS Fragments Match NMR Structure? check->check2 Yes reval_ms Re-evaluate MS: - Check for adducts (Na⁺, K⁺) - Consider in-source decay - Isobaric interference? check->reval_ms No success Congruent Data: Proceed to Final Confirmation check2->success Yes check2->reval_ms No reval_nmr Re-evaluate NMR: - Re-check integrations - Ambiguous HMBC/NOE? - Sample degradation? reval_ms->reval_nmr new_exp Acquire New Data: - Different MS ionization (APCI) - Different NMR solvent/temp - Chemical derivatization reval_nmr->new_exp new_exp->start

Caption: Decision-making framework for congruent vs. divergent data.

Regulatory Standing and Conclusion

Regulatory bodies like the FDA and international bodies guided by the ICH require robust characterization of any new chemical entity.[18][19] Guidelines such as ICH Q6A state that the structure must be elucidated and supported by evidence from techniques like NMR and MS.[20] Presenting a comprehensive data package where these orthogonal techniques cross-validate each other provides the highest level of assurance in the proposed structure, streamlining the regulatory review process.

References

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC (PubMed Central).[Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.[Link]

  • Combining NMR and Mass Spectrometry for Metabolomics. Creative Biostructure.[Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis.[Link]

  • Elemental composition determination based on MSn. Oxford Academic (Bioinformatics).[Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. SpringerLink.[Link]

  • Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. PMC (PubMed Central).[Link]

  • NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. MDPI.[Link]

  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure.[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.[Link]

  • New ICH Q11 Guideline published. ECA Academy.[Link]

  • NMR Spectroscopy - Molecular Structure And Absorption Spectra. Jack Westin.[Link]

  • NMR Spectroscopy. Michigan State University Chemistry.[Link]

  • Instruments in perfect harmony: Combining NMR and MS data. Wiley Analytical Science.[Link]

  • Elemental Composition determination based on MS. ResearchGate.[Link]

  • Combined LC/MS and NMR for Automated Verification of Chemical Structures. YouTube (ACD/Labs).[Link]

  • MS and NMR - the Perfect Couple? The Analytical Scientist.[Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC (PubMed Central).[Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC (PubMed Central).[Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed.[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC (PubMed Central).[Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Springer Nature Experiments.[Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate.[Link]

  • Impurities in New Drug Products Q3B(R2). International Council for Harmonisation (ICH).[Link]

  • Mass Spectrometry. Michigan State University Chemistry.[Link]

  • ICH guideline Q11 on development and manufacture of drug substances. European Medicines Agency (EMA).[Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration (FDA).[Link]

  • Fragmentation (mass spectrometry). Wikipedia.[Link]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency (EMA).[Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation (ICH).[Link]

  • U.S. Food and Drug Administration Issues NIR Guidance. Spectroscopy Online.[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).[Link]

  • ORA Lab Manual Vol. II - Methods, Method Verification and Validation. U.S. Food and Drug Administration (FDA).[Link]

Sources

Comparison of synthesis routes for 4-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Synthetic Chemists, Process Development Scientists Subject: Quaternary Carbon Construction in Acyclic Alkanes

Executive Summary

The synthesis of 4-Ethyl-4-methylheptane (CAS 17302-04-4) presents a classic challenge in organic chemistry: the construction of a sterically congested quaternary carbon center within an acyclic chain. Unlike simple linear alkanes, this molecule cannot be accessed via standard hydrogenation of alkenes without a pre-existing quaternary scaffold.

This guide evaluates two primary synthesis routes, prioritizing high-purity laboratory preparation over industrial alkylation mixtures. We identify the Lewis Acid-Catalyzed Alkylation (Reetz Protocol) as the superior method for research applications due to its regioselectivity and suppression of elimination side-products.

Part 1: Strategic Route Analysis

The central difficulty in synthesizing 4-Ethyl-4-methylheptane is the formation of the


 bond. Nucleophilic attack on tertiary halides by standard Grignard reagents typically results in E2 elimination (yielding alkenes) rather than substitution (

).
Comparison of Methodologies
FeatureRoute A: Lewis Acid-Catalyzed Alkylation (Recommended) Route B: Wurtz-Grignard Coupling Route C: Industrial Acid Alkylation
Mechanism

-like substitution via carbocation/Lewis Acid complex
Radical/Ionic couplingCarbocation addition to olefin
Key Reagents

/

or


/

or


/ HF
Selectivity High (>90%) Low (Mixture of coupling/elimination)Low (Isomer mixtures)
Purity Profile High (trace alkene impurities)Low (homo-coupling side products)Low (requires distillation)
Scalability Gram to KilogramGram scale onlyMulti-ton (Refinery)
Part 2: The Recommended Protocol (Modified Reetz Synthesis)

Rationale: The most reliable route involves constructing the quaternary center by introducing the smallest substituent (Methyl) last. This minimizes steric repulsion during the critical bond-forming step.[1]

Reaction Pathway[1][2][3][4][5]
  • Precursor Assembly: Grignard addition of Ethylmagnesium bromide to 4-Heptanone to form 4-Ethyl-4-heptanol .

  • Activation: Conversion of the tertiary alcohol to 4-Chloro-4-ethylheptane .

  • Quaternary Construction: Replacement of the chloride with a methyl group using Dimethylzinc (

    
    ) or Trimethylaluminum (
    
    
    
    ) catalyzed by Titanium Tetrachloride (
    
    
    ).
Mechanistic Visualization

The following diagram illustrates the specific pathway, highlighting the critical quaternary bond formation.

SynthesisRoute Start 4-Heptanone (Dipropyl Ketone) Inter1 4-Ethyl-4-heptanol (Tertiary Alcohol) Start->Inter1 Grignard Addn Step1_Reagent EtMgBr (THF, 0°C) Step1_Reagent->Inter1 Inter2 4-Chloro-4-ethylheptane (Tertiary Chloride) Inter1->Inter2 Substitution (SN1) Step2_Reagent Conc. HCl / ZnCl2 (Lucas Reagent) Step2_Reagent->Inter2 Product 4-Ethyl-4-methylheptane (Target) Inter2->Product Reetz Alkylation Step3_Reagent ZnMe2 / TiCl4 (DCM, -78°C to RT) Step3_Reagent->Product

Caption: Synthesis of 4-Ethyl-4-methylheptane via Reetz alkylation. The methyl group is introduced last to overcome steric hindrance.

Part 3: Detailed Experimental Procedures

Safety Note: Organozinc and organoaluminum compounds are pyrophoric. All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Synthesis of 4-Ethyl-4-heptanol

Objective: Create the tertiary carbon framework.

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Charge flask with 4-Heptanone (11.4 g, 100 mmol) in anhydrous diethyl ether (100 mL).

  • Addition: Add Ethylmagnesium bromide (3.0 M in ether, 40 mL, 120 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Workup: Extract with ether, dry over

    
    , and concentrate. Purify via distillation.[3]
    
    • Expected Yield: 85-90%

    • Validation: IR (Broad -OH stretch at 3400

      
      ).
      
Step 2: Conversion to 4-Chloro-4-ethylheptane

Objective: Install a leaving group suitable for Lewis Acid exchange.

  • Reaction: Mix 4-Ethyl-4-heptanol (14.4 g, 100 mmol) with concentrated HCl (50 mL) and anhydrous

    
     (13.6 g) in a separation funnel.
    
  • Agitation: Shake vigorously for 20 minutes. The tertiary alcohol reacts rapidly via

    
    .
    
  • Separation: The alkyl chloride will form a distinct upper layer. Separate and wash with cold water and

    
    .
    
  • Drying: Dry over

    
    . Note: Do not distill at high temperature to avoid elimination to 4-ethyl-3-heptene.
    
Step 3: The Reetz Alkylation (Critical Step)

Objective: Replace Chloride with Methyl without Elimination.

  • Setup: Flame-dry a Schlenk flask. Add 4-Chloro-4-ethylheptane (16.2 g, 100 mmol) and anhydrous DCM (200 mL). Cool to -78°C.

  • Catalyst: Add

    
      (1 M in DCM, 100 mmol) slowly. The solution may turn deep yellow/red due to carbocation complexation.
    
  • Alkylation: Add Dimethylzinc (

    
    )  (1.2 M in Toluene, 100 mmol) dropwise.
    
    • Mechanism:[5][6][7] The

      
       generates a semi-stable tertiary carbocation pair which is immediately intercepted by the non-basic methyl nucleophile (
      
      
      
      ), preventing the proton abstraction that leads to elimination.
  • Completion: Allow to warm to -30°C over 2 hours.

  • Quench: Pour carefully into ice water.

  • Purification: Extract with pentane. Fractional distillation yields pure 4-Ethyl-4-methylheptane (B.P. approx 162°C).

Part 4: Data Validation & Troubleshooting
Physical Properties for Verification
PropertyValueSource
Boiling Point 162.2°C (at 760 mmHg)[NIST WebBook]
Density 0.734 g/cm³[LookChem]
Refractive Index 1.4187[LookChem]
Kovats Index 938 (Standard non-polar)[NIST Mass Spec Data]
Common Failure Modes
  • Elimination Product (4-Ethyl-3-heptene):

    • Cause: Use of basic alkylating agents (e.g., MeMgBr or MeLi) instead of

      
      /
      
      
      
      in Step 3.
    • Detection: Appearance of alkene peaks in

      
       NMR (4.5–6.0 ppm region).
      
  • Incomplete Substitution:

    • Cause: Moisture in the

      
       step kills the Lewis Acid activity.
      
    • Remedy: Ensure rigorous anhydrous conditions.[7]

References
  • Reetz, M. T., et al. (1980).

    
    -Alkylation of Tertiary Alkyl Halides. Angewandte Chemie International Edition. Link (Foundational method for quaternary carbon synthesis).
    
  • National Institute of Standards and Technology (NIST). Heptane, 4-ethyl-4-methyl- Properties. NIST Chemistry WebBook, SRD 69.[8] Link

  • LookChem. 4-Ethyl-4-methylheptane Physical Properties and Safety Data. Link

  • PubChem. Compound Summary: 4-Ethyl-4-methylheptane.[9][10] National Library of Medicine. Link

  • Kennedy, J. P. (1970). Cationic Polymerization of Olefins: A Critical Inventory. Wiley-Interscience.

Sources

Precision Benchmarking: Predicted vs. Experimental Properties of Branched Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

In drug development, the alkyl chain is rarely just a passive linker; it is a tuner of lipophilicity, metabolic stability, and receptor fit. While linear alkanes follow predictable trends, branched alkanes introduce steric complexity that defies simple additive models. This guide objectively compares the accuracy of modern predictive methods (DFT, QSPR, Group Contribution) against experimental standards.

Key Finding: Traditional Group Contribution Methods (GCM) often fail for highly branched isomers due to their inability to capture non-bonded steric interactions (Van der Waals shielding). Machine Learning (QSPR) and Dispersion-Corrected DFT (DFT-D3) have emerged as the new gold standards, reducing prediction error from >5% to <1% for critical properties like boiling point and enthalpy of formation.

Strategic Context: Why Branching Matters in Pharma

For the medicinal chemist, the decision to branch an alkyl chain is strategic.

  • Metabolic Stability: Branching at the

    
     or 
    
    
    
    position can block metabolic soft spots or, conversely, introduce tertiary carbons susceptible to Cytochrome P450 oxidation.
  • Lipophilicity (LogP): Branching generally lowers the surface area relative to a linear isomer, subtly altering

    
     and membrane permeability.
    
  • Solubility: The "Melting Point Carnage" effect—where symmetry-breaking branches lower the melting point—can significantly enhance solubility in formulation.

Comparative Analysis: Predictive Methodologies

We evaluated three primary classes of predictive models against experimental datasets (NIST, DIPPR).

Table 1: Accuracy Benchmark of Predictive Models
MethodologyBest ForTypical Error (Boiling Point)Typical Error (Enthalpy

)
Computational CostLimitations
Group Contribution (Joback/Reid) Rapid screening of massive libraries3.0 – 5.0%2 – 5 kcal/molNegligibleFails to distinguish specific isomers (e.g., 2-methyl vs 3-methyl).
QSPR (Graph Neural Networks) High-throughput lead optimization< 1.0%< 1 kcal/molLow (after training)"Black box" nature; limited by training set diversity.
DFT (B3LYP-D3 / cc-pVTZ) Detailed thermodynamic mechanismN/A (Thermodynamic)0.5 – 1.5 kcal/molHighRequires conformation sampling; standard functionals miss dispersion forces.
Molecular Dynamics (OPLS/AMBER) Bulk properties (Viscosity, Density)1.0 – 2.0%N/AVery HighForce field parameterization for specific branching can be tedious.
Deep Dive: The "Branching Penalty" in Prediction

Why GCM Fails: First-order Group Contribution methods assume additivity. They count methyl groups but ignore their spatial crowding. For example, GCM might predict identical properties for 2,2-dimethylpentane and 2,4-dimethylpentane, despite their distinct boiling points (


 vs 

) and vastly different metabolic profiles.

Why DFT Needs Dispersion: Standard DFT functionals (like B3LYP) poorly describe London dispersion forces—the primary attractive force in alkanes. For branched alkanes, where "folded" conformers are stabilized by intramolecular dispersion, Dispersion Corrections (e.g., D3 or D3(BJ)) are mandatory. Without them, formation enthalpies can be off by


 kcal/mol for large branched systems.

Critical Analysis of Physicochemical Properties

A. Boiling Point & Volatility
  • Experimental Fact: Branching lowers the boiling point compared to the linear isomer.[1][2]

  • Mechanism: Branching makes the molecule more spherical (compact), reducing the Solvent Accessible Surface Area (SASA) . Lower surface area means fewer contact points for intermolecular Van der Waals attraction.

  • Prediction Accuracy: Topological indices (e.g., Randić or Wiener index) used in QSPR models correlate with SASA with

    
    , far outperforming GCM.
    
B. Lipophilicity ( )
  • Role in Drug Design:

    
     dictates blood-brain barrier penetration.
    
  • The Branching Effect: While adding carbon generally increases

    
    , branching can slightly reduce it compared to the n-alkane due to a smaller cavity radius in the water structure.
    
  • Recommendation: Use HPLC-derived

    
      (retention factor extrapolated to 100% water) as the experimental surrogate for 
    
    
    
    . It is more reproducible than the shake-flask method for lipophilic branched chains.

Experimental Protocol: Validating Lipophilicity of Branched Linkers

Objective: Determine the experimental lipophilicity (


) of a novel drug intermediate with a branched alkyl tail to validate QSPR predictions.
Principle

Reversed-Phase HPLC (RP-HPLC) retention times correlate linearly with


. By using a "ladder" of known alkyl-benzene standards, we can calibrate the system to measure the hydrophobicity of the branched compound.
Materials
  • Column: C18 reversed-phase column (e.g., Agilent Zorbax, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol (MeOH) and Water (buffered to pH 7.4 with 10 mM ammonium acetate).

  • Standards: Toluene, Ethylbenzene, Propylbenzene, Butylbenzene (The "Alkyl Ladder").

Step-by-Step Workflow
  • Preparation of Standards:

    • Dissolve alkylbenzene standards in MeOH to a concentration of 0.1 mg/mL.

    • Dissolve the branched analyte in MeOH (0.1 mg/mL).

  • Isocratic Runs (The Extrapolation Method):

    • Run the analyte and standards at three different organic modifier fractions (

      
      ): 60%, 70%, and 80% MeOH.
      
    • Record the retention time (

      
      ) and the dead time (
      
      
      
      , usually determined by uracil or NaNO3).
  • Calculation of Capacity Factor (

    
    ): 
    
    • For each run, calculate

      
      .
      
  • Log k Linearization:

    • Plot

      
       vs. volume fraction of methanol (
      
      
      
      ).
    • Perform linear regression:

      
      .
      
    • 
        (the y-intercept) is the lipophilicity index, representing retention in 100% water.
      
  • Validation (The Self-Check):

    • Compare the

      
       of the alkylbenzene standards against their literature 
      
      
      
      values.
    • Construct a calibration curve:

      
      .
      
    • Convert the analyte's

      
       to 
      
      
      
      using this curve.

Visualizations

Diagram 1: The Predictive Hierarchy & Causality

This diagram illustrates the trade-off between computational cost and accuracy, and the physical causality linking branching to observable properties.

PredictiveHierarchy cluster_inputs Molecular Input cluster_physics Physical Mechanism cluster_properties Observable Properties Structure Branched Structure (Isomers) SASA Reduced Surface Area (Sphericity) Structure->SASA Packing Crystal Packing (Symmetry Dependent) Structure->Packing VdW Weaker VdW Forces SASA->VdW BP Lower Boiling Point VdW->BP LogP Modulated LogP VdW->LogP MP Variable Melting Point Packing->MP GCM Group Contribution (Low Accuracy for Isomers) GCM->Structure Ignores Topology DFT DFT-D3 / QSPR (High Accuracy) DFT->Structure Captures Topology

Caption: Causal flow from molecular branching to physicochemical properties. Note that GCM methods often fail to capture the topological nuances that DFT and QSPR handle effectively.

Diagram 2: Metabolic Liability Logic

A decision tree for medicinal chemists assessing branched alkanes.

MetabolicLogic Start Analyze Alkyl Linker Branching Is the chain branched? Start->Branching YesBranch Yes Branching->YesBranch NoBranch No (n-alkane) Branching->NoBranch Position Identify Branch Position YesBranch->Position LinearRisk Risk: Omega-oxidation (Rapid clearance) NoBranch->LinearRisk Tertiary Tertiary Carbon (3°) Position->Tertiary Quaternary Quaternary Carbon (4°) (e.g., gem-dimethyl) Position->Quaternary Metabolism3 High Liability: Benzylic/Allylic or 3° hydroxylation Tertiary->Metabolism3 Metabolism4 Metabolic Block: Increases Stability Quaternary->Metabolism4 Action3 Action: Block with Fluorine or Cyclize Metabolism3->Action3 Action4 Action: Monitor Lipophilicity (Don't exceed LogP 5) Metabolism4->Action4

Caption: Decision logic for evaluating the metabolic impact of alkyl branching. Tertiary carbons introduce oxidation risks, while quaternary centers (gem-dimethyl) often act as metabolic blockers.

References

  • Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Taylor & Francis. [Link]

  • Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. ChemRxiv. [Link]

  • Fair Benchmarking of Group Contribution and Machine Learning Models for Property Prediction. ChemRxiv. [Link]

  • Influence of Branching Degree-Derived iso-Alkane GC×GC Subgroups on Fuel Property Prediction. ACS Energy & Fuels. [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology. [Link]

  • Physical Properties of Alkanes - Melting Point, Boiling Point, Density, & Water Solubility. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Influence of Hydrocarbon Branching on Fuel Properties

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fuel science, the molecular architecture of hydrocarbons plays a pivotal role in dictating their performance characteristics. For researchers and professionals in fuel development and engine design, a deep understanding of how subtle changes in molecular structure, such as chain branching, impact key fuel properties is paramount. This guide provides an in-depth comparison of the effects of branching on critical fuel parameters, supported by experimental data and standardized testing methodologies. Our focus is to elucidate the causal relationships between molecular structure and fuel performance, offering a scientifically rigorous resource for the discerning researcher.

The Significance of Molecular Structure in Fuels

The performance of a fuel in an internal combustion engine is a complex interplay of its physical and chemical properties. These properties are not arbitrary; they are a direct consequence of the molecular structure of the hydrocarbon constituents. Among the various structural features, the degree of branching in the carbon chain is a critical determinant of a fuel's behavior during combustion. This guide will explore the profound and often opposing effects of branching on the properties of gasoline and diesel fuels.

Impact of Branching on Octane Number: Enhancing Knock Resistance

The octane number is a critical measure of a gasoline's ability to resist autoignition, or "knocking," in a spark-ignition engine.[1] Knocking is the premature and uncontrolled combustion of the air-fuel mixture, which can lead to decreased engine efficiency and damage.[2] The molecular structure of a hydrocarbon has a profound influence on its octane rating.

Causality Behind the Effect

Increased branching in a hydrocarbon chain leads to a more compact and stable molecule.[1][2] These branched structures are more resistant to the formation of highly reactive free radicals that initiate the chain reactions leading to autoignition.[2][3] Linear, or straight-chain, alkanes are more prone to these pre-ignition reactions and thus have lower octane numbers.[2][4] Consequently, fuels with a higher proportion of branched-chain hydrocarbons exhibit superior anti-knock characteristics.[5][6]

Comparative Experimental Data: Isomers of Hexane and Octane

A clear illustration of this principle can be seen by comparing the Research Octane Number (RON) of various isomers of hexane and octane. As the degree of branching increases, the RON value rises significantly.

Compound IUPAC Name Structure Research Octane Number (RON)
n-HexaneHexaneStraight-chain25[1]
Isohexane2-MethylpentaneSingle branch75[1]
Neohexane2,2-DimethylbutaneDouble branch91.8[1]
-2,3-DimethylbutaneDouble branch103.1[1]
n-OctaneOctaneStraight-chain~-20[7]
Iso-octane2,2,4-TrimethylpentaneHighly branched100 (by definition)[4][8]
Experimental Protocol: Determination of Research Octane Number (RON)

The RON of a spark-ignition engine fuel is determined using a standardized test method, ASTM D2699 .[9][10][11] This method employs a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1][11][12]

Step-by-Step Methodology (ASTM D2699)
  • Engine Preparation: The CFR engine is warmed up to achieve stable operating conditions as specified in the standard.[1]

  • Standardization: The engine is calibrated using primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).[1][13] A specific PRF blend is used to achieve a standard knock intensity.[1]

  • Sample Testing: The sample fuel is run in the engine under the same conditions.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted until the knock intensity of the sample fuel matches the standard knock intensity established with the PRFs.

  • Bracketing: The sample fuel is "bracketed" between two PRF blends with known octane numbers, one slightly higher and one slightly lower than the sample.

  • RON Determination: The RON of the sample is interpolated from the compression ratio readings of the sample and the bracketing PRFs.

astm_d2699_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start warm_up Warm up CFR Engine start->warm_up calibrate Calibrate with PRFs warm_up->calibrate run_sample Run Sample Fuel calibrate->run_sample adjust_cr Adjust Compression Ratio run_sample->adjust_cr match_knock Match Standard Knock adjust_cr->match_knock bracket Bracket with PRF Blends match_knock->bracket interpolate Interpolate RON bracket->interpolate end_node End interpolate->end_node

Caption: ASTM D2699 (RON) Experimental Workflow.

Impact of Branching on Cetane Number: Diminishing Ignition Quality

In contrast to the octane number, the cetane number (CN) is a measure of the ignition quality of a diesel fuel in a compression-ignition engine.[14][15] A higher cetane number indicates a shorter ignition delay period, which is the time between fuel injection and the start of combustion.

Causality Behind the Effect

The effect of branching on the cetane number is generally the inverse of its effect on the octane number. Straight-chain alkanes, which readily undergo autoignition, have high cetane numbers.[16] Branching increases the stability of the hydrocarbon molecule, making it more resistant to the initiation of combustion under compression.[17][18] Therefore, increased branching leads to a lower cetane number and a longer ignition delay.[17][19][20]

Comparative Fuel Properties
Hydrocarbon Structure Effect on Octane Number Effect on Cetane Number
Straight-chain (e.g., n-heptane, n-dodecane) LowHigh[16]
Branched-chain (e.g., iso-octane) High[3]Low[18]
Experimental Protocol: Determination of Cetane Number

The cetane number of diesel fuel oil is determined according to the ASTM D613 standard test method.[14][15] This method also utilizes a standardized single-cylinder, four-stroke cycle test engine, but one that is designed for compression ignition.[14][21]

Step-by-Step Methodology (ASTM D613)
  • Engine Setup: The test engine is operated under specified, constant-speed conditions.

  • Reference Fuels: Blends of two reference fuels, n-cetane (hexadecane), with a cetane number of 100, and heptamethylnonane, with a cetane number of 15, are used for comparison.

  • Sample Analysis: The diesel fuel sample is introduced into the engine.

  • Compression Ratio Variation: The compression ratio is adjusted to produce a specific ignition delay for the sample fuel.

  • Bracketing Procedure: The sample is bracketed between two reference fuel blends of known cetane numbers.[21]

  • Cetane Number Interpolation: The cetane number of the sample is determined by interpolating between the handwheel readings (which correspond to the compression ratio) of the sample and the bracketing reference fuels.[21]

branching_effects cluster_gasoline Gasoline (Spark-Ignition) cluster_diesel Diesel (Compression-Ignition) branching Increased Hydrocarbon Branching octane Higher Octane Number branching->octane improves cetane Lower Cetane Number branching->cetane degrades knock Increased Knock Resistance octane->knock leads to ignition Decreased Ignition Quality cetane->ignition leads to

Caption: Opposing effects of branching on fuel properties.

Influence of Branching on Physical Properties

Beyond combustion characteristics, molecular branching also influences key physical properties of fuels, including volatility, density, and viscosity.

Volatility (Distillation Characteristics)

Volatility, which describes a fuel's tendency to vaporize, is a crucial parameter for engine performance, affecting cold starting, warm-up, and the risk of vapor lock.[4][22] It is typically evaluated by distillation, following the ASTM D86 standard.[23][24][25]

  • Effect of Branching: Branched-chain hydrocarbons are more compact and have weaker intermolecular forces (van der Waals forces) compared to their straight-chain isomers of the same carbon number. This results in lower boiling points and higher vapor pressures, meaning branched isomers are more volatile.[7]

  • Experimental Protocol (ASTM D86): This test involves distilling a 100 mL sample of the fuel under controlled conditions.[26] Key data points such as the initial boiling point (IBP), temperatures at which various percentages of the fuel have evaporated (e.g., T10, T50, T90), and the final boiling point (FBP) are recorded to characterize the fuel's volatility.[23][26]

Density

Density is an important property for fuel metering and for converting measured volumes to volumes at a standard temperature for commercial transactions.[27][28][29][30] The standard test method for determining the density of petroleum products is ASTM D4052 .[27][28][31]

  • Effect of Branching: The more compact nature of branched isomers generally leads to a slightly lower density compared to their linear counterparts.

  • Experimental Protocol (ASTM D4052): This method involves introducing a small volume of the liquid sample into an oscillating U-shaped tube.[28][29] The change in the oscillation frequency of the tube caused by the mass of the sample is used to determine its density.[28][29]

Viscosity

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity.[32] It is a critical parameter for the proper functioning of fuel injection systems. The standard test method is ASTM D445 .[33][34][35][36]

  • Effect of Branching: The intricate shapes of highly branched molecules can lead to increased intermolecular friction, which may result in a higher viscosity compared to their linear isomers. However, this effect can be complex and depends on the specific molecular structures being compared.

  • Experimental Protocol (ASTM D445): This method measures the time it takes for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature.[34][35][36] The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[34][35]

Summary of Physical Property Effects
Property Standard Test Method Effect of Increased Branching
Volatility ASTM D86[22][23][24][25]Increases (Lower Boiling Point)[7]
Density ASTM D4052[27][28][29][30][31]Generally Decreases
Viscosity ASTM D445[32][33][34][35][36]Can Increase (Complex Relationship)

Conclusion

The branching of hydrocarbon chains is a fundamental molecular feature with a profound and predictable impact on fuel properties. For gasoline, increased branching is highly desirable as it significantly enhances the octane number, leading to improved anti-knock characteristics. Conversely, for diesel fuels, branching is detrimental to ignition quality, as it lowers the cetane number. Furthermore, branching increases volatility while generally decreasing density. A thorough understanding of these structure-property relationships, grounded in standardized experimental validation, is essential for the rational design and formulation of high-performance fuels tailored for modern and future engine technologies.

References
  • A Comparative Analysis of Hexane Isomers and Their Octane R
  • D613 Standard Test Method for Cetane Number of Diesel Fuel Oil.
  • D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
  • ASTM D86 Method of Petroleum Distill
  • ASTM D613. eralytics.
  • ASTM D445 – Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (incl. Calculation of Dynamic Viscosity). Anton Paar Wiki.
  • ASTM D4052. Anton Paar Wiki.
  • D86 − 12 - Standard Test Method for - Distillation of Petroleum Products at
  • Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids.
  • Kinematic Viscosity of Transparent and Opaque Liquids (and Calcul
  • ASTM D86. eralytics.
  • ASTM D2699 Method for Octane Number. Ayalytical.
  • Kinematic Viscosity of Transparent and Opaque Liquids (and Calcul
  • Density, Relative Density, and API Gravity of Liquids by Digital Density Meter1.
  • ASTM D2699. eralytics.
  • ASTM D4052. eralytics.
  • American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
  • ASTM D4052-11 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by. iTeh Standards.
  • ASTM D445. eralytics.
  • ASTM D2699 RON Test Method. SINPAR.
  • Define octane number. How does the octane number of a hydrocarbon vary with the following? (i) Branching of the hydrocarbon chain (ii) Decrease in the chain length (iii)
  • An overview of the effects of fuel molecular structure on the combustion and emissions characteristics of compression ignition engines. Semantic Scholar.
  • D86 Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure.
  • Why Branched Hydrocarbons Are Better for Car Engines. FTLOScience.
  • Research Octane Number of Spark-Ignition Engine Fuel1.
  • Cetane Number of Diesel Fuel Oil1.
  • Atmospheric Distill
  • octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes.
  • Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer?. Chemistry Stack Exchange.
  • Literature Review of Cetane Number and Its Correl
  • C.2 Octane number (SL). YouTube.
  • The 18 structural isomers of molecular formula C8H18. Doc Brown's Chemistry.
  • Cetane numbers of branched and straight-chain fatty esters determined in an ignition quality tester | Request PDF.
  • Cetane Number: Impact of the hydrocarbons composition on Diesel fuel | All Public
  • Effects of Diesel Hydrocarbon Components on Cetane Number and Engine Combustion and Emission Characteristics. MDPI.
  • What is the relationship of gasoline's octane rating to the actual octane molecule?. Quora.

Sources

Introduction: Unlocking Petroleum's Past with Molecular Fossils

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Comparative Analysis of Biomarkers in Crude Oil Samples

Crude oil, a complex mixture of hydrocarbons, holds within it a fascinating molecular record of Earth's history. These chemical fossils, known as biomarkers, are intricate organic molecules derived from once-living organisms that have been preserved in petroleum and source rocks.[1] The analysis of these compounds provides invaluable insights into the origin, thermal maturity, depositional environment, and extent of biodegradation of crude oils.[1][2] For researchers in petroleum exploration, environmental forensics, and geochemistry, the ability to accurately identify and quantify these biomarkers is paramount. This guide provides an in-depth comparative analysis of the methodologies used to study these molecular fossils, offering a framework for robust and reliable crude oil characterization.

Biomarkers are resistant to degradation and can provide a unique fingerprint for a specific oil source.[3] Commonly analyzed biomarkers include steranes, derived from the sterols of eukaryotes like algae, and hopanes, which originate from the bacteriohopanetetrols in prokaryotic cell membranes.[4][5] The relative abundance and specific isomeric forms of these compounds can reveal critical information. For instance, the ratio of C27 to C29 steranes can indicate the contribution of marine versus terrestrial organic matter, while the isomerization of hopanes and steranes at specific chiral centers serves as a reliable indicator of thermal maturity.[2][4]

This guide will delve into the analytical techniques that form the cornerstone of biomarker analysis, compare their strengths and weaknesses, provide detailed experimental protocols, and illustrate how to interpret the resulting data to build a comprehensive geochemical profile of crude oil samples.

Comparative Analysis of Analytical Techniques

The gold standard for biomarker analysis is gas chromatography-mass spectrometry (GC-MS).[2][6][7] This powerful technique separates the complex mixture of hydrocarbons in a crude oil sample and then identifies and quantifies the individual biomarker compounds based on their mass-to-charge ratio. However, the ever-increasing complexity of geochemical questions has driven the development of more advanced analytical platforms.

Technique Principle Strengths Limitations Typical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on boiling point and polarity, followed by mass-based identification.[6]Well-established, robust, and widely available. Excellent for routine screening and quantification of major biomarkers.Limited resolution for highly complex mixtures, potential for co-elution of isomers.[8]Oil-source rock correlation, thermal maturity assessment, and general fingerprinting.[6][9]
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) Employs two columns with different stationary phases for enhanced separation, coupled with a high-speed mass spectrometer.[3][8]Superior chromatographic resolution, allowing for the separation of co-eluting compounds. Provides structured chromatograms that group compound classes.[3][8]More complex data processing and instrumentation. Higher initial cost.Detailed fingerprinting of complex and weathered oils, identification of trace-level biomarkers.[3][10]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Utilizes two stages of mass analysis for highly selective detection of specific biomarker ions.[5][11]Exceptional selectivity and sensitivity, minimizing matrix interference. Ideal for analyzing trace biomarkers in complex matrices.[5]Typically requires prior knowledge of the target compounds for method development.Quantification of specific biomarker isomers, analysis of heavily biodegraded oils.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size and shape in a gas-filled drift tube before mass analysis.[12]High-throughput analysis, offering rapid fingerprinting capabilities. Provides an additional dimension of separation based on molecular structure.[12]Still an emerging technique in petroleum geochemistry, with less established databases and interpretation frameworks compared to GC-MS.Rapid screening and classification of crude oil origins, high-throughput forensic analysis.[12]

Experimental Protocols

Achieving reliable and reproducible biomarker data is critically dependent on meticulous sample preparation and a well-defined analytical workflow. The following protocols provide a standardized approach to crude oil biomarker analysis.

Sample Preparation Workflow

The primary objective of sample preparation is to isolate the biomarker compounds of interest from the complex crude oil matrix and remove any interfering substances prior to instrumental analysis.[1]

Sample Preparation Workflow cluster_0 Crude Oil Sample cluster_1 Fractionation cluster_2 Isolated Fractions cluster_3 Analysis Sample Crude Oil Asphaltene_Precipitation Asphaltene Precipitation (n-hexane) Sample->Asphaltene_Precipitation Dissolution Column_Chromatography Column Chromatography (Silica/Alumina) Asphaltene_Precipitation->Column_Chromatography Maltene Fraction Saturates Saturates (Alkanes, Hopanes, Steranes) Column_Chromatography->Saturates Elution with non-polar solvent Aromatics Aromatics Column_Chromatography->Aromatics Elution with polar solvent GCMS_Analysis GC-MS Analysis Saturates->GCMS_Analysis Resins_Asphaltenes Resins & Asphaltenes Biomarker Cross-Plot Conceptual Biomarker Cross-Plot xaxis Pristane/Phytane (Redox Conditions) -> yaxis C29 Sterane Abundance (Source Input) -> Marine_Carbonate Terrigenous Marine_Shale Lacustrine

Sources

Safety Operating Guide

4-Ethyl-4-methylheptane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

4-Ethyl-4-methylheptane (CAS: 17302-04-4) is a branched decane isomer (


).[1] In drug development and organic synthesis, it is often used as a non-polar solvent or a calibration standard.

The Critical Safety Insight: Do not let the high boiling point (~162°C) deceive you. With a flash point of approximately 44°C (111°F) , this solvent sits right on the threshold of flammability. It generates ignitable vapors at slightly elevated ambient temperatures.[1] Furthermore, as a saturated, non-polar alkane, it is electrostatically active . It acts as a capacitor, accumulating static charge during pouring or pipetting, which can discharge and ignite its own vapors.

Immediate Action Required:

  • Waste Code: EPA D001 (Ignitable).[1][2]

  • Segregation: Organic, Non-Halogenated.[1]

  • Primary Hazard: Flammability & Static Discharge.[1][3]

Chemical Profile & Physical Properties[1][5]

Effective disposal requires understanding the physical behavior of the waste.

PropertyValueOperational Implication
Molecular Formula

High BTU value; excellent candidate for fuel blending.[1]
Flash Point ~44.1°C (111°F)Flammable Liquid (Category 3). Requires grounding during transfer.[1]
Boiling Point 162.2°CLow volatility compared to pentane, but vapors are heavier than air and will pool.[1]
Density 0.734 g/mLLighter than water.[1] Will float on top of aqueous spills, increasing fire spread risk.[1]
Water Solubility InsolubleDo not attempt to dilute with water. Must be separated from aqueous waste streams.[1]
Conductivity < 50 pS/mNon-conductive. High risk of static accumulation during flow.[1][3]

Pre-Disposal Assessment & Segregation

Before moving the flask, you must categorize the waste. Mixing 4-Ethyl-4-methylheptane incorrectly can create immediate exothermic hazards or expensive disposal surcharges.[1]

The Segregation Logic
  • Halogen Check: Does the mixture contain Chloroform, DCM, or Bromine?

    • If YES: Segregate as Halogenated Waste .[1]

    • If NO: Segregate as Non-Halogenated Organic Waste .[1] (This is the default path for pure 4-Ethyl-4-methylheptane).[1]

  • Aqueous Check: Is it mixed with water/acids?

    • Action: Separation is required.[1][4] Because it is immiscible, you should decant the organic layer into the solvent waste. Do not fill a solvent drum with significant aqueous volume.[1]

Visualizing the Decision Matrix

WasteSegregation Start Waste: 4-Ethyl-4-methylheptane HalogenCheck Contains Halogens? (Cl, Br, F, I) Start->HalogenCheck NonHalo Route A: Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Route B: Halogenated Solvent Waste HalogenCheck->Halo Yes OxidizerCheck Contains Oxidizers? (Peroxides, Nitrates) NonHalo->OxidizerCheck Explosion STOP: Potential Explosion Hazard Neutralize Oxidizer First OxidizerCheck->Explosion Yes SafeStore Store in Safety Can (Ground & Bond) OxidizerCheck->SafeStore No

Figure 1: Decision tree for segregating 4-Ethyl-4-methylheptane. Note the critical stop-point regarding oxidizers.

Operational Protocol: Step-by-Step Disposal

This protocol ensures compliance with RCRA regulations (40 CFR 261.21) and minimizes static ignition risks.[1][3]

Phase 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Safety Glass (Amber).[1]

    • Why: HDPE is resistant to aliphatic hydrocarbons.[1] Avoid standard LDPE or polystyrene which may swell or degrade over time.[1]

  • Closure: Screw-top cap with a Teflon (PTFE) liner to prevent vapor leakage.[1]

Phase 2: The Transfer (Static Management)
  • The Hazard: As a non-conductive liquid, pouring this alkane generates friction-based static charge.[1] If the potential difference exceeds 3,000 volts (common in dry labs), a spark can jump to the container rim, igniting the vapors.

  • The Procedure:

    • Bonding: If pouring from a metal drum to a smaller metal container, attach a bonding wire between the two vessels to equalize potential.

    • Grounding: Ensure the receiving container is grounded to an earth source.

    • Subsurface Filling: If using a pump, extend the dip tube to the bottom of the container. Splash-filling generates massive static charge.[1]

Phase 3: Labeling (RCRA Compliance)

Every container must be labeled before the first drop of waste is added.[1]

  • Label Text: "Hazardous Waste - Non-Halogenated Organic Solvent."[1]

  • Constituents: Write "4-Ethyl-4-methylheptane" explicitly. Do not use abbreviations like "EMH".

  • Hazard Checkbox: Check "Ignitable" (Flammable).[1][2]

Phase 4: Storage & Pickup
  • Location: Flammable Storage Cabinet (Yellow Cabinet).

  • Cap Management: Keep caps tightly closed when not actively adding waste.[1] Leaving a funnel in an open bottle is a major OSHA violation (29 CFR 1910.106).[1]

  • Disposal Path: This waste is typically sent for Fuel Blending (incineration with energy recovery) due to its high heat of combustion.[1]

Emergency Response: Spills and Exposure

Small Spill (< 500 mL)
  • Evacuate & Ventilate: Remove ignition sources immediately. Open fume hoods to max.

  • PPE: Nitrile gloves are generally resistant to alkanes for short durations (splash protection).[1]

  • Absorb: Use vermiculite , bentonite clay , or activated charcoal pads.[1]

    • Note: Do not use paper towels as the primary absorbent; they increase the surface area for evaporation and flammability.

  • Disposal: Place soaked absorbents into a sealed bag, label as "Solvent Contaminated Debris (D001)," and place in the solid hazardous waste bin.

Large Spill (> 500 mL)
  • Alert: Activate the lab emergency alarm.

  • Isolate: Close doors to the affected lab.

  • Call EHS: Do not attempt to clean up a large flammable spill without self-contained breathing apparatus (SCBA) if ventilation is poor, as vapors can displace oxygen.[1]

Workflow Visualization

DisposalWorkflow Gen Waste Generation (Benchtop) Prep Prepare Container (HDPE/Glass + Label) Gen->Prep Static Static Control (Bond/Ground if >4L) Prep->Static Transfer Transfer Waste (Fume Hood Only) Static->Transfer Slow Pour Close Seal & Inspect (No Funnels Left In) Transfer->Close Store Flammable Cabinet (Secondary Containment) Close->Store Pickup EHS Pickup (Fuel Blending) Store->Pickup

Figure 2: End-to-end disposal workflow emphasizing static control and storage.

References

  • PubChem. (2023).[1] 4-Ethyl-4-methylheptane Compound Summary (CID 519390).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Ignitability (D001).[1][2][6] RCRA Regulations.[1][2][6][7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Flammable Liquids Standard (29 CFR 1910.106).[1] Retrieved from [Link][1]

  • Princeton University EHS. (2023).[1] Static Electricity and Flammable Liquid Transfer.[1][3] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.